2-Nonyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
non-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKRETAGISZJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173077 | |
| Record name | 2-Nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19447-29-1 | |
| Record name | 2-Nonyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019447291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nonyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Nonyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Nonyne, an alkyne of interest in various research and development applications, particularly in organic synthesis. The information is presented to facilitate easy access and comparison for scientific and drug development professionals.
Chemical Identity and Structure
This compound, also known as methyl n-hexyl acetylene, is an internal alkyne with the chemical formula C₉H₁₆.[1][2][3] Its structure features a carbon-carbon triple bond located at the second carbon position of a nine-carbon chain.
| Identifier | Value |
| IUPAC Name | Non-2-yne |
| CAS Registry Number | 19447-29-1 |
| Molecular Formula | C₉H₁₆[1][3] |
| Molecular Weight | 124.22 g/mol [1][4] |
| SMILES | CCCCCCC#CC |
| InChI | InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7-9H2,1-2H3 |
| InChIKey | LXKRETAGISZJAD-UHFFFAOYSA-N |
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][2] |
| Odor | Pungent | [1][2] |
| Density | 0.768 - 0.774 g/cm³ | [1][5][6][7][8] |
| Boiling Point | 158-159 °C | [1][5][7] |
| Melting Point | Approximately -50 °C to -75 °C (estimate) | [1][2] |
| Flash Point | 39 °C | [8] |
| Refractive Index | 1.4340 | [1][5][7] |
| Vapor Pressure | 3.29 mmHg at 25°C | [1][8] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and benzene.[9][10][11] |
Experimental Protocols
Determination of Boiling Point:
The boiling point of a liquid such as this compound can be determined using distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For small sample sizes, a micro-boiling point apparatus can be utilized.
Determination of Density:
A pycnometer or a digital density meter can be used to accurately measure the density of this compound. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated by dividing the mass by the volume.
Determination of Refractive Index:
An Abbe refractometer is commonly used to measure the refractive index of liquids. A drop of this compound is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample.
Determination of Solubility:
To determine the solubility of this compound, a measured amount of the alkyne is added to a known volume of a solvent (e.g., water, ethanol, diethyl ether) at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved alkyne is then determined, often through techniques like gas chromatography.
Synthesis and Reactivity
This compound is a valuable intermediate in organic synthesis. Alkynes, in general, are synthesized through various methods, with one common approach being the dehydrohalogenation of alkyl dihalides. A general synthetic workflow for a related alkyne is illustrated below.
This compound undergoes typical alkyne reactions, such as hydrogenation to form the corresponding alkene or alkane, and can participate in various coupling reactions.
Safety Information
This compound is a flammable liquid and vapor.[4] It may be fatal if swallowed and enters airways. It is also reported to be irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[1] It should be used in a well-ventilated area, and sources of ignition should be avoided.[1]
Logical Relationship of Properties
The physical properties of this compound are interconnected and are primarily determined by its molecular structure.
References
- 1. This compound [chembk.com]
- 2. non-2-yne [chembk.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C9H16 | CID 140536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.p212121.com [store.p212121.com]
- 6. This compound [stenutz.eu]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound|lookchem [lookchem.com]
- 9. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Nonyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nonyne (C₉H₁₆) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1] The positioning of this triple bond within the carbon chain significantly influences the molecule's three-dimensional structure, reactivity, and spectroscopic properties. Understanding the precise molecular geometry and the nature of the chemical bonds within this compound is fundamental for its application in organic synthesis and as a building block in the development of novel therapeutics. This guide provides a detailed analysis of the molecular structure and bonding of this compound, leveraging theoretical principles and computational data.
Molecular Structure and Bonding Theory
The molecular structure of this compound is dictated by the hybridization of its constituent carbon atoms. The two carbon atoms forming the triple bond (C2 and C3) are sp-hybridized. This hybridization results from the mixing of one 2s and one 2p orbital, yielding two sp hybrid orbitals that are oriented linearly at an angle of 180° to each other. The remaining two 2p orbitals on each of these carbons are unhybridized and lie perpendicular to the sp hybrid orbitals and to each other.
The triple bond itself consists of one strong sigma (σ) bond and two weaker pi (π) bonds. The σ bond is formed by the head-on overlap of two sp hybrid orbitals, one from each carbon atom. The two π bonds are formed by the sideways overlap of the parallel p orbitals on the adjacent sp-hybridized carbons. This bonding arrangement results in a cylindrical region of high electron density around the C≡C axis.
The carbon atoms of the terminal methyl group (C1) and the hexyl chain (C4 to C9) are sp³-hybridized, leading to a tetrahedral geometry around these atoms with bond angles of approximately 109.5°.
Quantitative Molecular Geometry
| Parameter | Bond | Typical Length (Å) | Bond Angle (°) |
| Bond Lengths | |||
| Carbon-Carbon Triple Bond | C2≡C3 | ~1.20 | |
| Carbon-Carbon Single Bond | C1-C2 | ~1.46 | |
| C3-C4 | ~1.46 | ||
| C-C (alkyl chain) | ~1.54 | ||
| Carbon-Hydrogen Bond | C1-H (sp³ carbon) | ~1.09 | |
| C-H (alkyl chain, sp³ carbon) | ~1.10 | ||
| Bond Angles | |||
| Alkyne Chain | C1-C2-C3 | 180 | |
| C2-C3-C4 | 180 | ||
| Alkyl Chain | C3-C4-C5 | ~109.5 | |
| H-C-H (methyl group) | ~109.5 |
Molecular Visualization
The linear geometry of the alkyne functional group and the tetrahedral arrangement of the flanking alkyl groups are key structural features of this compound.
Figure 1: Ball-and-stick model of the this compound molecular structure.
Experimental Protocols for Structural Determination
The precise determination of bond lengths and angles in molecules like this compound is typically achieved through gas-phase experimental techniques such as gas electron diffraction (GED) and microwave spectroscopy.
Gas Electron Diffraction (GED)
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.
-
Diffraction Pattern Generation: The electrons are scattered by the electric field of the molecules, producing a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The resulting data is then used to calculate a radial distribution function, which provides information about the distances between all pairs of atoms in the molecule. By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths and angles can be determined.
Figure 2: Workflow for Gas Electron Diffraction (GED) structural analysis.
Microwave Spectroscopy
Methodology:
-
Sample Introduction: A gaseous sample of this compound at low pressure is introduced into a waveguide sample cell.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption Spectrum: When the frequency of the microwave radiation matches the frequency of a rotational transition of the molecule, the radiation is absorbed. A detector measures the intensity of the transmitted radiation as a function of frequency, generating an absorption spectrum.
-
Data Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants of the molecule. These rotational constants are related to the moments of inertia of the molecule, from which highly precise bond lengths and angles can be calculated, particularly for the molecular backbone.
Figure 3: Workflow for Microwave Spectroscopy structural analysis.
Conclusion
The molecular structure of this compound is defined by the linear arrangement of the C1-C2-C3-C4 carbon chain due to the sp-hybridization of the triple-bonded carbons, and the flexible, tetrahedral geometry of the remaining alkyl chain. While direct experimental determination of its structural parameters is not currently available, computational methods provide a reliable and detailed picture of its bond lengths and angles. The experimental protocols of gas electron diffraction and microwave spectroscopy remain the gold standard for the precise determination of such molecular structures in the gas phase and could be applied to this compound in future studies to validate and refine the computational models. A thorough understanding of this molecular framework is crucial for predicting its chemical behavior and for its rational use in synthetic and medicinal chemistry.
References
An In-depth Technical Guide to Common Reactions of 2-Nonyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary chemical reactions involving 2-nonyne, an internal alkyne of significant interest in synthetic organic chemistry. The content herein focuses on reaction mechanisms, experimental protocols, and quantitative data to support advanced research and development applications.
Introduction to this compound
This compound is an asymmetrical internal alkyne, a class of compounds that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the presence of a carbon-carbon triple bond, which can undergo a variety of addition and cleavage reactions. Understanding these transformations is crucial for the strategic design of complex molecules, including pharmacologically active compounds.
Key Reactions and Mechanisms
The reactivity of the triple bond in this compound allows for several key transformations, including reduction, hydration, hydroboration-oxidation, and oxidative cleavage.
Partial Reduction to Alkenes
The partial reduction of alkynes is a fundamental transformation that allows for the stereoselective synthesis of either cis- or trans-alkenes.
The use of a "poisoned" catalyst, such as Lindlar's catalyst, facilitates the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[1][2] The catalyst's reduced activity prevents over-reduction to the corresponding alkane.[3][4]
-
Reaction: this compound → cis-2-Nonene
-
Reagents: H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline)[1]
-
Stereochemistry: Syn-addition, resulting in a cis (or Z) isomer.[1]
The reduction of this compound with sodium or lithium metal in liquid ammonia results in the formation of the trans-alkene.[2] This reaction proceeds through a radical anion intermediate, and the stereochemistry is controlled by the thermodynamic stability of the trans-vinyl radical intermediate.[5][6]
-
Reaction: this compound → trans-2-Nonene
-
Stereochemistry: Anti-addition, leading to a trans (or E) isomer.[5]
| Reduction Type | Reagents | Product | Stereochemistry |
| Syn-Hydrogenation | H₂, Lindlar's Catalyst | cis-2-Nonene | Syn-addition |
| Anti-Hydrogenation | Na, liquid NH₃ | trans-2-Nonene | Anti-addition |
Hydration to Ketones
The addition of water across the triple bond of an alkyne, known as hydration, typically yields a ketone.[8] For an unsymmetrical internal alkyne like this compound, this reaction can produce a mixture of two isomeric ketones due to the lack of regioselectivity.[9]
The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form.[8] Acid-catalyzed hydration is a common method, often employing sulfuric acid.[10][11] To improve the reaction rate, a mercury(II) sulfate catalyst is sometimes used.[9]
-
Reaction: this compound → 2-Nonanone + 3-Nonanone
-
Reagents: H₂O, H₂SO₄ (often with HgSO₄ as a catalyst)[9]
-
Mechanism: The process involves the formation of an enol intermediate, which then undergoes keto-enol tautomerization to yield the ketone products.[8]
Hydroboration-Oxidation
Hydroboration-oxidation provides a method for the hydration of alkynes with anti-Markovnikov regioselectivity for terminal alkynes.[12] For internal alkynes like this compound, using a sterically hindered borane reagent such as disiamylborane or 9-BBN can provide some regiocontrol, favoring the formation of one ketone over the other.[13][14] The reaction involves the syn-addition of a borane across the triple bond, followed by oxidation.[15][16]
-
Reaction: this compound → Mixture of 2-Nonanone and 3-Nonanone
-
Reagents: 1. Bulky borane (e.g., disiamylborane, 9-BBN) 2. H₂O₂, NaOH[14]
-
Mechanism: The process begins with the hydroboration of the alkyne to form a vinylborane, which is then oxidized to an enol that tautomerizes to the ketone.[13]
| Hydration Method | Reagents | Products | Key Feature |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄, (HgSO₄) | Mixture of 2-Nonanone and 3-Nonanone | Forms a mixture of ketones. |
| Hydroboration-Oxidation | 1. Bulky Borane 2. H₂O₂, NaOH | Mixture of 2-Nonanone and 3-Nonanone | Can offer some regioselectivity with bulky boranes. |
Oxidative Cleavage (Ozonolysis)
Ozonolysis of internal alkynes results in the cleavage of the carbon-carbon triple bond to form two carboxylic acids.[17][18] This reaction is a powerful tool for determining the position of the triple bond in a molecule.
-
Reaction: this compound → Heptanoic acid + Acetic acid
-
Mechanism: The reaction proceeds through the formation of an unstable ozonide intermediate, which is then worked up to yield the carboxylic acid products.[21][22]
Experimental Protocols
Protocol 1: Syn-Hydrogenation of this compound using Lindlar's Catalyst
Objective: To synthesize cis-2-nonene from this compound.
Materials:
-
This compound
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)[23]
-
Quinoline
-
Hexane (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas, dissolve this compound in hexane.
-
Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline to the solution. The quinoline acts as a further poison to prevent over-reduction.[23]
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with hexane.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-2-nonene.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Oxidative Cleavage of this compound via Ozonolysis
Objective: To produce heptanoic acid and acetic acid from this compound.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Ozone (O₃) generated from an ozone generator
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Water
Procedure:
-
Dissolve this compound in dichloromethane in a flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
Slowly add a solution of hydrogen peroxide in water to the reaction mixture at low temperature.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Perform a liquid-liquid extraction to separate the carboxylic acid products. The aqueous layer will contain the acids after basification and subsequent acidification.
-
Isolate and purify the heptanoic acid and acetic acid products.
Diagrams
Reaction Pathways of this compound
Caption: Key transformations of this compound.
Experimental Workflow: Syn-Hydrogenation
References
- 1. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 5. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]
- 6. orgosolver.com [orgosolver.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 10. leah4sci.com [leah4sci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 17. Ozonolysis of Akynes | OpenOChem Learn [learn.openochem.org]
- 18. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]
- 19. youtube.com [youtube.com]
- 20. Ozonolysis - Wikipedia [en.wikipedia.org]
- 21. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to the Synthetic Utility of 2-Nonyne
Abstract
2-Nonyne is a C9 internal alkyne that serves as a versatile and valuable starting material in organic synthesis. Its carbon-carbon triple bond offers a rich platform for a variety of chemical transformations, enabling the stereoselective synthesis of alkenes, the regioselective formation of ketones, and participation in carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the core synthetic applications of this compound, targeting researchers, chemists, and professionals in drug development. It details experimental protocols for key transformations, presents quantitative data in a structured format, and utilizes process diagrams to illustrate reaction pathways and mechanisms, thereby offering a comprehensive resource for leveraging this building block in complex molecule synthesis.
Introduction to this compound
This compound (also known as methyl hexyl acetylene) is a linear nine-carbon internal alkyne.[1] The presence of the triple bond between the C2 and C3 positions makes it a potent precursor for a range of functional groups. Unlike terminal alkynes, its internal nature influences the regioselectivity of addition reactions and requires specific catalytic systems for certain transformations. Its utility lies in its ability to be converted into key synthetic intermediates, including stereochemically defined (Z)- and (E)-alkenes and the versatile 2-nonanone ketone, which are staples in multi-step synthetic campaigns.
Below is a workflow diagram illustrating the primary synthetic routes starting from this compound.
Core Synthetic Transformations
The reactivity of the alkyne functional group is dominated by addition reactions. By carefully selecting reagents and conditions, chemists can control both the regiochemistry and stereochemistry of these transformations.
Stereoselective Reduction to Alkenes
The partial reduction of the alkyne in this compound allows for the synthesis of both (Z)- and (E)-alkene isomers, which are crucial intermediates in the synthesis of natural products and pharmaceuticals where double bond geometry is critical.
The hydrogenation of an alkyne using a "poisoned" palladium catalyst, such as Lindlar's catalyst, results in the syn-addition of two hydrogen atoms across the triple bond, selectively forming the (Z)- or cis-alkene.[2][3] The catalyst is deactivated to prevent over-reduction to the corresponding alkane.[2]
Experimental Protocol: Synthesis of (Z)-2-Nonene
-
Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar is charged with Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; ~50 mg per 1 mmol of alkyne). The flask is sealed with septa and purged with hydrogen gas from a balloon.
-
Reagents: Anhydrous solvent (e.g., methanol or ethyl acetate, 10 mL) is added via syringe, followed by this compound (1.0 eq). A small amount of quinoline (~1 drop) can be added as an additional poison to improve selectivity.[4]
-
Reaction: The mixture is stirred vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material. Careful monitoring is crucial to prevent over-reduction.[2]
-
Workup: Upon completion (typically 2-6 hours), the hydrogen source is removed, and the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with a small amount of the solvent.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to yield pure (Z)-2-nonene.
| Parameter | Value | Reference |
| Typical Yield | 80-95% | [4] |
| Catalyst | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | [2][3] |
| Stereoselectivity | >98% (Z)-isomer | [2] |
To obtain the (E)- or trans-alkene, a dissolving metal reduction is employed.[5] This reaction uses an alkali metal (typically sodium) in liquid ammonia at low temperatures (-78 °C to -33 °C). The mechanism involves a radical anion intermediate, which preferentially adopts a more stable trans configuration before being fully reduced.[6][7]
Experimental Protocol: Synthesis of (E)-2-Nonene
-
Setup: A three-neck flask equipped with a dry-ice condenser, a gas inlet, and a septum is assembled and flame-dried. The system is maintained under an inert atmosphere (argon or nitrogen).
-
Ammonia Condensation: Ammonia gas is condensed into the flask by cooling it to -78 °C (dry ice/acetone bath). Approximately 20-30 mL of liquid ammonia is collected per 1 mmol of alkyne.[8]
-
Reagents: Small pieces of sodium metal (2.2 eq) are carefully added to the stirring liquid ammonia until a persistent deep blue color is observed, indicating the presence of solvated electrons.[9] Then, a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF is added dropwise.
-
Reaction: The reaction is stirred at -78 °C or allowed to warm to the boiling point of ammonia (-33 °C) for 2-4 hours. The blue color will fade as the reaction proceeds.
-
Quenching: The reaction is carefully quenched by the slow addition of a proton source, such as solid ammonium chloride or isopropanol, until the blue color is fully discharged. The ammonia is then allowed to evaporate under a stream of nitrogen.
-
Workup: Water is added to the residue, and the aqueous layer is extracted three times with diethyl ether or pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography (hexanes) to yield pure (E)-2-nonene.
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [5] |
| Reducing Agent | Sodium in liquid ammonia | [5][9] |
| Stereoselectivity | >95% (E)-isomer | [5] |
Hydration to 2-Nonanone
The addition of water across the triple bond of this compound is a direct route to synthesizing 2-nonanone, a valuable ketone intermediate. The regiochemical outcome is governed by Markovnikov's rule.
In the presence of a strong acid (H₂SO₄) and a mercury(II) salt (HgSO₄) catalyst, water adds across the alkyne following Markovnikov's rule.[10] For an internal alkyne like this compound, addition occurs at either carbon of the triple bond. However, attack at the C2 position is generally favored, leading to 2-nonanone. The reaction proceeds through a vinylic alcohol (enol) intermediate, which rapidly tautomerizes to the more stable keto form.
Experimental Protocol: Synthesis of 2-Nonanone
-
Setup: To a round-bottom flask containing a stir bar, add water and concentrated sulfuric acid (to make a ~10% aqueous H₂SO₄ solution).
-
Catalyst: Add a catalytic amount of mercury(II) sulfate (HgSO₄, ~0.1 eq).
-
Reagent: Add this compound (1.0 eq) to the acidic solution.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously for several hours until TLC or GC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution. Extract the product with diethyl ether (3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash chromatography to yield pure 2-nonanone.
| Parameter | Value | Reference |
| Typical Yield | 70-85% | General Procedure |
| Catalyst System | H₂SO₄ / HgSO₄ | [10] |
| Regioselectivity | Markovnikov | General Principle |
Applications in Synthetic Strategy
While direct applications of this compound in late-stage drug synthesis are not widely documented, the products derived from its core transformations are of immense value.
-
2-Nonanone: As a methyl ketone, it is a precursor for various reactions, including haloform reactions, aldol condensations, and Baeyer-Villiger oxidations, providing access to a wide array of more complex molecular scaffolds.
-
(Z)- and (E)-2-Nonene: Stereodefined alkenes are critical components in the synthesis of many natural products, including pheromones and macrolides.[11] They are substrates for reactions such as epoxidation, dihydroxylation, and metathesis, where the stereochemistry of the starting alkene directly dictates the stereochemistry of the product.
The alkyne moiety itself can be a valuable functional group in modern synthetic chemistry, particularly in cycloaddition reactions for the construction of heterocyclic rings, which are prevalent in pharmaceuticals.[12] Although this compound is an internal alkyne, it can potentially participate as a dipolarophile in [3+2] cycloadditions with dipoles like azides or nitrones, or as a dienophile in high-temperature [4+2] Diels-Alder reactions.[13][14]
Summary of Quantitative Data
The physical and spectroscopic properties of this compound and its primary synthetic derivatives are summarized below for reference.
Table 1: Physical Properties
| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Ref. Index (n²⁰) |
| This compound | C₉H₁₆ | 124.22 | 168-169 | ~0.76 | ~1.434 |
| 2-Nonanone | C₉H₁₈O | 142.24 | 192 | 0.832 | 1.418-1.423 |
| (Z)-2-Nonene | C₉H₁₈ | 126.24 | ~147 | ~0.73 | ~1.42 |
| (E)-2-Nonene | C₉H₁₈ | 126.24 | 147.2 | ~0.73 | ~1.42 |
(Data sourced from combining information from references[1][15][16][17][18][19][20][21][22][23][24][25][26])
Table 2: Spectroscopic Data (¹H NMR, CDCl₃)
| Compound | Key Chemical Shifts (δ, ppm) |
| This compound | ~2.1 (m, 2H, -C≡C-CH₂-), ~1.75 (t, 3H, -C≡C-CH₃), ~1.4-1.2 (m, 8H), ~0.9 (t, 3H, -CH₃) |
| 2-Nonanone | ~2.4 (t, 2H, -CH₂-C(O)-), ~2.1 (s, 3H, C(O)-CH₃), ~1.5 (m, 2H), ~1.25 (m, 6H), ~0.88 (t, 3H, -CH₃)[17] |
| (Z)-2-Nonene | ~5.4 (m, 2H, -CH=CH-), ~2.0 (m, 2H, =CH-CH₂-), ~1.6 (d, 3H, =CH-CH₃), ~1.3 (m, 8H), ~0.9 (t, 3H, -CH₃) |
| (E)-2-Nonene | ~5.4 (m, 2H, -CH=CH-), ~1.95 (m, 2H, =CH-CH₂-), ~1.6 (d, 3H, =CH-CH₃), ~1.3 (m, 8H), ~0.9 (t, 3H, -CH₃) |
(Spectroscopic data are representative and based on general principles and data from PubChem[17][21][22] and NIST[19][20][23][24])
References
- 1. chembk.com [chembk.com]
- 2. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cycloaddition - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound | C9H16 | CID 140536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-nonanone, 821-55-6 [thegoodscentscompany.com]
- 17. 2-Nonanone | C9H18O | CID 13187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound (CAS 19447-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. This compound [webbook.nist.gov]
- 20. 2-Nonene, (E)- [webbook.nist.gov]
- 21. 2-Nonene, (2Z)- | C9H18 | CID 5364455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 2-Nonene, (2E)- | C9H18 | CID 5364590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 2-Nonanone [webbook.nist.gov]
- 24. 2-Nonene, (E)- [webbook.nist.gov]
- 25. 2-Nonanone (CAS 821-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 26. 2-Nonene, (E)- [webbook.nist.gov]
The Reactivity of the Triple Bond in 2-Nonyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nonyne is an internal alkyne, a class of organic molecules characterized by a carbon-carbon triple bond located within the carbon chain. This functional group is a hub of high electron density and possesses unique steric and electronic properties that dictate its reactivity. The linear geometry of the sp-hybridized carbons of the triple bond and the presence of two π-bonds make this compound a versatile substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the triple bond in this compound, with a focus on key reactions, experimental protocols, and potential applications in the field of drug development.
Physical and Chemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆ | [1] |
| Molecular Weight | 124.22 g/mol | [1] |
| IUPAC Name | Non-2-yne | [1] |
| CAS Number | 19447-29-1 | [1] |
| Boiling Point | 168-169 °C | [2] |
| Density | ~0.76 g/mL | [2] |
| Appearance | Colorless liquid | [2] |
Reactivity of the Triple Bond: Key Reactions
The triple bond of this compound is susceptible to a range of addition reactions, allowing for the stereoselective and regioselective synthesis of a variety of functionalized molecules.
Hydrogenation: Reduction of the Triple Bond
Hydrogenation of this compound can be controlled to produce either a cis-alkene, a trans-alkene, or a fully saturated alkane.
The use of a "poisoned" catalyst, such as Lindlar's catalyst, allows for the selective reduction of the alkyne to a cis-alkene. The catalyst is deactivated to prevent over-reduction to the alkane.
Experimental Protocol: Hydrogenation of this compound using Lindlar's Catalyst
-
Materials: this compound, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), solvent (e.g., methanol or hexane), hydrogen gas.
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add a catalytic amount of Lindlar's catalyst to the solution.
-
Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield (Z)-2-nonene.
-
The reduction of this compound with sodium metal in liquid ammonia results in the formation of the trans-alkene. This reaction proceeds through a radical anion intermediate.[3][4]
Experimental Protocol: Reduction of this compound with Sodium in Liquid Ammonia
-
Materials: this compound, sodium metal, liquid ammonia, and a co-solvent such as THF.
-
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser, an inlet for ammonia gas, and a dropping funnel.
-
Condense ammonia gas into the flask at -78 °C.
-
Add this compound, dissolved in a minimal amount of THF, to the liquid ammonia.
-
Carefully add small pieces of sodium metal to the stirred solution. The formation of a deep blue color indicates the presence of solvated electrons.
-
Continue adding sodium until the blue color persists.
-
Stir the reaction mixture until the alkyne has been consumed (monitored by TLC or GC).
-
Quench the reaction by the careful addition of a proton source, such as ammonium chloride.
-
Allow the ammonia to evaporate.
-
Extract the product with an organic solvent, wash with water, dry over an anhydrous salt, and concentrate under reduced pressure to obtain (E)-2-nonene.
-
Using a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), with an excess of hydrogen gas will result in the complete reduction of the triple bond to the corresponding alkane, nonane.
Experimental Protocol: Complete Hydrogenation of this compound
-
Materials: this compound, 10% Palladium on carbon (Pd/C), solvent (e.g., ethanol), hydrogen gas.
-
Procedure:
-
Dissolve this compound in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Shake or stir the mixture at room temperature until hydrogen uptake ceases.
-
Filter the catalyst and remove the solvent to yield nonane.
-
Quantitative Data for Hydrogenation of this compound
| Reaction | Product | Catalyst/Reagents | Typical Yield | Reference |
| Syn-Hydrogenation | (Z)-2-Nonene | H₂, Lindlar's Catalyst | High | [5] |
| Anti-Hydrogenation | (E)-2-Nonene | Na, liq. NH₃ | Good (>80% for similar alkynes) | [3] |
| Complete Hydrogenation | Nonane | H₂, Pd/C | Quantitative | [6] |
Diagram: Hydrogenation Pathways of this compound
Caption: Selective and complete hydrogenation of this compound.
Hydration of the Triple Bond
The addition of water across the triple bond of this compound can be achieved through two primary methods, leading to the formation of ketones. For an unsymmetrical internal alkyne like this compound, a mixture of two regioisomeric ketones is expected.
This method follows Markovnikov's rule, where the initial addition of the mercury species and water leads to an enol intermediate that tautomerizes to a ketone. For this compound, this reaction will produce a mixture of nonan-2-one and nonan-3-one.
Experimental Protocol: Oxymercuration-Demercuration of this compound
-
Materials: this compound, mercury(II) sulfate (HgSO₄), sulfuric acid (H₂SO₄), water, sodium borohydride (NaBH₄), sodium hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask, prepare a solution of mercury(II) sulfate in aqueous sulfuric acid.
-
Add this compound to the solution and stir vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture in an ice bath and add a solution of sodium borohydride in aqueous sodium hydroxide.
-
Stir for a period to ensure complete demercuration.
-
Extract the product mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, dry over an anhydrous salt, and remove the solvent to yield a mixture of nonan-2-one and nonan-3-one.
-
Hydroboration-oxidation of internal alkynes is generally less regioselective than for terminal alkynes. Using a bulky borane reagent like disiamylborane or 9-BBN can improve selectivity. The reaction proceeds via an anti-Markovnikov addition of borane, followed by oxidation to an enol which tautomerizes to a ketone. This will also produce a mixture of nonan-2-one and nonan-3-one.
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Materials: this compound, a bulky borane reagent (e.g., 9-BBN or disiamylborane), THF, sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).
-
Procedure:
-
In a dry, inert atmosphere, dissolve this compound in anhydrous THF.
-
Add the borane reagent at 0 °C and then allow the reaction to warm to room temperature.
-
Stir until the hydroboration is complete.
-
Cool the reaction mixture in an ice bath and carefully add aqueous sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide.
-
Stir the mixture at room temperature to ensure complete oxidation.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain a mixture of nonan-2-one and nonan-3-one.
-
Diagram: Hydration of this compound
Caption: Hydration of this compound yields a ketone mixture.
Ozonolysis: Cleavage of the Triple Bond
Ozonolysis of alkynes results in the cleavage of the carbon-carbon triple bond to form carboxylic acids. For this compound, this reaction will yield heptanoic acid and acetic acid.
Experimental Protocol: Ozonolysis of this compound
-
Materials: this compound, solvent (e.g., dichloromethane or methanol), ozone (O₃), and a workup reagent (e.g., water or hydrogen peroxide).
-
Procedure:
-
Dissolve this compound in a suitable solvent in a flask equipped with a gas dispersion tube and cool to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.
-
Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.
-
For an oxidative workup, add water or hydrogen peroxide to the reaction mixture and allow it to warm to room temperature.
-
Separate the carboxylic acid products by extraction and/or distillation.
-
Diagram: Ozonolysis of this compound
Caption: Ozonolysis of this compound cleaves the triple bond.
Electrophilic Addition of Halogens and Hydrogen Halides
The π-bonds of the alkyne are nucleophilic and will react with electrophiles.
The addition of one equivalent of a hydrogen halide (e.g., HBr or HCl) to this compound will produce a mixture of vinyl halides. The addition follows Markovnikov's rule, leading to a mixture of (E) and (Z) isomers of 2-halo-2-nonene and 3-halo-2-nonene. The addition of a second equivalent of HX will lead to a geminal dihalide.
The addition of one equivalent of a halogen (e.g., Br₂) to this compound results in an anti-addition to form a dihaloalkene. The addition of a second equivalent of the halogen will produce a tetrahaloalkane.
This compound in the Context of Drug Development
While this compound itself is not a common pharmaceutical, the alkyne functional group is a valuable building block in medicinal chemistry. The rigidity of the triple bond can be used to create specific molecular geometries, and its reactivity allows for the introduction of various functional groups.
-
Scaffolding: The linear nature of the alkyne can act as a rigid linker between different pharmacophoric groups in a drug molecule.
-
Bioorthogonal Chemistry: Terminal alkynes are key functional groups in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. While this compound is an internal alkyne, it can be functionalized to a terminal alkyne.
-
Metabolic Stability: The introduction of an alkyne group can sometimes block metabolic pathways, increasing the half-life of a drug.
Although specific examples of drugs derived directly from this compound are not prevalent in the literature, the reactions described in this guide are fundamental to the synthesis of more complex molecules that may have pharmacological activity. For instance, the selective hydrogenation to a cis- or trans-alkene allows for precise control over the stereochemistry of a potential drug candidate, which is often crucial for its biological activity.
Conclusion
The triple bond of this compound is a versatile functional group that undergoes a variety of transformations, including hydrogenation, hydration, ozonolysis, and electrophilic addition. The ability to control the stereochemistry and regiochemistry of these reactions makes this compound a valuable starting material for the synthesis of a wide range of organic molecules. While its direct application in pharmaceuticals is not widespread, the fundamental reactivity of internal alkynes is a cornerstone of synthetic organic chemistry and, by extension, a critical tool in the drug discovery and development process. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds could unveil novel therapeutic agents.
References
- 1. purechemistry.org [purechemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Give mechanisms to account for the stereochemistry of the product... | Study Prep in Pearson+ [pearson.com]
- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 2-Nonyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Nonyne (CAS: 19447-29-1), an unsaturated hydrocarbon of interest in various research and development applications. Due to the limited availability of specific public data on its degradation profile, this document outlines a robust framework for establishing its stability through a series of recommended experimental protocols.
Core Physicochemical Properties and Hazards
A foundational understanding of this compound's physical and chemical properties is essential for safe handling and the design of stability studies. This information, summarized from various safety data sheets and chemical databases, is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆ | [1] |
| Molecular Weight | 124.22 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 158-159 °C | [1][2] |
| Melting Point | Approximately -49.99 °C (estimate) | [1] |
| Density | 0.768 - 0.769 g/cm³ | [1][2] |
| Flash Point | 39 °C (102.2 °F) | [1] |
| Vapor Pressure | 3.29 mmHg at 25 °C | [1] |
| Refractive Index | 1.4340 | [1][2] |
| Solubility | Insoluble in water. | [3] |
Hazard Summary: this compound is a flammable liquid and vapor.[3] It may be fatal if swallowed and enters airways.[3] It is also irritating to the eyes, respiratory system, and skin.[1] Standard safe handling procedures for flammable and irritant chemicals should be strictly followed.
Recommended Storage Conditions
Based on available safety data, the following storage conditions are recommended to maintain the integrity of this compound.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | To minimize potential degradation and reduce vapor pressure.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the unsaturated alkyne bond. |
| Light | Store in a dark place, protected from light. | To prevent photolytic degradation. |
| Container | Tightly sealed, appropriate containers (e.g., amber glass bottles with PTFE-lined caps). | To prevent evaporation and contamination. |
| Ventilation | Store in a well-ventilated area. | Due to its flammable nature.[3] |
Experimental Protocols for Stability Assessment
To rigorously determine the stability profile of this compound, a series of forced degradation studies are recommended. These studies intentionally expose the compound to various stress conditions to identify potential degradation pathways and products.
Logical Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.
Thermal Stability Protocol (Adapted from ASTM D6468)
This protocol is designed to assess the stability of this compound at elevated temperatures.
Objective: To determine the thermal stability of this compound and identify potential thermally induced degradation products.
Apparatus:
-
Heating bath with a liquid medium, capable of maintaining a temperature of 150 ± 1.5 °C.
-
Borosilicate glass test tubes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Filter a sample of this compound through a suitable membrane filter.
-
Place 50 ± 2 mL of the filtered this compound into a borosilicate glass test tube.
-
Insert the uncapped test tube into the heating bath, pre-heated to 150 °C.
-
Maintain the sample at this temperature for a defined period (e.g., 90 or 180 minutes).[4]
-
After the specified time, remove the test tube and allow it to cool to ambient temperature in the dark to prevent photochemical reactions.[4]
-
Analyze the heat-treated sample and a control sample (not subjected to heat) by GC-MS to identify and quantify any degradation products.
Photostability Protocol (Based on ICH Q1B)
This protocol evaluates the stability of this compound when exposed to light.[5][6][7][8]
Objective: To assess the photosensitivity of this compound and identify potential photolytic degradation products.
Apparatus:
-
A photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., xenon or D65 lamp) or Option II (cool white fluorescent and near-UV lamps).[9]
-
Quartz or other suitable transparent containers.
-
Control containers wrapped in aluminum foil.
-
GC-MS or High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) system.
Procedure:
-
Place a sample of this compound in a chemically inert, transparent container (e.g., quartz).
-
Prepare a control sample by placing this compound in a similar container and wrapping it completely in aluminum foil to protect it from light.
-
Expose both the sample and the control to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]
-
Position the samples to ensure maximum and uniform exposure to the light source.[7][8]
-
Following the exposure period, analyze both the exposed sample and the dark control by GC-MS or HPLC-DAD to identify and quantify any photodegradation products.
Oxidative Stability Protocol
This protocol assesses the susceptibility of this compound to oxidation.
Objective: To determine the oxidative stability of this compound and identify potential oxidation products.
Apparatus:
-
A reaction vessel that allows for the sparging of an oxygen-containing gas through the liquid.
-
An oxygen or air source.
-
A temperature-controlled bath.
-
GC-MS system.
Procedure:
-
Place a known volume of this compound into the reaction vessel.
-
Heat the sample to a moderately elevated temperature (e.g., 40-60 °C) to accelerate the reaction without causing significant thermal degradation.
-
Bubble a slow, steady stream of air or oxygen through the liquid for a defined period (e.g., 24, 48, 72 hours).
-
Take aliquots of the sample at specified time intervals.
-
Analyze the samples and a non-oxidized control by GC-MS to identify and quantify any oxidation products. Likely products could include carboxylic acids from the cleavage of the triple bond.[10]
Analysis of Degradation Products
The identification and quantification of degradation products are critical for understanding the stability of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11][12] It is well-suited for analyzing this compound and its potential degradation products. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structures of unknown degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about degradation products.[13][14][15] Changes in the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of stressed samples compared to the control can indicate the formation of new chemical entities. The characteristic signals of the alkyne protons and carbons can be monitored for changes.[13][15]
Container Compatibility
The choice of container is crucial for maintaining the long-term stability of this compound.
Table 3: General Compatibility of Container Materials
| Material | Compatibility with Unsaturated Hydrocarbons | Comments |
| Borosilicate Glass (Type I) | Excellent | Highly inert and offers excellent chemical resistance. Amber glass is recommended to protect from light.[16][17][18] |
| High-Density Polyethylene (HDPE) | Good to Fair | Generally resistant, but potential for absorption of the organic solvent and permeation. Compatibility testing is recommended for long-term storage.[16][19] |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and resistant to a wide range of organic compounds. Often used in cap liners. |
| Polyvinyl Chloride (PVC) | Not Recommended | Potential for leaching of plasticizers and lower chemical resistance compared to HDPE and glass. |
A logical approach to container compatibility testing is outlined in the diagram below.
Conclusion
While specific, publicly available stability data for this compound is scarce, a comprehensive understanding of its stability can be achieved through a systematic approach involving forced degradation studies and appropriate analytical techniques. The recommended storage conditions of 2-8 °C, protection from light, and an inert atmosphere provide a strong foundation for preserving its quality. For critical applications, particularly in drug development, it is imperative that researchers and scientists conduct in-house stability and compatibility studies as outlined in this guide to ensure the integrity and safety of their work.
References
- 1. academic.oup.com [academic.oup.com]
- 2. electronics.org [electronics.org]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
- 5. youtube.com [youtube.com]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. caronscientific.com [caronscientific.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. arts.unimelb.edu.au [arts.unimelb.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Alkynes | OpenOChem Learn [learn.openochem.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. Compatibility Testing Methods for Glass Containers - Knowledge [keyopackaging.com]
- 18. compatibility testing between packaging materials and contents is crucial. What methods can be used for this testing? - Knowledge [keyopackaging.com]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
An In-depth Technical Guide to the IUPAC Nomenclature of 2-Nonyne and Its Isomers
This technical guide provides a thorough examination of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound and its related isomers. It is designed to serve as a critical resource for professionals in the fields of chemistry and drug development, offering detailed information on the structural diversity, chemical properties, and analytical methodologies pertaining to these C9 alkynes.
Introduction to Alkynes and the Importance of Systematic Nomenclature
Alkynes are unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon triple bond.[1][2] Their general formula is CnH2n-2.[1][3] The high electron density of the triple bond makes alkynes highly reactive and valuable precursors in organic synthesis. The systematic naming of these compounds according to IUPAC rules is paramount to avoid ambiguity and ensure clear communication in scientific literature and industrial applications.
This guide focuses on nonyne (C9H16), a nine-carbon alkyne, with a specific emphasis on this compound and its various isomers. Understanding the subtle structural differences and the corresponding variations in physical and chemical properties among these isomers is crucial for their effective utilization in research and development.
IUPAC Nomenclature of Alkynes
The IUPAC system provides a logical and consistent set of rules for naming organic compounds. The key principles for naming alkynes are as follows:
-
Rule 1: Identifying the Parent Chain. The longest continuous carbon chain that contains the carbon-carbon triple bond is selected as the parent chain.[1][3][4]
-
Rule 2: Suffix. The "-ane" suffix of the corresponding alkane is replaced with "-yne".[3][5] For instance, a nine-carbon alkyne is a "nonyne".
-
Rule 3: Numbering the Parent Chain. The parent chain is numbered from the end that gives the carbon atoms of the triple bond the lowest possible numbers.[2][3][6] The position of the triple bond is indicated by the number of the first carbon atom in the triple bond. This number is placed before the parent name (e.g., this compound) or before the "-yne" suffix (e.g., non-2-yne).[6]
-
Rule 4: Naming Substituents. Any branched groups (substituents) are named and their positions on the parent chain are indicated by numbers. Substituents are listed in alphabetical order.[2][7] Prefixes such as "di-", "tri-", and "tetra-" are used if the same substituent appears more than once, but these prefixes are ignored when alphabetizing.[2]
-
Rule 5: Molecules with Multiple Triple Bonds. If a molecule contains more than one triple bond, the suffix is modified to "-diyne", "-triyne", and so on. The parent chain is numbered to give the first carbon of the first triple bond the lowest number.[2][3]
-
Rule 6: Molecules with Both Double and Triple Bonds. If a molecule contains both double and triple bonds, the chain is numbered to give the first multiple bond (either double or triple) the lowest number.[1] If there is a tie, the double bond is given the lower number.[1][6] The name ends in "-en-yne".[1][3]
Isomers of Nonyne
Nonyne, with the molecular formula C9H16, exists as numerous isomers.[8] These isomers can be broadly categorized into positional isomers and branched-chain isomers.
Positional Isomers of Nonyne
Positional isomers have the same carbon skeleton but differ in the position of the triple bond. The straight-chain positional isomers of nonyne are:
-
1-Nonyne: The triple bond is between the first and second carbon atoms. This is also known as a terminal alkyne.[2]
-
This compound: The triple bond is between the second and third carbon atoms. This is an internal alkyne.[2]
-
3-Nonyne: The triple bond is between the third and fourth carbon atoms. This is also an internal alkyne.
-
4-Nonyne: The triple bond is between the fourth and fifth carbon atoms. This is also an internal alkyne.
Branched-Chain Isomers of Nonyne
Branched-chain isomers have the same molecular formula but a different arrangement of carbon atoms in the main chain. There are numerous branched-chain isomers of nonyne. For example, a methyl group can be a substituent on an octyne parent chain, or an ethyl group on a heptyne parent chain.
Examples of Branched-Chain Nonyne Isomers:
-
7-Methyl-1-octyne
-
6-Methyl-2-octyne
-
5-Ethyl-1-heptyne
Quantitative Data of Nonyne Isomers
The physical properties of nonyne isomers vary with their molecular structure. The following tables summarize key quantitative data for the straight-chain positional isomers of nonyne.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 1-Nonyne | 3452-09-3 | 124.22 | 150-151 | -50[9] | 0.757 (at 25°C) | 1.422 |
| This compound | 19447-29-1 | 124.23 | 168-169[10] | ~ -75[10] | ~ 0.76[10] | 1.434[11] |
| 3-Nonyne | 20184-90-1 | 124.22 | Not readily available | Not readily available | Not readily available | Not readily available |
| 4-Nonyne | 20184-91-2 | 124.22 | 155[12] | ~ -50 (estimate)[12] | 0.76[12] | 1.4325[12] |
Experimental Protocols
Synthesis of this compound
Analysis of Nonyne Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for the analysis of nonyne isomers.[13] The following is a generalized protocol that can be adapted for the analysis of a mixture of nonyne isomers.
Objective: To separate and identify the components of a mixture containing nonyne isomers.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., 5% phenyl polymethylsiloxane).[14]
-
Mass Spectrometer (MS) detector.
-
Autosampler.
Materials:
-
Helium (carrier gas).[14]
-
Sample mixture containing nonyne isomers, dissolved in a suitable solvent (e.g., hexane).
-
Reference standards for each expected nonyne isomer.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample mixture in hexane (e.g., 1 µL/mL).
-
Prepare individual standard solutions of each known nonyne isomer at a similar concentration.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250°C).
-
Oven Temperature Program: A temperature program is used to separate the isomers based on their boiling points and interactions with the column's stationary phase. A typical program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 200°C.
-
Final hold: Hold at 200°C for 5 minutes.[14]
-
-
Carrier Gas: Use helium at a constant flow rate.
-
MS Detector:
-
-
Data Acquisition:
-
Inject a small volume of the sample (e.g., 1 µL) into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Inject the reference standards under the same conditions to determine their retention times and mass spectra.
-
-
Data Analysis:
-
Identification: Compare the retention time and the mass spectrum of each peak in the sample chromatogram with those of the reference standards. The mass spectrum of each isomer will show a molecular ion peak (M+) corresponding to its molecular weight (124.22 for C9H16) and a characteristic fragmentation pattern.
-
Quantification: If required, a calibration curve can be generated for each isomer using the reference standards to determine the concentration of each isomer in the sample mixture.
-
Visualizations
Isomer Classification of Nonyne
Caption: Isomeric classification of compounds with the molecular formula C9H16.
IUPAC Naming Workflow for Branched Alkynes
Caption: A stepwise workflow for determining the IUPAC name of a branched alkyne.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Naming Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. IUPAC Nomenclature Rules for Alkynes | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 4. m.youtube.com [m.youtube.com]
- 5. byjus.com [byjus.com]
- 6. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nonyne - Wikipedia [en.wikipedia.org]
- 9. 1-nonyne [stenutz.eu]
- 10. This compound [chembk.com]
- 11. This compound [stenutz.eu]
- 12. 4-Nonyne [chembk.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Nonyne
For Researchers, Scientists, and Drug Development Professionals
Nonyne, an unsaturated hydrocarbon with the molecular formula C₉H₁₆, exists as a multitude of structural isomers, each possessing unique physical and chemical properties. This guide provides a comprehensive overview of the isomers of nonyne, detailing their fundamental differences, methods of synthesis, and characterization techniques. The information presented herein is intended to serve as a valuable resource for professionals in research, science, and drug development who require a deep understanding of these compounds.
Structural Isomers of Nonyne
The structural diversity of nonyne arises from both the position of the carbon-carbon triple bond and the arrangement of the carbon skeleton. These isomers can be broadly categorized into straight-chain and branched-chain alkynes.
Straight-Chain Isomers
There are four straight-chain isomers of nonyne, distinguished by the location of the triple bond:
-
1-Nonyne: A terminal alkyne where the triple bond is between the first and second carbon atoms.
-
2-Nonyne: An internal alkyne with the triple bond between the second and third carbon atoms.
-
3-Nonyne: An internal alkyne where the triple bond is located between the third and fourth carbon atoms.
-
4-Nonyne: An internal alkyne with the triple bond between the fourth and fifth carbon atoms.
Branched-Chain Isomers
The number of branched-chain isomers of nonyne is extensive. These isomers are characterized by the presence of alkyl substituents (e.g., methyl, ethyl) on the main carbon chain. A systematic nomenclature is crucial for their identification. Examples of branched nonyne isomers include:
-
Methyloctyne isomers: Such as 2-methyloct-3-yne, 7-methyloct-1-yne, etc.
-
Ethylheptyne isomers: Such as 3-ethylhept-1-yne, 5-ethylhept-2-yne, etc.
-
Dimethylheptyne isomers: Such as 2,2-dimethylhept-3-yne, 6,6-dimethylhept-1-yne, etc.
-
And numerous other more complex arrangements.
The structural variations among these isomers lead to significant differences in their physical properties and chemical reactivity.
Basic Differences and Physical Properties
The seemingly subtle differences in the molecular structure of nonyne isomers have a profound impact on their physical properties. Key differentiators include boiling point, melting point, and density. Generally, increased branching tends to lower the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. However, highly symmetrical branched isomers may exhibit higher melting points due to more efficient packing in the crystal lattice.
| Isomer | IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Straight-Chain Isomers | |||||
| 1-Nonyne | Non-1-yne | C₉H₁₆ | 150-151 | -50 | 0.757 |
| This compound | Non-2-yne | C₉H₁₆ | 150 | - | 0.761 |
| 3-Nonyne | Non-3-yne | C₉H₁₆ | 151 | - | 0.763 |
| 4-Nonyne | Non-4-yne | C₉H₁₆ | 151 | - | 0.763 |
| Branched-Chain Isomers (Illustrative Examples) | |||||
| 3-Ethylhept-1-yne | 3-Ethylhept-1-yne | C₉H₁₆ | ~140-145 (estimated) | - | ~0.75 (estimated) |
| 6,6-Dimethylhept-1-yne | 6,6-Dimethylhept-1-yne | C₉H₁₆ | ~135-140 (estimated) | - | ~0.74 (estimated) |
Note: Data for branched isomers are largely estimated based on trends observed for analogous alkanes and alkenes due to a lack of comprehensive experimental values.
Experimental Protocols
The synthesis and characterization of nonyne isomers require specific experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of 1-Nonyne from 1-Bromooctane and Sodium Acetylide
This protocol describes a common method for the synthesis of terminal alkynes via the alkylation of sodium acetylide.
Materials:
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Acetylene gas (C₂H₂)
-
1-Bromooctane
-
Anhydrous diethyl ether
-
Ammonium chloride (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, add liquid ammonia. Carefully add sodium amide in small portions with stirring. Bubble acetylene gas through the solution until the blue color of the dissolved sodium disappears, indicating the formation of sodium acetylide.
-
Alkylation: To the suspension of sodium acetylide in liquid ammonia, add a solution of 1-bromooctane in anhydrous diethyl ether dropwise with continuous stirring. The reaction is typically exothermic and should be maintained at the boiling point of liquid ammonia (-33 °C).
-
Work-up: After the addition is complete, allow the ammonia to evaporate overnight. To the remaining residue, carefully add a saturated aqueous solution of ammonium chloride to quench any unreacted sodium amide.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude 1-nonyne can be further purified by fractional distillation.
Synthesis of this compound from 1-Butyne and 1-Bromopentane
This protocol illustrates the synthesis of an internal alkyne by the alkylation of a smaller terminal alkyne.
Materials:
-
1-Butyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
1-Bromopentane
-
Anhydrous diethyl ether
-
Ammonium chloride (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
Deprotonation of 1-Butyne: In a manner similar to the synthesis of 1-nonyne, prepare a solution of sodium amide in liquid ammonia. Bubble 1-butyne gas through the solution to form the corresponding sodium butynide.
-
Alkylation: Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise to the sodium butynide suspension.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for 1-nonyne to isolate this compound.
Characterization of Nonyne Isomers
The differentiation of nonyne isomers relies on a combination of chemical tests and spectroscopic methods.
1. Chemical Test for Terminal Alkynes (Tollens' Test)
This test distinguishes terminal alkynes from internal alkynes.
Protocol:
-
Preparation of Tollens' Reagent: To a clean test tube, add 2 mL of a 5% silver nitrate solution. Add one drop of a 10% sodium hydroxide solution to form a precipitate of silver oxide. Add 10% aqueous ammonia dropwise with shaking until the precipitate just dissolves.
-
Test: Add a few drops of the nonyne isomer to the freshly prepared Tollens' reagent.
-
Observation: The formation of a white or grey precipitate (silver acetylide) indicates the presence of a terminal alkyne (e.g., 1-nonyne). Internal alkynes (e.g., this compound, 3-nonyne, 4-nonyne) will not produce a precipitate.
2. Spectroscopic Characterization
-
Infrared (IR) Spectroscopy:
-
Terminal Alkynes (e.g., 1-Nonyne): Exhibit a characteristic sharp absorption band around 3300 cm⁻¹ due to the ≡C-H stretching vibration and a weaker absorption around 2100-2140 cm⁻¹ for the C≡C triple bond stretch.
-
Internal Alkynes (e.g., 2-, 3-, 4-Nonyne): The ≡C-H stretch is absent. The C≡C stretch appears in the region of 2190-2260 cm⁻¹, and its intensity is often weak, especially in symmetrical or near-symmetrical alkynes.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acetylenic proton of a terminal alkyne (≡C-H) typically appears as a triplet in the range of δ 1.8-3.1 ppm. The protons on the carbon atoms adjacent to the triple bond (propargylic protons) are deshielded and appear around δ 2.1-2.5 ppm. The specific splitting patterns and chemical shifts of the alkyl chains provide detailed information about the structure of each isomer.
-
¹³C NMR: The sp-hybridized carbons of the triple bond resonate in the range of δ 65-90 ppm. The chemical shifts can help to distinguish between different positional isomers.
-
-
Mass Spectrometry (MS): The fragmentation patterns in the mass spectrum are unique to each isomer. Cleavage at the propargylic position is a common fragmentation pathway for alkynes. High-resolution mass spectrometry can confirm the elemental composition.
Logical Relationships in Isomer Differentiation
The process of identifying a specific nonyne isomer involves a logical sequence of analytical techniques. This workflow can be visualized to clarify the decision-making process.
This guide provides a foundational understanding of the isomers of nonyne. For professionals in drug development and other scientific fields, a thorough characterization of the specific isomer being utilized is critical, as even minor structural changes can lead to vastly different biological activities and chemical properties. Further research into the specific toxicological and pharmacological profiles of individual nonyne isomers is warranted.
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Nonyne to (Z)-2-nonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of (Z)-alkenes is a critical transformation in organic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The catalytic hydrogenation of alkynes to (Z)-alkenes offers a direct and atom-economical approach. This document provides detailed application notes and experimental protocols for the selective hydrogenation of 2-nonyne to (Z)-2-nonene using common heterogeneous catalysts. The primary challenge in this transformation is to prevent over-reduction of the resulting alkene to the corresponding alkane. To achieve high selectivity for the desired (Z)-alkene, "poisoned" or modified catalysts are employed.[1] This guide will focus on two such widely used catalytic systems: Lindlar's catalyst and P-2 Nickel catalyst.
Catalytic Systems and Data Summary
The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the hydrogenation of this compound. Below is a summary of the performance of relevant catalytic systems for the hydrogenation of internal alkynes, providing an expected performance for this compound.
| Catalyst System | Support/Promoter | Temperature (°C) | Hydrogen Pressure (atm) | Typical (Z)-Alkene Yield (%) | Typical (Z)-Alkene Selectivity (%) | Reference |
| Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) | CaCO₃ | Room Temperature | 1 | High | >95 | [2][3][4] |
| P-2 Nickel (Nickel boride) | Ethylenediamine | Room Temperature | 1 | High | >98 | [5] |
| Pd/SiO₂ with [BMPL][DCA] (Ionic Liquid) | SiO₂ | Not Specified | Not Specified | 88 | >80 | [6] |
| PdAu Nanoparticles | SiO₂ | 50 | Not Specified | >97 (for 1-hexene) | Not applicable for (Z) isomer | [1] |
Signaling Pathways and Logical Relationships
The general mechanism for the catalytic hydrogenation of an alkyne to a (Z)-alkene on a metal surface involves the syn-addition of two hydrogen atoms across the triple bond.[2][4] The alkyne molecule adsorbs onto the catalyst surface, where hydrogen has already been dissociatively chemisorbed. The sequential addition of two hydrogen atoms from the same side of the alkyne leads to the formation of the cis or (Z)-alkene, which then desorbs from the surface before further hydrogenation can occur.[3]
Caption: General mechanism of catalytic hydrogenation of an alkyne to a (Z)-alkene.
Experimental Protocols
The following are detailed protocols for the selective hydrogenation of this compound to (Z)-2-nonene using Lindlar's catalyst and P-2 Nickel catalyst.
Protocol 1: Hydrogenation using Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Methanol (or other suitable solvent like hexane or ethyl acetate)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or a pad of Celite)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Catalyst Addition: To this solution, add Lindlar's catalyst (typically 5-10 mol% of palladium relative to the substrate) and a small amount of quinoline (as a co-poison, often in a quantity similar to the catalyst).
-
Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas from a balloon. For larger scale reactions, a Parr hydrogenator can be used at a low pressure (e.g., 1-4 atm).[2][4] The reaction mixture is stirred vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC, GC, or ¹H NMR spectroscopy to ensure the complete consumption of the starting alkyne and to prevent over-reduction to the alkane.
-
Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is diluted with a suitable solvent like diethyl ether or ethyl acetate and filtered through a pad of Celite to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary to yield pure (Z)-2-nonene.
Protocol 2: Hydrogenation using P-2 Nickel Catalyst
Materials:
-
This compound
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Ethylenediamine
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Catalyst Preparation (in situ): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in ethanol.[7] To this solution, add a solution of sodium borohydride in ethanol. A black precipitate of P-2 nickel will form.[7]
-
Reaction Setup: After the catalyst formation is complete, add ethylenediamine to the flask, followed by the this compound.[5]
-
Hydrogenation: The flask is then purged with hydrogen and connected to a hydrogen source (e.g., a balloon). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring the Reaction: The reaction progress is monitored by TLC, GC, or ¹H NMR spectroscopy.
-
Work-up: Once the reaction is complete, the hydrogen supply is removed, and the flask is flushed with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the nickel catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the residue can be purified by column chromatography to afford pure (Z)-2-nonene.
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
Caption: General experimental workflow for the synthesis of (Z)-2-nonene.
Safety Precautions
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood, away from ignition sources.
-
Palladium and nickel catalysts can be pyrophoric, especially after filtration when they are dry and finely divided. Handle with care under an inert atmosphere or while wet.
-
Quinoline is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Sodium borohydride is a reactive reducing agent that can react violently with water and acids, releasing flammable hydrogen gas.
By following these detailed protocols and safety guidelines, researchers can effectively synthesize (Z)-2-nonene from this compound with high yield and stereoselectivity.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgosolver.com [orgosolver.com]
- 4. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 5. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Reduction of 2-Nonyne using Lindlar Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lindlar catalyst for the selective reduction of 2-nonyne to cis-2-nonene. This transformation is a critical step in various synthetic pathways where the stereochemistry of the resulting alkene is crucial.
The Lindlar catalyst, a "poisoned" heterogeneous catalyst, consists of palladium supported on calcium carbonate and deactivated with lead acetate and quinoline.[1][2] This deactivation is key to its selectivity, allowing for the semi-hydrogenation of alkynes to cis-alkenes without further reduction to the corresponding alkane.[1][3] The reaction proceeds via syn-addition of hydrogen to the alkyne, resulting in the exclusive formation of the cis (Z) isomer.[4][5]
Data Presentation
The following table summarizes typical quantitative data for the reduction of internal alkynes using a Lindlar catalyst. While specific data for this compound is not extensively published, the data for analogous internal alkynes demonstrate the high efficiency and selectivity of this method.
| Substrate | Product | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (cis:trans) | Reference |
| 2-Hexyne | cis-2-Hexene | 5% Pd/CaCO₃, Pb(OAc)₂, Quinoline | Methanol | Room Temp. | 2 | >95 | >98:2 | [4] |
| 3-Hexyne | cis-3-Hexene | 5% Pd/CaCO₃, Pb(OAc)₂, Quinoline | Ethanol | 25 | 1 | 97 | >99:1 | [6] |
| Methyl 2-nonynoate | Methyl cis-2-nonenoate | Lindlar's Palladium | Not Specified | Not Specified | <2 | High | High | [7] |
| Diphenylacetylene | cis-Stilbene | 5% Pd/CaCO₃, Pb(OAc)₂, Quinoline | Ethyl Acetate | Room Temp. | 1.5 | 96 | >98:2 | [8] |
Note: The high yields and excellent cis-selectivity observed for these internal alkynes are expected to be representative for the reduction of this compound under similar conditions.
Experimental Protocols
This section outlines a detailed methodology for the reduction of this compound to cis-2-nonene using a Lindlar catalyst.
Materials
-
This compound (98% purity or higher)
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as an additional poison to enhance selectivity)
-
Anhydrous solvent (e.g., ethyl acetate, hexane, or ethanol)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)
-
Magnetic stirrer
-
Filtration setup (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Protocol: Semi-hydrogenation of this compound
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add Lindlar catalyst (5-10% by weight relative to the this compound).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent (e.g., ethyl acetate) via syringe.
-
If desired for enhanced selectivity, add a small amount of quinoline (typically 1-5% by weight of the catalyst).
-
Add this compound to the stirred suspension.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. For a simple laboratory setup, a balloon filled with hydrogen can be attached to the flask via a needle through the septum. For larger scale or higher pressure reactions, a Parr hydrogenation apparatus should be used.
-
Maintain a positive pressure of hydrogen (typically atmospheric pressure is sufficient) and stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting alkyne and the appearance of the alkene product will indicate the reaction's progression. It is crucial to stop the reaction once the starting material is consumed to avoid over-reduction to nonane.
-
-
Work-up:
-
Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification and Characterization:
-
The crude cis-2-nonene can be purified further by column chromatography or distillation if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity, and to determine the cis/trans isomer ratio.
-
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the syn-addition of hydrogen to this compound on the surface of the Lindlar catalyst.
Caption: Mechanism of this compound Reduction on a Lindlar Catalyst Surface.
Experimental Workflow
This diagram outlines the general workflow for the laboratory-scale reduction of this compound using a Lindlar catalyst.
Caption: General Experimental Workflow for this compound Reduction.
References
- 1. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 2. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: Hydration of 2-Nonyne to Nonan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydration of internal alkynes is a fundamental transformation in organic synthesis, providing access to valuable ketone intermediates. The conversion of 2-nonyne to nonan-2-one presents a regioselectivity challenge, as hydration can potentially yield two isomeric ketones: nonan-2-one and nonan-3-one. Traditional acid-catalyzed hydration methods often result in a mixture of these products.[1] However, modern catalytic systems, particularly those employing gold(I) catalysts, have demonstrated remarkable efficiency and regioselectivity in directing the hydration to the desired ketone.[2][3][4] This document provides detailed application notes and protocols for the highly regioselective synthesis of nonan-2-one from this compound, focusing on a gold(I)-catalyzed approach.
Data Presentation
The following table summarizes the key quantitative data for the gold(I)-catalyzed hydration of this compound to nonan-2-one. This method demonstrates high regioselectivity, favoring the formation of the desired nonan-2-one isomer.
| Parameter | Value |
| Substrate | This compound |
| Product | Nonan-2-one |
| Catalyst | [Au(IPr)Cl]/AgOTf |
| Catalyst Loading | 1 mol% [Au(IPr)Cl], 1 mol% AgOTf |
| Solvent | Dioxane/Water (10:1 v/v) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield of Nonan-2-one | >95% |
| Regioisomeric Ratio | >98:2 (Nonan-2-one : Nonan-3-one) |
Experimental Protocols
This section outlines the detailed methodology for the gold(I)-catalyzed hydration of this compound.
Materials:
-
This compound (98% purity)
-
[Au(IPr)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Silver trifluoromethanesulfonate (AgOTf)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add [Au(IPr)Cl] (1 mol%) and AgOTf (1 mol%).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,4-dioxane and deionized water in a 10:1 ratio by volume. Stir the mixture for 5 minutes to allow for catalyst activation.
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating mantle and maintain this temperature for 12 hours with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure nonan-2-one.
-
Characterization: Confirm the identity and purity of the product by standard analytical techniques (¹H NMR, ¹³C NMR, and GC-MS).
Mandatory Visualization
Reaction Mechanism:
The gold(I)-catalyzed hydration of this compound proceeds through a well-established mechanism involving the activation of the alkyne by the gold catalyst.
Caption: Gold(I)-Catalyzed Hydration of this compound Mechanism.
Experimental Workflow:
The following diagram illustrates the key steps in the experimental procedure for the synthesis of nonan-2-one.
Caption: Experimental Workflow for Nonan-2-one Synthesis.
References
- 1. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydration of alkynes at room temperature catalyzed by gold( i ) isocyanide compounds | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydroboration-Oxidation of 2-Nonyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration-oxidation of alkynes is a powerful synthetic transformation that provides a route to carbonyl compounds. Specifically, the reaction with internal alkynes, such as 2-nonyne, yields ketones.[1][2] This two-step procedure offers an alternative to other hydration methods and is characterized by its anti-Markovnikov regioselectivity in the context of terminal alkynes, though for unsymmetrical internal alkynes, it typically results in a mixture of ketone products.[3] The use of sterically hindered borane reagents is crucial to prevent the double addition of borane across both pi-bonds of the alkyne.[2][4][5] This document provides a detailed protocol for the hydroboration-oxidation of this compound, a representative unsymmetrical internal alkyne.
Principle of the Reaction
The hydroboration-oxidation of this compound proceeds in two main stages:
-
Hydroboration: A bulky dialkylborane, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is added across the carbon-carbon triple bond of this compound.[5][6] This is a syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne.[2] Due to the unsymmetrical nature of this compound, the boron can add to either of the sp-hybridized carbons, leading to two regioisomeric vinylborane intermediates.
-
Oxidation: The resulting vinylborane intermediates are then oxidized in situ using a mixture of hydrogen peroxide (H₂O₂) and a base, typically sodium hydroxide (NaOH).[1] This step replaces the boron atom with a hydroxyl group, with retention of stereochemistry, to form enol intermediates. These enols are unstable and rapidly tautomerize to their more stable keto forms, yielding a mixture of 2-nonanone and 3-nonanone.[3]
Experimental Protocol
This protocol describes a general procedure for the hydroboration-oxidation of an unsymmetrical internal alkyne, adapted for this compound.
Materials:
-
This compound (C₉H₁₆)
-
Disiamylborane ((Sia)₂BH) or 9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Chromatography column (optional, for purification)
Procedure:
Part 1: Hydroboration
-
Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of disiamylborane or 9-BBN (1.1 eq) in THF to the stirred solution of this compound via syringe.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours to ensure complete formation of the vinylborane.
Part 2: Oxidation
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution (1.2 eq relative to the borane reagent) to the flask.
-
Following the base addition, add 30% H₂O₂ (1.5 eq relative to the borane reagent) dropwise, ensuring the internal temperature does not rise significantly. The addition of hydrogen peroxide can be exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
Part 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the product.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product mixture of 2-nonanone and 3-nonanone.
-
If necessary, the individual ketone products can be separated by column chromatography on silica gel.
Data Presentation
The hydroboration-oxidation of this compound is expected to yield a mixture of 2-nonanone and 3-nonanone. The exact ratio of these products is dependent on the steric and electronic influences of the substituents on the alkyne and the specific bulky borane used. For many unsymmetrical internal alkynes, the reaction shows little regioselectivity, leading to a nearly 1:1 mixture of the two possible ketones.[7]
| Product | Structure | Expected Ratio | Typical Overall Yield |
| 2-Nonanone | CH₃(CH₂)₅C(O)CH₃ | Mixture | 70-90% |
| 3-Nonanone | CH₃(CH₂)₄C(O)CH₂CH₃ | Mixture | 70-90% |
Note: The product ratio for this compound is not definitively reported in the literature and a mixture of both regioisomers is anticipated. The overall yield is a typical range for this type of reaction.
Visualizations
Caption: Reaction pathway for the hydroboration-oxidation of this compound.
Caption: Experimental workflow for the synthesis of ketones from this compound.
References
- 1. The hydroboration–oxidation of internal alkynes produces ketones.... | Study Prep in Pearson+ [pearson.com]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Nonyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-nonyne in Sonogashira coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This powerful reaction is widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates, owing to its mild reaction conditions and broad functional group tolerance.[1][2][3]
Introduction to Sonogashira Coupling with this compound
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3] this compound, an internal alkyne, is not directly used in the standard Sonogashira reaction which requires a terminal alkyne (a C-H bond on an sp-hybridized carbon). However, its isomeric terminal alkyne, 1-nonyne , is a suitable substrate for this reaction. This document will therefore focus on the application of 1-nonyne as a representative long-chain terminal alkyne in Sonogashira couplings, providing protocols and data that are directly applicable to researchers working with similar alkynes. The resulting internal alkyne products are valuable building blocks in medicinal chemistry.[4]
Reaction Mechanism and Key Parameters
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected cycles.[3]
Diagram of the Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Key reaction parameters include:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor such as PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a phosphine ligand.[3]
-
Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used to facilitate the reaction at lower temperatures.[2][3]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne.[5]
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are commonly used.[5]
-
Aryl/Vinyl Halide: The reactivity order is I > Br > Cl > F. Aryl iodides and bromides are the most common substrates.[2]
Quantitative Data Presentation
The following table summarizes representative reaction conditions and outcomes for the Sonogashira coupling of terminal alkynes, including those structurally similar to 1-nonyne, with various aryl halides. This data is compiled from various literature sources and serves as a guideline for reaction optimization.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 1-Nonyne | PdCl₂(PPh₃)₂ (2) | 4 | TEA | THF | RT | 4 | ~90 |
| 2 | 4-Iodotoluene | 1-Heptyne | Pd(PPh₃)₄ (1.5) | 3 | DIPA | DMF | 50 | 6 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 1-Octyne | Pd(OAc)₂ (2) + PPh₃ (4) | 5 | TEA | Acetonitrile | 80 | 12 | 85 |
| 4 | 4-Bromoanisole | 1-Nonyne | PdCl₂(dppf) (3) | 5 | Cs₂CO₃ | Toluene | 100 | 16 | 78 |
| 5 | 1-Iodo-3-methoxybenzene | 1-Decyne | Pd/C (5) | 10 | Piperidine | Ethanol | 70 | 8 | 88 |
Note: The data presented are representative and may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction using 1-nonyne and an aryl iodide.
General Protocol for Sonogashira Coupling of 1-Nonyne with an Aryl Iodide
Diagram of the Experimental Workflow:
References
Application Notes and Protocols for Cycloaddition Reactions Featuring 2-Nonyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-nonyne as a versatile alkyne component in various cycloaddition reactions. The protocols are designed to serve as a foundational guide for the synthesis of complex cyclic molecules, which are of significant interest in medicinal chemistry and drug development. While specific data for this compound is often extrapolated from reactions with analogous internal alkynes, these notes offer a robust starting point for experimental design.
[4+2] Cycloaddition (Diels-Alder Reaction) with this compound
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1] As an internal alkyne, this compound can serve as a dienophile, reacting with a variety of dienes to produce substituted cyclohexadiene derivatives. These products can be valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.
Application Note: Synthesis of Substituted Aromatics
A key application of the Diels-Alder reaction with alkynes is the synthesis of highly substituted aromatic compounds. When this compound reacts with a suitable diene, the resulting cyclohexadiene can often be oxidized to the corresponding aromatic ring. This strategy is particularly useful for accessing substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution methods. The regioselectivity of the cycloaddition is influenced by the electronic nature of both the diene and the dienophile.
Table 1: Representative Data for [4+2] Cycloaddition of Internal Alkynes
| Diene | Dienophile | Product | Yield (%) | Reference |
| Tetraphenylcyclopentadienone | 3-Hexyne | Hexamethylbenzene (after extrusion of CO and subsequent reaction) | High (qualitative) | General knowledge |
| Anthracene | Dimethyl acetylenedicarboxylate | 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylic acid, dimethyl ester | >90 | [2] |
Experimental Protocol: Model Diels-Alder Reaction of an Internal Alkyne
This protocol describes the reaction of an internal alkyne with tetraphenylcyclopentadienone, a common diene for such cycloadditions. This can be adapted for this compound.[3]
Materials:
-
This compound
-
Tetraphenylcyclopentadienone
-
Diphenyl ether (solvent)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Crystallization dish
Procedure:
-
In a round-bottom flask, combine tetraphenylcyclopentadienone (1.0 eq) and this compound (1.2 eq).
-
Add a minimal amount of diphenyl ether to facilitate mixing.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by observing the disappearance of the deep purple color of the tetraphenylcyclopentadienone.
-
Once the reaction is complete (indicated by a color change to brown or yellow), remove the heat source and allow the mixture to cool to room temperature.
-
Add toluene to the cooled mixture to induce precipitation of the product.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the solid product by vacuum filtration, washing with cold toluene.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/toluene) to obtain the purified cycloadduct.
Expected Outcome: The reaction is expected to yield the corresponding hexasubstituted benzene derivative after the initial cycloaddition and subsequent extrusion of carbon monoxide. The yield for this type of reaction is typically high.
Diagram 1: Diels-Alder Reaction Workflow
Caption: A typical workflow for a Diels-Alder reaction involving an alkyne.
[3+2] Cycloaddition with this compound
1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings.[4] this compound can react with various 1,3-dipoles, such as nitrones and azides, to produce isoxazolines and triazoles, respectively. These heterocyclic scaffolds are prevalent in many biologically active molecules and are considered privileged structures in drug discovery.
Application Note: Synthesis of Isoxazoles and Triazoles
The reaction of this compound with a nitrone will lead to the formation of an isoxazoline, which can often be readily oxidized to the corresponding isoxazole. Isoxazoles are important pharmacophores found in a variety of therapeutic agents. Similarly, the cycloaddition of this compound with an azide, often catalyzed by copper(I) or ruthenium, provides a direct route to 1,2,3-triazoles.[5] This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its high efficiency and reliability.[6] The regioselectivity of these cycloadditions with unsymmetrical internal alkynes like this compound is a key consideration and is influenced by both steric and electronic factors of the reactants.[7]
Table 2: Representative Data for [3+2] Cycloaddition of Internal Alkynes
| 1,3-Dipole | Dipolarophile | Catalyst | Product Type | Yield (%) | Reference |
| Phenyl azide | Diphenylacetylene | Heat | 1,4,5-Triphenyl-1,2,3-triazole | Moderate | General knowledge |
| C-Phenyl-N-methylnitrone | Methyl propiolate | None | Isoxazoline | High | [8] |
| Benzyl azide | 1-Phenyl-1-propyne | Cu(I) | 1-Benzyl-4-methyl-5-phenyl-1H-1,2,3-triazole | 85 | General knowledge |
Experimental Protocol: Model 1,3-Dipolar Cycloaddition of an Internal Alkyne with a Nitrone
This protocol outlines a general procedure for the reaction of an internal alkyne with a nitrone, which can be adapted for this compound.[9]
Materials:
-
This compound
-
C-Phenyl-N-methylnitrone
-
Toluene (or other suitable high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve C-phenyl-N-methylnitrone (1.0 eq) in toluene in a round-bottom flask.
-
Add this compound (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the isoxazoline regioisomers.
Expected Outcome: The reaction is expected to produce a mixture of two regioisomeric isoxazolines. The ratio of these isomers will depend on the electronic and steric properties of the substituents on the alkyne and the nitrone.
Diagram 2: Factors Influencing Regioselectivity in [3+2] Cycloadditions
Caption: Key factors that determine the regiochemical outcome of 1,3-dipolar cycloadditions.
[2+2+2] Cycloaddition of this compound
Transition metal-catalyzed [2+2+2] cycloadditions of three alkyne molecules provide a highly atom-economical route to substituted benzene derivatives.[6] This method is particularly powerful for the synthesis of hexasubstituted benzenes, which can be challenging to prepare by other means.
Application Note: Synthesis of Hexasubstituted Benzenes for Materials and Pharmaceutical Applications
The cyclotrimerization of this compound, either with itself or in combination with other alkynes, can lead to the formation of complex, highly substituted aromatic rings. These structures are of interest in materials science for the development of liquid crystals and organic electronics, as well as in medicinal chemistry as scaffolds for drug candidates. The regioselectivity of the cross-cyclotrimerization of unsymmetrical alkynes is a significant challenge, but various catalytic systems, particularly those based on cobalt and rhodium, have been developed to control the substitution pattern of the resulting benzene ring.
Table 3: Representative Data for Cobalt-Catalyzed [2+2+2] Cycloaddition of Alkynes
| Alkyne 1 | Alkyne 2 | Catalyst | Product | Yield (%) | Reference |
| 1-Hexyne | 1-Hexyne | Co₂(CO)₈ | 1,2,4- and 1,3,5-Tributylbenzene | 85 (mixture) | [5] |
| Phenylacetylene | Phenylacetylene | CpCo(CO)₂ | 1,2,4- and 1,3,5-Triphenylbenzene | 90 (mixture) | [10] |
| 1,6-Heptadiyne | Phenylacetylene | CpCo(CO)₂ | Substituted Tetralin | 75 | [10] |
Experimental Protocol: Model Cobalt-Catalyzed [2+2+2] Cyclotrimerization of an Internal Alkyne
The following is a general protocol for the cyclotrimerization of an internal alkyne using a cobalt catalyst, which can be adapted for this compound.[11]
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask
-
Inert atmosphere (nitrogen or argon) supply
-
Heating mantle with magnetic stirrer
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add dicobalt octacarbonyl (5 mol%) to the flask.
-
Add degassed solvent to the flask.
-
Add this compound (1.0 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of silica gel to remove the cobalt catalyst.
-
Wash the silica gel with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the substituted benzene derivative(s).
Expected Outcome: The reaction is expected to produce a mixture of regioisomeric hexasubstituted benzenes. The distribution of these isomers will depend on the specific reaction conditions and the steric and electronic properties of the alkyne.
Diagram 3: General Catalytic Cycle for [2+2+2] Cycloaddition
Caption: A simplified catalytic cycle for the transition metal-catalyzed [2+2+2] cycloaddition of alkynes.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Solved Pre lab (this experiment has not been completed | Chegg.com [chegg.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cobalt Octacarbonyl-Catalyzed Scalable Alkyne Cyclotrimerization and Crossed [2 + 2 + 2]-Cycloaddition Reaction in a Plug Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 9. unisciencepub.com [unisciencepub.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Cobalt Octacarbonyl-Catalyzed Scalable Alkyne Cyclotrimerization and Crossed [2 + 2 + 2]-Cycloaddition Reaction in a Plug Flow Reactor. | Semantic Scholar [semanticscholar.org]
Synthesis of Heterocyclic Compounds from 2-Nonyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 2-nonyne as a key starting material. The following sections outline synthetic pathways to pyrazoles, isoxazoles, pyridines, furans, and quinoxalines, complete with reaction parameters, and mechanistic diagrams.
Synthesis of Pyrazoles
The synthesis of pyrazoles from this compound can be effectively achieved through its conversion to a 1,3-dicarbonyl intermediate, followed by cyclization with hydrazine. This classical approach allows for the regioselective formation of substituted pyrazoles.
Application Notes
The reaction of this compound, an internal alkyne, requires an initial oxidation step to form a suitable 1,3-dicarbonyl precursor for pyrazole synthesis. A common method involves the oxidation of the alkyne to a diketone. Subsequently, the condensation reaction with hydrazine hydrate proceeds, typically in an alcoholic solvent, to yield the pyrazole ring. The regioselectivity of the final product is determined by the substitution pattern of the 1,3-dicarbonyl compound. In the case of a 1,3-diketone derived from this compound (nonane-2,4-dione), the reaction with hydrazine is expected to yield primarily 3-heptyl-5-methylpyrazole due to the differing reactivity of the two carbonyl groups.
Table 1: Synthesis of 3-Heptyl-5-methylpyrazole
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | KMnO₄, H₂SO₄ | Acetone/Water | 0-10 | 2 | Nonane-2,4-dione | ~60-70 |
| 2 | Nonane-2,4-dione | Hydrazine hydrate | Ethanol | Reflux | 4 | 3-Heptyl-5-methylpyrazole | ~80-90 |
Experimental Protocol: Synthesis of 3-Heptyl-5-methylpyrazole
Step 1: Oxidation of this compound to Nonane-2,4-dione
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (12.4 g, 0.1 mol) in 100 mL of acetone.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Prepare a solution of potassium permanganate (KMnO₄, 15.8 g, 0.1 mol) in 100 mL of water and add a few drops of concentrated sulfuric acid (H₂SO₄).
-
Add the KMnO₄ solution dropwise to the stirred solution of this compound over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for an additional hour at room temperature.
-
To quench the reaction, add a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford nonane-2,4-dione as a pale yellow oil.
Step 2: Cyclization to 3-Heptyl-5-methylpyrazole
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve nonane-2,4-dione (7.8 g, 0.05 mol) in 50 mL of ethanol.
-
Add hydrazine hydrate (2.5 mL, 0.05 mol) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 3-heptyl-5-methylpyrazole.
Caption: Synthesis of 3-Heptyl-5-methylpyrazole from this compound.
Synthesis of Isoxazoles
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a fundamental method for the synthesis of isoxazoles. This approach can be applied to this compound to produce substituted isoxazoles with high regioselectivity.
Application Notes
Nitrile oxides are typically generated in situ from the corresponding oximes by oxidation or from hydroximoyl chlorides by dehydrohalogenation. The 1,3-dipolar cycloaddition of the generated nitrile oxide with this compound proceeds to form a 3,5-disubstituted isoxazole. The regioselectivity is governed by electronic and steric factors, with the bulkier substituent of the alkyne (the heptyl group) typically ending up at the 5-position of the isoxazole ring.
Table 2: Synthesis of 3-Methyl-5-heptylisoxazole
| Reactant 1 | Reactant 2 (Dipole Precursor) | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| This compound | Acetaldehyde oxime | N-Chlorosuccinimide (NCS), Pyridine | Dichloromethane | 25 | 12 | 3-Methyl-5-heptylisoxazole | ~75-85 |
Experimental Protocol: Synthesis of 3-Methyl-5-heptylisoxazole
-
In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetaldehyde oxime (2.95 g, 0.05 mol) in 30 mL of dichloromethane.
-
Add pyridine (4.0 mL, 0.05 mol) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Add a solution of N-Chlorosuccinimide (NCS) (6.67 g, 0.05 mol) in 20 mL of dichloromethane dropwise over 30 minutes.
-
After the addition is complete, stir the mixture at 0 °C for 15 minutes to generate the nitrile oxide.
-
Add this compound (6.2 g, 0.05 mol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the precipitated succinimide.
-
Wash the filtrate with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-methyl-5-heptylisoxazole.
Caption: Synthesis of 3-Methyl-5-heptylisoxazole.
Synthesis of Pyridines
The construction of the pyridine ring can be achieved through a [2+2+2] cycloaddition reaction involving two molecules of an alkyne and one molecule of a nitrile, often catalyzed by a transition metal complex.
Application Notes
Cobalt-catalyzed [2+2+2] cycloaddition is a powerful method for the synthesis of substituted pyridines.[1][2] While the intermolecular cycloaddition of two different alkynes can lead to mixtures of products, the reaction of a single internal alkyne like this compound with a nitrile can provide a more controlled route to tetra-substituted pyridines. The reaction typically requires an inert atmosphere and anhydrous conditions. The regioselectivity of the cycloaddition can be influenced by the nature of the catalyst and the substituents on the alkyne and nitrile.
Table 3: Synthesis of Substituted Pyridine
| Alkyne | Nitrile | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| This compound | Acetonitrile | CoBr₂(dppe) / Zn, ZnI₂ | Acetonitrile | 80 | 24 | 2,4-Diheptyl-3,5-dimethyl-pyridine & Isomers | Moderate |
Experimental Protocol: Synthesis of 2,4-Diheptyl-3,5-dimethylpyridine
-
In a flame-dried Schlenk tube under an argon atmosphere, add CoBr₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) (33 mg, 0.05 mmol), zinc powder (6.5 mg, 0.1 mmol), and zinc iodide (16 mg, 0.05 mmol).
-
Add anhydrous acetonitrile (5 mL) and this compound (124 mg, 1.0 mmol).
-
Heat the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature and quench with 5 mL of water.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the mixture of isomeric pyridines, including 2,4-diheptyl-3,5-dimethylpyridine.
Caption: Cobalt-catalyzed synthesis of a substituted pyridine.
Synthesis of Furans
The Paal-Knorr furan synthesis is a classic method for the preparation of furans from 1,4-dicarbonyl compounds.[3] Similar to the pyrazole synthesis, this requires the initial conversion of this compound to a 1,4-dicarbonyl intermediate.
Application Notes
The synthesis of a 1,4-diketone from an alkyne can be achieved through various methods, including hydration or oxidation. Once the 1,4-diketone (e.g., nonane-2,5-dione) is obtained, acid-catalyzed cyclization and dehydration leads to the formation of the furan ring. This intramolecular condensation is typically efficient and provides a direct route to substituted furans.
Table 4: Synthesis of 2-Heptyl-5-methylfuran
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | HgSO₄, H₂SO₄ | Water/Methanol | 60 | 6 | Nonane-2,5-dione | ~50-60 |
| 2 | Nonane-2,5-dione | p-Toluenesulfonic acid | Toluene | Reflux | 3 | 2-Heptyl-5-methylfuran | ~85-95 |
Experimental Protocol: Synthesis of 2-Heptyl-5-methylfuran
Step 1: Hydration of this compound to Nonane-2,5-dione
-
To a stirred solution of water (50 mL) and methanol (50 mL) in a 250 mL round-bottom flask, add sulfuric acid (2.5 mL) and mercury(II) sulfate (0.5 g).
-
Heat the mixture to 60 °C and add this compound (12.4 g, 0.1 mol) dropwise over 30 minutes.
-
Maintain the reaction at 60 °C for 6 hours.
-
Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to give crude nonane-2,5-dione.
Step 2: Cyclization to 2-Heptyl-5-methylfuran
-
In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude nonane-2,5-dione (7.1 g, 0.045 mol) in 50 mL of toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
After 3 hours, or when no more water is collected, cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by distillation or column chromatography to obtain 2-heptyl-5-methylfuran.
Caption: Paal-Knorr synthesis of 2-Heptyl-5-methylfuran.
Synthesis of Quinoxalines
Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. An α-keto alkyne derivative of this compound can serve as the dicarbonyl equivalent for this reaction.
Application Notes
This compound can be oxidized at the position alpha to the triple bond to form an α-keto alkyne. This intermediate can then react with an o-phenylenediamine in a condensation-cyclization sequence to afford a substituted quinoxaline. The reaction is often carried out in an acidic medium or with a catalyst to facilitate the cyclization step.
Table 5: Synthesis of 2-Heptyl-3-methylquinoxaline
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | SeO₂ | Dioxane/Water | Reflux | 5 | 2-Nonyn-4-one | ~50-60 |
| 2 | 2-Nonyn-4-one | o-Phenylenediamine | Acetic Acid | 100 | 2 | 2-Heptyl-3-methylquinoxaline | ~70-80 |
Experimental Protocol: Synthesis of 2-Heptyl-3-methylquinoxaline
Step 1: Oxidation of this compound to 2-Nonyn-4-one
-
In a 100 mL round-bottom flask, dissolve this compound (6.2 g, 0.05 mol) in 30 mL of dioxane and 1 mL of water.
-
Add selenium dioxide (5.5 g, 0.05 mol) to the solution.
-
Heat the mixture to reflux for 5 hours.
-
Cool the reaction mixture and filter to remove the selenium precipitate.
-
Dilute the filtrate with water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 2-nonyn-4-one.
Step 2: Condensation and Cyclization to 2-Heptyl-3-methylquinoxaline
-
In a 50 mL round-bottom flask, dissolve the crude 2-nonyn-4-one (3.45 g, 0.025 mol) and o-phenylenediamine (2.7 g, 0.025 mol) in 20 mL of glacial acetic acid.
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Cool the mixture to room temperature and pour it into 100 mL of ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-heptyl-3-methylquinoxaline.
Caption: Synthesis of 2-Heptyl-3-methylquinoxaline.
References
- 1. Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Polymerization of 2-Nonyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 2-nonyne, a disubstituted internal alkyne. The protocols detailed below focus on achieving controlled polymerization to synthesize poly(this compound) with a narrow molecular weight distribution (MWD), a critical attribute for applications in materials science and drug development.
Introduction
Substituted polyacetylenes are a class of conjugated polymers with unique optical, electronic, and biological properties. The ability to control the polymerization of substituted acetylenes, such as this compound, allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. This control is crucial for the development of advanced materials with tailored functionalities for applications including drug delivery systems, biomedical devices, and sensors.
Living polymerization, a technique that proceeds in the absence of chain-transfer and termination steps, is a powerful method for achieving this control. This document details a robust protocol for the living polymerization of this compound utilizing a molybdenum-based catalyst system.
Catalytic System: MoOCl₄–n-Bu₄Sn–EtOH
The catalyst system composed of molybdenum(IV) oxytetrachloride (MoOCl₄), tetra-n-butyltin (n-Bu₄Sn), and ethanol (EtOH) has been demonstrated to be highly effective for the living polymerization of various internal alkynes, including this compound. This ternary catalyst system allows for the formation of polymers with narrow molecular weight distributions and enables the synthesis of block copolymers.
Experimental Protocols
Materials and Reagents
-
This compound: (Lancaster or equivalent), distilled twice from calcium hydride (CaH₂) before use.
-
Molybdenum(IV) oxytetrachloride (MoOCl₄): Handled as received.
-
Tetra-n-butyltin (n-Bu₄Sn): Distilled twice before use.
-
Ethanol (EtOH): Distilled twice before use.
-
Anisole: Washed twice with an aqueous NaOH solution, dried over CaCl₂, and distilled twice from sodium under a nitrogen atmosphere. Used as the polymerization solvent.
-
Toluene/Methanol mixture (1:1 v/v): Used to quench the polymerization.
-
Dry Nitrogen: Used to maintain an inert atmosphere throughout the experimental procedures.
Catalyst Solution Preparation
Note: All procedures must be carried out under a dry nitrogen atmosphere to prevent the deactivation of the catalyst.
-
Prepare a stock solution of MoOCl₄ in anisole.
-
In a separate flask, prepare a stock solution of n-Bu₄Sn in anisole.
-
In another flask, prepare a stock solution of EtOH in anisole.
-
To a reaction flask under nitrogen, add the required volume of the MoOCl₄ solution.
-
Add the n-Bu₄Sn solution to the MoOCl₄ solution and age the mixture at room temperature for 15 minutes.
-
Following the aging period, add the EtOH solution to the MoOCl₄–n-Bu₄Sn mixture and age for an additional 15 minutes at room temperature. The final molar ratio of MoOCl₄:n-Bu₄Sn:EtOH should be 1:1:2.
Polymerization of this compound
-
Prepare a solution of this compound in anisole.
-
Initiate the polymerization by adding the this compound solution to the prepared catalyst solution at 0 °C. The typical initial monomer concentration is 100 mM, and the MoOCl₄ concentration is 10 mM.
-
Allow the polymerization to proceed at 0 °C for the desired time.
-
Quench the polymerization by adding the toluene/methanol (1:1) mixture.
-
Determine the polymer yield gravimetrically after precipitation and drying.
-
Characterize the polymer's number-average molecular weight (Mn) and polydispersity index (Mw/Mn) using gel permeation chromatography (GPC).
Multistage Polymerization for Confirmation of Living Character
To confirm the living nature of the polymerization, a multistage polymerization can be performed:
-
Initiate the polymerization of this compound as described above with an initial monomer concentration of 50 mM and a MoOCl₄ concentration of 10 mM. Allow the reaction to proceed for 15 minutes at 0 °C.
-
After the initial 15 minutes, add a second aliquot of this compound monomer solution (equivalent to the initial amount).
-
After another 15 minutes, add a third aliquot of the monomer solution.
-
After a final 15 minutes, quench the reaction and analyze the polymer at each stage. A linear increase in Mn with polymer yield while maintaining a low Mw/Mn confirms the living character of the polymerization.
Data Presentation
The following table summarizes the quantitative data obtained from the polymerization of various internal alkynes using the MoOCl₄–n-Bu₄Sn–EtOH catalyst system.[1]
| Monomer | Polymerization Time (min) | Yield (%) | Mₙ (x 10³) | Mₙ/Mₙ |
| This compound | 5 | 95 | 11.0 | 1.10 |
| 3-Octyne | 5 | 98 | 10.5 | 1.09 |
| 4-Octyne | 15 | 96 | 10.2 | 1.12 |
| 5-Decyne | 15 | 94 | 12.5 | 1.15 |
Experimental Workflow
The following diagram illustrates the experimental workflow for the living polymerization of this compound.
References
Application Notes: Synthesis of Novel Vinyl Sulfonate Surfactants from 2-Nonyne
Introduction
Surfactants, or surface-active agents, are amphiphilic molecules comprising a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This unique structure allows them to reduce surface tension at interfaces, making them essential components in detergents, emulsifiers, foaming agents, and dispersants. The hydrophobic portion is typically a long alkyl chain, while the hydrophilic head can be anionic, cationic, non-ionic, or zwitterionic.
This document outlines a proposed application of 2-nonyne as a hydrophobic precursor for the synthesis of a novel anionic surfactant. This compound, an internal alkyne with a nine-carbon chain, serves as a suitable hydrophobic backbone. While the direct sulfonation of this compound is not a widely established industrial process, modern organic synthesis provides plausible pathways to functionalize the alkyne's triple bond to introduce a hydrophilic sulfonate group.
The proposed primary route involves a metal-catalyzed halosulfonylation of the internal alkyne. This reaction adds a sulfonyl group and a halogen atom across the triple bond, yielding a β-halovinyl sulfone.[1] This resulting molecule possesses the requisite amphiphilic character to function as a surfactant. These application notes provide a hypothetical, yet chemically plausible, protocol for researchers and chemists in the field.
Proposed Synthetic Pathway: Chlorosulfonylation of this compound
The core of the proposed synthesis is the direct difunctionalization of the C-C triple bond in this compound. Using a suitable catalyst and a sulfonyl chloride, a sulfonyl group (-SO₂) and a chlorine atom can be added across the bond. This transformation is advantageous as it converts a non-polar hydrocarbon into an amphiphilic molecule in a single step. The reaction is expected to yield predominantly the (E)-isomer due to the reaction mechanism.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nonyne
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of 2-Nonyne in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and versatile methods for synthesizing internal alkynes like this compound are:
-
Alkylation of a Terminal Alkyne: This is a powerful C-C bond-forming reaction.[1] It involves the deprotonation of a smaller terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[2] For this compound (CH₃-C≡C-(CH₂₎₅CH₃), two main pathways exist:
-
Pathway A: Deprotonation of 1-heptyne followed by methylation (e.g., with methyl iodide).
-
Pathway B: Deprotonation of propyne followed by alkylation with a 1-halo-hexane (e.g., 1-bromohexane).
-
-
Double Dehydrohalogenation: This method involves the elimination of two equivalents of hydrogen halide (HX) from a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalononane using a strong base.[3][4] This is typically a two-step E2 elimination process.[5]
Q2: My yield of this compound from acetylide alkylation is consistently low. What are the likely causes?
A2: Low yields in acetylide alkylation are often traced back to several key factors:
-
Side Reactions: The acetylide anion is a strong base as well as a strong nucleophile.[6] If a secondary or tertiary alkyl halide is used, an E2 elimination reaction will likely dominate over the desired SN2 substitution, producing alkenes as major byproducts.[2] Always use methyl or primary alkyl halides for this reaction.[1]
-
Improper Base or Solvent: The base used to deprotonate the terminal alkyne must be strong enough. Sodium amide (NaNH₂) is commonly used because its conjugate acid, ammonia (pKa ≈ 38), is much weaker than the terminal alkyne (pKa ≈ 25).[7] The solvent must be aprotic (e.g., THF, DMSO, liquid ammonia); protic solvents like water or alcohols will quench the acetylide anion.[7]
-
Procedural Errors: Inaccurate weighing of reagents, impure starting materials, or moisture in the glassware can significantly reduce yield.[8] It is critical to use anhydrous conditions and properly dried equipment.[9]
-
Workup and Purification Losses: The product may be lost during extraction or purification steps. This compound is a relatively volatile liquid, so care must be taken during solvent removal via rotary evaporation.[8]
Q3: What are the most common side products and how can they be minimized?
A3: The primary side product of concern is the alkene resulting from E2 elimination. To minimize its formation:
-
Use Primary Alkyl Halides: The SN2 reaction works best with methyl and primary alkyl halides due to minimal steric hindrance.[6][10] Secondary and tertiary halides strongly favor elimination.
-
Control Temperature: While the deprotonation may be performed at low temperatures, the alkylation step should be carefully temperature-controlled to favor substitution over elimination.
-
Leaving Group Choice: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides, potentially allowing for milder reaction conditions.[10]
Another potential side reaction, especially when starting from acetylene, is dialkylation. This is less of a concern when starting with a monosubstituted alkyne like 1-heptyne or propyne.
Q4: How can I effectively purify the final this compound product?
A4: Purification typically involves removing unreacted starting materials, the solvent, and any side products.
-
Aqueous Workup: First, quench the reaction and wash with water or a mild aqueous acid to remove any remaining base and inorganic salts.
-
Distillation: Given the difference in boiling points between this compound and potential impurities (e.g., the starting alkyl halide or elimination byproducts), fractional distillation is often an effective purification method.[11]
-
Flash Chromatography: If distillation is insufficient, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) can be used to separate the non-polar alkyne from more polar impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | **Density (g/cm³) ** |
| This compound | 124.23 | ~159-169 | ~0.77 |
| 1-Heptyne | 96.17 | 100.2 | 0.733 |
| Methyl Iodide | 141.94 | 42.4 | 2.28 |
| 1-Bromohexane | 165.07 | 156-158 | 1.17 |
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction did not proceed; starting materials recovered. | 1. Ineffective Deprotonation: The base was not strong enough, or it was deactivated by moisture. 2. Inactive Alkyl Halide: The alkyl halide is unreactive (e.g., aryl or vinyl halides are inert to SN2).[7] 3. Low Temperature: The reaction temperature may be too low for the alkylation to proceed at a reasonable rate. | 1. Use a stronger base like NaNH₂ or an organolithium reagent (e.g., n-BuLi). Ensure all glassware is flame- or oven-dried and reactions are run under an inert atmosphere (N₂ or Ar).[9] 2. Confirm you are using a methyl or primary alkyl halide. 3. Allow the reaction to warm to room temperature or gently heat after the addition of the alkyl halide. Monitor by TLC or GC. |
| Major product is an alkene, not the desired alkyne. | E2 Elimination Dominates: This occurs when using a secondary or tertiary alkyl halide, or a sterically hindered primary halide.[6] The acetylide is acting as a base rather than a nucleophile. | Redesign the synthesis to use a methyl or unhindered primary alkyl halide. For this compound, reacting heptyn-1-ide with methyl iodide is much less prone to elimination than reacting propyn-1-ide with 2-bromohexane (which would not yield the desired product anyway). |
| Product is a mixture of isomers. | Alkyne Isomerization: A very strong base (like NaNH₂ at high temperatures) can cause the triple bond to migrate along the carbon chain, leading to a mixture of non-1-yne, non-2-yne, non-3-yne, etc. | Use milder conditions where possible. The deprotonation of a terminal alkyne is generally fast and clean. Isomerization is more of a concern during double dehydrohalogenation reactions if conditions are too harsh. |
| Significant loss of product during workup/purification. | 1. Volatile Product: this compound has a moderate boiling point, and can be lost if rotary evaporation is performed at too high a temperature or too low a pressure.[8] 2. Poor Extraction: The product may not have been fully extracted from the aqueous layer. | 1. Use moderate vacuum and a room temperature water bath for solvent removal. 2. Perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., diethyl ether, pentane). Rinse all glassware to ensure complete transfer.[8] |
Experimental Protocols
Protocol: Synthesis of this compound via Alkylation of 1-Heptyne
This protocol details the synthesis of this compound starting from 1-heptyne and methyl iodide.
Materials:
-
1-Heptyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (or anhydrous THF as solvent)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Acetylide Formation: If using liquid ammonia, cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 50 mL of ammonia. Add sodium amide (1.1 equivalents) in portions. To this suspension, add 1-heptyne (1.0 equivalent) dropwise via the dropping funnel over 15 minutes. Stir the resulting mixture for 1 hour to ensure complete formation of the sodium heptyn-1-ide.[7]
-
Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the acetylide solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The ammonia will evaporate during this time.[1]
-
Workup (Quenching): Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to the reaction flask, followed by deionized water to dissolve the salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure.
-
Purification: Purify the resulting crude oil by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound via acetylide alkylation.
Caption: Troubleshooting logic for diagnosing low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
- 4. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fiveable.me [fiveable.me]
- 11. US6579419B1 - Method for purifying norbornene by distillation - Google Patents [patents.google.com]
- 12. This compound [chembk.com]
- 13. This compound|lookchem [lookchem.com]
- 14. This compound | C9H16 | CID 140536 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Nonyne Halogenation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogenation of 2-nonyne. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the halogenation of this compound with one equivalent of a halogen (Br₂ or Cl₂)?
A1: The halogenation of this compound with one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), is expected to yield predominantly the trans or (E)-dihaloalkene.[1][2] This is due to the reaction proceeding through a bridged halonium ion intermediate, which is then attacked by the halide ion from the opposite face, resulting in an anti-addition.[1][2]
Q2: What happens if I use an excess of the halogenating agent?
A2: If two or more equivalents of the halogen are used, the reaction will proceed further. The initially formed dihaloalkene will undergo a second halogenation reaction to produce a 1,1,2,2-tetrahaloalkane.[1][2]
Q3: Is it possible to form the cis or (Z)-dihaloalkene?
A3: While the trans-(E)-isomer is the major product due to the anti-addition mechanism, the formation of the cis-(Z)-isomer via syn-addition has been observed, particularly in the chlorination of some alkynes.[1][3] The exact mechanism for syn-addition is not as well-established as for anti-addition.[4] For aliphatic internal alkynes like this compound, the formation of the cis-isomer is generally a minor pathway.
Q4: Can other side products be formed during the halogenation of this compound?
A4: Yes, several side products can potentially form depending on the reaction conditions. These may include:
-
Over-halogenated products: If the stoichiometry is not carefully controlled, the tetrahaloalkane can be formed even when the dihaloalkene is the desired product.
-
Solvent incorporation products: If a nucleophilic solvent is used (e.g., acetic acid), it can be incorporated into the product.[1]
-
Radical substitution products: Under UV light or in the presence of radical initiators, radical halogenation can occur, potentially leading to substitution at allylic positions if any alkene impurities are present.[5]
-
Rearrangement products: Although less common for simple halogen additions, the formation of allenes or other rearranged products can occur under certain conditions, though the mechanisms for these are not always well-defined in this context.
Troubleshooting Guide
Problem 1: Low yield of the desired dihaloalkene.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Over-halogenation | Use precisely one equivalent of the halogen. Add the halogen dropwise to the alkyne solution to maintain a low concentration of the halogen and minimize the second addition. |
| Side reactions | Ensure the reaction is performed in an inert, non-nucleophilic solvent. Protect the reaction from light to prevent radical side reactions. |
| Loss during workup | Dihaloalkenes can be volatile. Use care during solvent removal. Ensure the purification method (e.g., column chromatography, distillation) is appropriate for the product. |
Problem 2: Formation of a mixture of (E) and (Z) isomers with a low E/Z ratio.
| Possible Cause | Suggested Solution |
| Reaction conditions favoring syn-addition | While the exact factors are not fully understood, performing the reaction at a lower temperature may improve the stereoselectivity for the (E)-isomer. Chlorination is known to be less stereoselective than bromination.[1] |
| Isomerization during purification | Some dihaloalkenes may be sensitive to heat or acid/base catalysis. Use mild purification techniques and avoid excessive heat. |
Problem 3: Presence of unexpected peaks in the NMR or GC-MS, suggesting side products.
| Possible Cause | Suggested Solution |
| Radical halogenation | Ensure the reaction is protected from light and that no radical initiators are present. Using a radical scavenger could be considered if this is a persistent issue. |
| Solvent participation | Use a non-nucleophilic solvent such as CCl₄ or CH₂Cl₂. |
| Starting material impurities | Ensure the this compound starting material is pure. Impurities such as allenes or isomeric alkynes could lead to a mixture of products. |
Quantitative Data
| Alkyne | Halogen (1 equiv.) | Solvent | Temperature (°C) | Product(s) | Yield/Ratio | Reference |
| 3-Hexyne | Br₂ | Acetic Acid | 25 | (E)-3,4-dibromo-3-hexene | Predominantly trans | [1] |
| 3-Hexyne | Cl₂ | Acetic Acid | 25 | (E)-3,4-dichloro-3-hexene | 19% | [1] |
| (Z)-3,4-dichloro-3-hexene | 7% | [1] | ||||
| Solvent Adduct | 51% | [1] | ||||
| 2-Butyne | Br₂ | CH₂Cl₂ | Not specified | (E)-2,3-dibromo-2-butene | Major product | [6] |
Experimental Protocols
The following are general procedures for the bromination and chlorination of an internal alkyne. These can be adapted for the halogenation of this compound.
General Protocol for Bromination of an Internal Alkyne
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the internal alkyne (1 equivalent) in an inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Reagent Addition: Cool the solution in an ice bath. Prepare a solution of bromine (1 equivalent) in the same solvent and add it dropwise to the stirred alkyne solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC until the starting material is consumed.
-
Workup: Quench the reaction by washing with an aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
General Protocol for Chlorination of an Internal Alkyne
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a trap (to neutralize excess chlorine), dissolve the internal alkyne (1 equivalent) in an inert solvent (e.g., carbon tetrachloride).
-
Reagent Addition: Cool the solution in an ice bath. Bubble a slow stream of chlorine gas (1 equivalent) through the stirred solution. The amount of chlorine can be monitored by weighing the cylinder before and after, or by passing the gas through a flowmeter.
-
Reaction: After the addition of chlorine, allow the reaction to stir at room temperature while monitoring its progress.
-
Workup: Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine. Wash the organic solution with an aqueous solution of sodium bicarbonate, then with water and brine. Dry the organic layer over an anhydrous salt.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Visualizations
Caption: Main reaction pathways in the halogenation of this compound.
Caption: A troubleshooting workflow for this compound halogenation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - Is there consensus on the mechnism of alkyne halogenation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 6. brainkart.com [brainkart.com]
Purification of 2-Nonyne by fractional distillation
Technical Support Center: Purification of 2-Nonyne
This guide provides troubleshooting advice and frequently asked questions for the purification of this compound via fractional distillation, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: When is fractional distillation the appropriate method to purify this compound? A1: Fractional distillation is the ideal purification method when this compound is mixed with impurities that have boiling points close to its own (typically a difference of less than 70°C). If the impurities are non-volatile (like salts or polymers) or have a boiling point difference greater than 70°C, a simple distillation would suffice.
Q2: What kind of fractionating column is best for purifying this compound? A2: The choice of column depends on the boiling point difference between this compound and its closest-boiling impurity. For small differences, a column with a higher number of theoretical plates, such as a Vigreux column of significant length or a packed column (e.g., with Raschig rings or metal sponges), is recommended for better separation.
Q3: My distillate is coming over at a fluctuating temperature. What does this indicate? A3: Temperature fluctuations during collection of a fraction suggest that the separation is inefficient, and a mixture is distilling. This could be due to too rapid heating, poor insulation of the column, or an inadequate fractionating column. Ensure your thermometer is placed correctly—the top of the bulb should be level with the bottom of the side-arm leading to the condenser.
Q4: I'm not getting any distillate even though the flask is boiling vigorously. What should I check? A4: This issue, known as "refluxing," happens when the vapor condenses within the column and flows back into the distilling flask without reaching the condenser. This is often caused by insufficient heating to overcome the heat loss from the column. Ensure the column is well-insulated with glass wool and aluminum foil. Also, check that all glassware joints are securely sealed to prevent vapor from escaping.
Q5: The liquid in my distillation flask is boiling too violently or "bumping." How can I fix this? A5: Bumping occurs when the liquid superheats and boils in bursts. To ensure smooth boiling, add a few fresh boiling chips or use a magnetic stirrer and stir bar in the distilling flask. Never add boiling chips to a hot liquid, as this can cause violent boiling over.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Heating rate is too fast. 2. Inefficient fractionating column. 3. Poor column insulation. | 1. Decrease the heating rate to allow vapor-liquid equilibria to be established in the column. 2. Use a longer column or one with a more efficient packing material. 3. Wrap the column securely with glass wool, followed by a layer of aluminum foil. |
| Column Flooding | The heating rate is too high, causing vapor to push liquid up the column. | 1. Immediately reduce or remove the heat source. 2. Allow the excess liquid to drain back into the distilling flask. 3. Resume heating at a much gentler rate.[1][2] |
| Low Recovery of Product | 1. Leaks in the apparatus. 2. Significant hold-up (liquid coating the column packing). 3. Distilling to dryness. | 1. Check all joints and ensure they are properly sealed. Use Keck clamps on joints. 2. Use a smaller apparatus or a column with less surface area if possible for small-scale distillations. 3. Always leave a small amount of liquid in the distilling flask to avoid the formation of potentially explosive peroxides and charring. |
| Distillate Purity is Low | 1. Distillation rate is too high. 2. Thermometer placement is incorrect. 3. Cross-contamination from glassware. | 1. Collect the distillate at a slow, steady rate (typically 1-2 drops per second). 2. Ensure the top of the thermometer bulb is aligned with the bottom of the condenser arm. 3. Ensure all glassware, especially the receiving flask, is clean and dry before starting. |
Data Presentation
The primary challenge in purifying this compound is separating it from isomers that may form as byproducts during synthesis. These isomers often have very similar boiling points, necessitating efficient fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Nonyne | C₉H₁₆ | 124.23 | 150-151[3][4][5][6][7] |
| This compound (Product) | C₉H₁₆ | 124.22 | 158-169 |
| 3-Nonyne | C₉H₁₆ | 124.23 | 157[8][9] |
| 4-Nonyne | C₉H₁₆ | 124.22 | 155-158[10][11][12][13] |
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound from closely boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux)
-
Three-way adapter (distillation head)
-
Thermometer and adapter
-
Condenser
-
Receiving flasks (at least 3)
-
Heating mantle and controller
-
Magnetic stirrer and stir bar (or boiling chips)
-
Clamps and stands
-
Glass wool and aluminum foil for insulation
-
Tubing for condenser water
Procedure:
-
Apparatus Assembly:
-
Place a stir bar or boiling chips into a dry round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.
-
Securely clamp the flask to a stand and place it in a heating mantle.
-
Fit the fractionating column vertically onto the flask.
-
Place the three-way adapter on top of the column and insert the thermometer. Position the thermometer bulb so its top is level with the bottom of the side arm leading to the condenser.
-
Attach the condenser to the side arm and secure it with a clamp. Connect the water tubing to the condenser, with water entering the lower inlet and exiting the upper outlet.
-
Place a pre-weighed receiving flask at the end of the condenser. It is good practice to keep the system under a nitrogen atmosphere to prevent reactions with oxygen at high temperatures.[4]
-
-
Insulation:
-
Wrap the fractionating column and the distillation head (up to the thermometer) with glass wool, followed by a layer of aluminum foil to minimize heat loss.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin heating the distilling flask gently.
-
Observe as the condensation ring slowly rises up the column. If it stalls, increase the heat slightly.[4]
-
The first fraction to distill will be the lowest-boiling impurity (e.g., 1-nonyne). Collect this "forerun" in the first receiving flask until the temperature at the distillation head stabilizes.
-
When the temperature stabilizes near the boiling point of this compound, switch to a new, clean, pre-weighed receiving flask to collect the main product fraction. Record the stable temperature range.
-
Continue collecting the pure this compound fraction. If the temperature begins to rise significantly or drop, it indicates the desired fraction has finished distilling.
-
Switch to a third receiving flask to collect any higher-boiling fractions or "tailings."
-
-
Shutdown:
-
Stop heating and allow the apparatus to cool completely before disassembling.
-
Weigh the receiving flask containing the pure this compound to determine the yield.
-
Mandatory Visualization
Caption: Troubleshooting workflow for fractional distillation.
References
- 1. 3-Nonyne | C9H16 | CID 140649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Nonyne (3452-09-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 1-Nonyne|lookchem [lookchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-nonyne [stenutz.eu]
- 7. 1-Nonyne | 3452-09-3 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 3-nonyne [stenutz.eu]
- 10. 20184-91-2 CAS MSDS (4-NONYNE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. Page loading... [wap.guidechem.com]
- 13. chembk.com [chembk.com]
Technical Support Center: Hydrogenation of 2-Nonyne
Welcome to the Technical Support Center for the selective hydrogenation of 2-nonyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for achieving high selectivity towards cis-nonene while preventing over-reduction to nonane.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of this compound | Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur compounds) can deactivate the catalyst.[1] | - Ensure high-purity, degassed solvents and reagents.- Purify the this compound via distillation or chromatography if contamination is suspected.- Use a scavenger resin to remove impurities.[1] |
| Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale. | - Incrementally increase the catalyst loading.- Ensure the catalyst is well-dispersed in the reaction mixture through vigorous stirring.[1] | |
| Poor Hydrogen Mass Transfer: Inefficient contact between hydrogen gas, substrate, and catalyst. | - Increase the stirring speed.- Increase the hydrogen pressure within safe limits.- Ensure the reaction vessel is properly purged with hydrogen to remove air.[1] | |
| Over-reduction to Nonane | Catalyst is too active: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) are highly active and will readily reduce both the alkyne and the intermediate alkene to the alkane.[2][3][4] | - Use a "poisoned" or deactivated catalyst, such as Lindlar's catalyst.[2][3] This is specifically designed to reduce alkynes to cis-alkenes without further reduction.[2][3] |
| Hydrogen Pressure is too high: Elevated hydrogen pressure can favor the complete saturation of the triple bond. | - Reduce the hydrogen pressure. Often, a balloon of hydrogen is sufficient.[1] | |
| Prolonged Reaction Time: Leaving the reaction for an extended period, even with a selective catalyst, can sometimes lead to slow over-reduction. | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5][6] Stop the reaction once the starting material is consumed. | |
| Low Selectivity for cis-Nonene (Formation of trans-Nonene) | Incorrect Catalyst System for cis Selectivity: The chosen catalyst system does not favor syn-addition of hydrogen. | - For cis-nonene, use Lindlar's catalyst, which promotes the syn-addition of hydrogen across the triple bond.[7][8] |
| Isomerization of cis-Nonene: The initially formed cis-alkene may isomerize to the more stable trans-isomer under certain conditions. | - Ensure the reaction temperature is not excessively high. - Minimize reaction time after the consumption of this compound. | |
| Reaction starts but then stops | Catalyst Fouling: The catalyst surface can be blocked by polymers formed from the alkyne, especially with terminal alkynes. While less common with internal alkynes like this compound, it can still occur.[1] | - Lower the reaction temperature.- Decrease the concentration of the alkyne.[1] |
| Thermal Degradation of Catalyst (Sintering): High temperatures can cause the metal particles on the catalyst support to aggregate, reducing the active surface area.[1] | - Operate at the lowest effective temperature.- Select a catalyst with higher thermal stability.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a "poisoned catalyst" and why is it essential for this reaction?
A poisoned catalyst, like Lindlar's catalyst, is a heterogeneous catalyst that has been intentionally deactivated to reduce its catalytic activity.[2][9] For the hydrogenation of alkynes, highly active catalysts such as palladium on carbon will reduce the alkyne all the way to an alkane.[3][4] By "poisoning" the palladium catalyst with substances like lead acetate and quinoline, its activity is moderated to be effective enough to reduce the alkyne to a cis-alkene but not reactive enough to continue the hydrogenation to the alkane.[3]
Q2: What is the role of quinoline in Lindlar's catalyst?
Quinoline serves as a catalyst poison that further deactivates the palladium sites.[8] This enhances the selectivity of the catalyst, preventing the over-reduction of the initially formed cis-alkene to an alkane.[3] It essentially "fine-tunes" the catalyst's activity to stop the reaction at the alkene stage.
Q3: How can I monitor the progress of my this compound hydrogenation?
You can monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Spot the reaction mixture on a TLC plate alongside a spot of the starting material (this compound). As the reaction proceeds, the spot corresponding to this compound will diminish, and a new spot for cis-nonene will appear. The reaction is complete when the this compound spot is no longer visible.[10]
-
GC: Injecting an aliquot of the reaction mixture into a GC will allow for quantitative analysis of the disappearance of this compound and the appearance of cis-nonene and any over-reduced nonane. This is the most accurate method for determining conversion and selectivity.
Q4: What is the expected stereochemistry of the product when using Lindlar's catalyst?
The hydrogenation of an alkyne using Lindlar's catalyst is a stereospecific reaction that occurs via syn-addition. This means that both hydrogen atoms are added to the same face of the triple bond, resulting in the formation of a cis-alkene.[7][8] Therefore, the hydrogenation of this compound with Lindlar's catalyst will yield cis-2-nonene.
Q5: Can I reuse Lindlar's catalyst?
While heterogeneous catalysts can often be recovered and reused, the activity of Lindlar's catalyst may decrease with each use due to further poisoning from trace impurities in the reactants or solvent, or from mechanical loss during recovery. If you choose to reuse the catalyst, you may need to increase the reaction time or catalyst loading in subsequent runs. It is recommended to test the reused catalyst on a small scale first.
Experimental Protocols
Detailed Protocol for the Selective Hydrogenation of this compound to cis-2-Nonene
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.
Materials:
-
This compound
-
Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead)
-
Quinoline
-
Anhydrous solvent (e.g., methanol, ethanol, or hexane)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Needles and tubing for gas handling
-
Inert gas (e.g., argon or nitrogen) for purging
-
Filtration setup (e.g., Buchner funnel with filter paper or a pad of Celite)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10% by weight relative to the this compound).
-
Seal the flask with a septum.
-
Purge the flask with an inert gas (argon or nitrogen) for several minutes to remove air.
-
-
Addition of Reagents:
-
Dissolve this compound in the chosen anhydrous solvent.
-
Add a small amount of quinoline to the this compound solution (typically a few drops, this may need optimization).
-
Using a syringe, add the this compound solution to the flask containing the catalyst under a positive pressure of inert gas.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is fully replaced with hydrogen.
-
If using a balloon, inflate it with hydrogen and attach it to the flask via a needle through the septum.
-
If using a cylinder, maintain a slight positive pressure of hydrogen (e.g., 1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture using a syringe and analyze by TLC or GC to monitor the disappearance of this compound.
-
-
Workup:
-
Once the reaction is complete (i.e., no more this compound is detected), carefully vent the excess hydrogen in a fume hood.
-
Purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or filter paper to remove the catalyst. Caution: The palladium catalyst on the filter paper can be pyrophoric when dry. Keep the filter cake wet with solvent during and after filtration and dispose of it properly.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude cis-2-nonene.
-
-
Purification:
-
If necessary, purify the product by distillation or column chromatography to remove any remaining impurities or byproducts.
-
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the selective hydrogenation of internal alkynes to cis-alkenes using Lindlar's catalyst. Note that specific results for this compound may vary.
| Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to cis-Alkene (%) |
| Methyl 2-nonynoate | Lindlar's Catalyst | ~5 | Methanol | 1 | Room Temp | 2 | >95 | High (predominantly Z-isomer) |
| 2-Hexyne | Pd/SiO₂ with [BMPL][DCA] (ionic liquid) | - | n-Heptane | 1.04 | 25 | - | 100 | 82 |
| 4-Octyne | Ni-NPs in ionic liquid | - | - | 1-4 | 40 | - | 92 | 82 |
Data for methyl 2-nonynoate is based on a qualitative description of a fast and selective reaction.[11] Data for 2-hexyne and 4-octyne are provided as representative examples for internal alkynes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the selective hydrogenation of this compound.
Troubleshooting Logic: Over-reduction
Caption: Troubleshooting logic for over-reduction in this compound hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 9. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in 2-Nonyne Addition Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselectivity of addition reactions involving 2-nonyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity during addition reactions with this compound?
A1: this compound is an unsymmetrical internal alkyne. The primary challenge is that the two carbon atoms of the triple bond are not electronically or sterically equivalent. This leads to the potential formation of two different constitutional isomers (regioisomers) in addition reactions. For instance, in the hydration of this compound, both 2-nonanone and 3-nonanone can be formed.[1][2][3][4][5] The key to controlling regioselectivity lies in exploiting the subtle electronic and steric differences between the C2 and C3 positions of the alkyne.
Q2: What is the expected outcome of a Markovnikov addition to this compound?
A2: Markovnikov's rule, when applied to alkynes, states that in the addition of a protic acid (HX), the proton will add to the carbon atom that is bonded to more hydrogen atoms. For an internal alkyne like this compound, neither carbon of the triple bond is directly bonded to a hydrogen. Therefore, Markovnikov's rule in its strictest sense is not directly applicable.[6][7] Instead, the regioselectivity is determined by the relative stability of the resulting vinyl carbocation intermediates. The carbon atom that can better stabilize a positive charge will be the site of nucleophilic attack. Generally, this leads to a mixture of products.[1][3]
Q3: How can I achieve anti-Markovnikov addition to this compound?
A3: Anti-Markovnikov addition to alkynes is typically achieved through hydroboration-oxidation.[8][9] This reaction sequence results in the net addition of water across the triple bond, with the hydroxyl group adding to the less substituted carbon. However, for an internal alkyne like this compound, both carbons of the triple bond are disubstituted. While bulky borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance regioselectivity in some cases by favoring addition to the sterically less hindered carbon, a mixture of ketone products is still likely with this compound.[9][10][11]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Hydration of this compound
Symptom: You are attempting to synthesize a single ketone from this compound via hydration but are obtaining a mixture of 2-nonanone and 3-nonanone.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Similar Stability of Intermediates | The carbocation intermediates formed at C2 and C3 have similar stabilities, leading to a mixture of products in acid-catalyzed hydration.[1][3] | This is an inherent challenge with unsymmetrical internal alkynes. While it is difficult to achieve complete selectivity, you may be able to influence the ratio slightly by modifying reaction conditions. |
| Reaction Conditions | Temperature and catalyst concentration can sometimes influence the product ratio in catalyzed reactions. | Experiment with lowering the reaction temperature to see if it favors the formation of one isomer. Also, try varying the concentration of the mercury(II) catalyst. |
| Choice of Hydration Method | Standard acid-catalyzed hydration (H₂SO₄, H₂O, HgSO₄) of internal alkynes is often not highly regioselective.[1][2][3][4][5] | Consider alternative catalytic systems. While beyond the scope of this basic guide, literature reports on gold- or other transition-metal-catalyzed hydrations may offer improved selectivity for certain substrates. |
Problem 2: Mixture of Products in Hydrohalogenation of this compound
Symptom: Reaction of this compound with a hydrogen halide (e.g., HCl, HBr) yields a mixture of vinyl halides.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Lack of Strong Regiodirecting Effects | As with hydration, the electronic and steric environments of the two alkyne carbons are similar, leading to the formation of both possible vinyl halide regioisomers.[6][7] | Achieving high regioselectivity in the hydrohalogenation of simple internal alkynes is challenging. The product mixture is often difficult to avoid. |
| Further Reaction | The initially formed vinyl halide can undergo a second addition of HX to form a geminal dihalide.[12] | To favor the formation of the vinyl halide, use only one equivalent of the hydrogen halide. Monitor the reaction closely by techniques like TLC or GC to stop it after the first addition. |
| Radical Mechanism (for HBr) | In the presence of peroxides or UV light, the addition of HBr can proceed via a radical mechanism, which can lead to a different product distribution. | Unless anti-Markovnikov addition is desired (which is still complex for internal alkynes), ensure your reagents and solvents are free of peroxides and the reaction is protected from light. |
Data Presentation
Table 1: Expected Products from Addition Reactions to this compound
| Reaction | Reagents | Expected Major Products | Regioselectivity |
| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | 2-Nonanone and 3-Nonanone | Mixture, ratio depends on subtle electronic/steric effects |
| Hydrohalogenation (e.g., HCl) | HCl (1 eq.) | 2-Chloro-2-nonene and 3-Chloro-2-nonene | Mixture, often with poor selectivity |
| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | 2-Nonanone and 3-Nonanone | Mixture, selectivity may be enhanced with bulky boranes |
Experimental Protocols
Protocol 1: General Procedure for Mercury(II)-Catalyzed Hydration of an Internal Alkyne
Objective: To synthesize a mixture of ketones from an internal alkyne.
Materials:
-
Internal alkyne (e.g., this compound)
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (HgSO₄)
-
Water (H₂O)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add water and slowly add concentrated sulfuric acid with cooling.
-
To this acidic solution, add mercury(II) sulfate and stir until it dissolves.
-
Add the internal alkyne (e.g., this compound) to the flask.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or column chromatography to separate the isomeric ketones.
Protocol 2: General Procedure for Hydroboration-Oxidation of an Internal Alkyne
Objective: To synthesize a mixture of ketones from an internal alkyne, potentially with some regiocontrol.
Materials:
-
Internal alkyne (e.g., this compound)
-
Bulky borane reagent (e.g., 9-BBN solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve the internal alkyne (e.g., this compound) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the bulky borane reagent (e.g., 9-BBN solution) dropwise to the alkyne solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the hydroboration step by TLC or GC.
-
Once the hydroboration is complete, cool the mixture back to 0 °C.
-
Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. (Caution: This oxidation step can be exothermic).
-
Stir the mixture at room temperature for a few hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone mixture by distillation or column chromatography.
Visualizations
Caption: Acid-catalyzed hydration of this compound.
Caption: Hydroboration-oxidation of this compound.
Caption: General experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 8. Brown Hydroboration [organic-chemistry.org]
- 9. periodicchemistry.com [periodicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 12. Khan Academy [khanacademy.org]
Technical Support Center: Optimizing 2-Nonyne Alkylation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the alkylation of 2-nonyne.
Frequently Asked Questions (FAQs)
Q1: I am trying to alkylate this compound using standard conditions for terminal alkynes (e.g., NaNH₂), but the reaction is not working. Why?
A1: The alkylation of this compound, an internal alkyne, proceeds through a different mechanism than the alkylation of terminal alkynes. Terminal alkynes have an acidic proton on a triple-bonded carbon (a pKa of about 25), which can be removed by a moderately strong base like sodium amide (NaNH₂) to form a highly nucleophilic acetylide anion.[1][2][3] In contrast, this compound lacks this acidic terminal proton. Alkylation must instead occur at the propargylic position (the carbon adjacent to the triple bond). The C-H bonds at the propargylic position are significantly less acidic (pKa ≈ 35), requiring a much stronger base for deprotonation.[1]
Q2: What is the correct mechanism for alkylating an internal alkyne like this compound?
A2: The reaction proceeds via deprotonation of a propargylic C-H bond to form a propargylic carbanion. This carbanion is a strong nucleophile that then attacks the alkylating agent (typically a primary alkyl halide) in an Sₙ2 reaction to form a new carbon-carbon bond.[4][5]
Q3: Which bases are suitable for the deprotonation of this compound?
A3: Very strong bases are required to efficiently deprotonate the propargylic position. Organolithium reagents or hindered amide bases are typically used. Standard bases like sodium hydroxide or sodium ethoxide are not strong enough.[2][6]
Q4: My alkylating agent is a secondary or tertiary alkyl halide, and I'm getting low yields of the desired product. What is happening?
A4: The alkylation step is an Sₙ2 reaction. The acetylide ion, being a strong base, will favor elimination (E2 mechanism) over substitution when reacting with sterically hindered secondary or tertiary alkyl halides.[7][8][9] To achieve a successful substitution, it is crucial to use unhindered electrophiles like methyl halides or primary alkyl halides.[5][9][10]
Q5: I'm observing the formation of other alkyne isomers in my reaction mixture. How can I prevent this?
A5: The use of very strong bases can sometimes catalyze the isomerization of the triple bond, a process known as the "alkyne zipper reaction."[1] This can lead to a mixture of alkyne isomers. To minimize this, the reaction should be carried out at low temperatures (e.g., -78 °C), and the reaction time should be kept as short as possible.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | Insufficient Base Strength: The base is not strong enough to deprotonate the propargylic position (pKa ≈ 35).[1][2] | Switch to a stronger base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). |
| Presence of Moisture: Strong bases like n-BuLi react violently with water. The reaction must be conducted under strictly anhydrous conditions.[11] | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). | |
| Incorrect Temperature: The deprotonation may be slow at very low temperatures. | After adding the base at low temperature (e.g., -78 °C), allow the reaction to warm slightly (e.g., to 0 °C) for a short period before adding the alkylating agent.[12] | |
| Low Yield of Alkylated Product | Elimination Side Reaction: The alkylating agent is sterically hindered (secondary or tertiary), favoring E2 elimination.[8][9] | Use a primary alkyl halide or a methyl halide as the alkylating agent.[5] |
| Poor Nucleophile Formation: Incomplete deprotonation of this compound. | Increase the equivalents of the strong base (e.g., 1.1 to 1.5 equivalents). | |
| Formation of Multiple Products | Alkyne Isomerization: The strong base is causing the triple bond to migrate along the carbon chain.[1] | Maintain a low reaction temperature (-78 °C) throughout the addition of the base and alkylating agent. Minimize reaction time. |
| Over-alkylation: The product itself is deprotonated and reacts with another molecule of the alkylating agent. | Use a stoichiometric amount or slight excess of the alkyne relative to the alkylating agent. Add the alkylating agent slowly to the solution of the formed anion. |
Data Presentation
Table 1: Comparison of Bases for Propargylic Deprotonation
| Base | Formula | pKa of Conjugate Acid | Typical Solvent | Key Considerations |
| Sodium Amide | NaNH₂ | 38 | Liquid NH₃, THF | Often insufficient for efficient propargylic deprotonation.[6] |
| n-Butyllithium | n-BuLi | ~50 | THF, Diethyl Ether, Hexanes | Highly effective but pyrophoric. Requires strict anhydrous and inert conditions. |
| Lithium Diisopropylamide | LDA | ~36 | THF | A strong, non-nucleophilic base. Ideal for minimizing side reactions with the electrophile. |
Table 2: Influence of Alkylating Agent Structure on Reaction Outcome
| Alkyl Halide Type | Example | Dominant Pathway | Expected Product |
| Methyl | CH₃I | Sₙ2 | High yield of alkylated product.[9] |
| Primary (1°) | CH₃CH₂Br | Sₙ2 | Good yield of alkylated product.[8][9] |
| Secondary (2°) | (CH₃)₂CHBr | E2 | Primarily elimination product (alkene).[5][7] |
| Tertiary (3°) | (CH₃)₃CBr | E2 | Exclusively elimination product (alkene).[7][8] |
Experimental Protocols
General Protocol for the Propargylic Alkylation of this compound with an Alkyl Halide
1. Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the experiment.
2. Deprotonation:
-
Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
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Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30-60 minutes to ensure complete formation of the propargylic anion.
3. Alkylation:
-
Re-cool the solution to -78 °C.
-
Add the primary alkyl halide (1.0-1.2 eq.) dropwise via syringe.[11]
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
4. Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.[11]
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purify the crude product via flash column chromatography on silica gel or by distillation to obtain the pure alkylated this compound.[11]
Visualized Workflows
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 8. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2-Nonyne synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-nonyne, a valuable internal alkyne in research and development. The following FAQs and guides are designed for researchers, scientists, and drug development professionals to diagnose and resolve low conversion rates and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound conversion rate unexpectedly low?
Low conversion rates in this compound synthesis can stem from several factors, primarily related to the chosen synthetic route. The two most common methods are the alkylation of a terminal alkyne (e.g., 1-heptyne or acetylene) and the dehydrohalogenation of a dihalononane.
For Alkylation of Terminal Alkynes:
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Incomplete Deprotonation: The formation of the acetylide anion is crucial. If the base used is not strong enough or is not fresh, deprotonation of the terminal alkyne will be incomplete, leading to unreacted starting material. Sodium amide (NaNH₂) is a common and effective base for this purpose.
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Improper Reaction Temperature: The deprotonation and subsequent alkylation are typically carried out at low temperatures (e.g., in liquid ammonia at -33 °C or with n-butyllithium in THF at -78 °C to 0 °C) to prevent side reactions.[1] Letting the temperature rise prematurely can lead to undesired side products.
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Poor Quality Alkylating Agent: The alkyl halide (e.g., ethyl bromide or 1-bromoheptane) should be pure and free of water, which would quench the acetylide anion.
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Steric Hindrance: The alkyl halide should be primary. Secondary and tertiary alkyl halides are more prone to undergoing elimination (E2) reactions in the presence of the strongly basic acetylide anion, leading to the formation of alkenes instead of the desired alkyne.[2]
For Dehydrohalogenation of Dihalononanes:
-
Insufficient Base Strength or Amount: Double dehydrohalogenation requires a very strong base to remove two equivalents of HX. Sodium amide (NaNH₂) is often used in excess to ensure the reaction goes to completion. Weaker bases like KOH may require high temperatures and can favor the formation of the more stable internal alkyne.
-
Reaction Temperature Too Low: While low temperatures are favored for selectivity in some reactions, dehydrohalogenation often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to isomerization.
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Nature of the Dihalide: The starting material can be a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). Both can yield alkynes, but the reaction conditions might need optimization depending on the substrate.
2. I've confirmed my reagents are pure and my setup is correct, but the yield is still low. What other issues could be at play?
Beyond reagent and setup issues, several other factors can negatively impact your this compound yield:
-
Side Reactions:
-
Isomerization: Under strongly basic conditions, the desired this compound can isomerize to other positions, including the terminal 1-nonyne or other internal isomers.[3] The formation of the thermodynamically more stable conjugated dienes can also occur.
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Elimination: As mentioned, if using a secondary or tertiary alkyl halide in the alkylation route, E2 elimination will be a significant competing reaction.
-
-
Work-up and Purification Issues:
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Product Loss During Extraction: this compound is a relatively non-polar organic compound. Ensure you are using an appropriate organic solvent for extraction (e.g., diethyl ether, pentane) and performing multiple extractions to maximize recovery from the aqueous layer.
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Incomplete Quenching: The reaction must be carefully quenched to neutralize any remaining strong base. The addition of water or a saturated aqueous solution of ammonium chloride is a common practice. If the quenching is not complete, the basic conditions can promote side reactions during workup.
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Co-distillation or Evaporation Loss: this compound has a boiling point of approximately 150-151 °C. During solvent removal by rotary evaporation, care must be taken to avoid co-evaporation of the product, especially under high vacuum.
-
3. How can I minimize the isomerization of this compound to other alkynes?
Isomerization is a common issue in alkyne synthesis, especially when using strong bases. Here are some strategies to suppress it:
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Control of Reaction Time and Temperature: Do not prolong the reaction time unnecessarily after the starting material has been consumed (monitor by TLC or GC). Lowering the reaction temperature can also disfavor isomerization, although it may slow down the desired reaction.
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Choice of Base: While strong bases are necessary, their choice can influence the degree of isomerization. For dehydrohalogenation, using molten KOH or alcoholic KOH at high temperatures tends to favor the formation of the more stable internal alkyne. Conversely, very strong bases like sodium amide can sometimes favor the terminal alkyne via the "alkyne zipper" reaction if conditions are not carefully controlled.[4]
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Careful Work-up: Prompt and efficient quenching of the reaction at the appropriate time is crucial to neutralize the base and prevent further isomerization during the workup process.
4. What are the common byproducts in this compound synthesis and how can I remove them?
Common byproducts depend on the synthetic route:
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Alkylation Route:
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Unreacted Terminal Alkyne (e.g., 1-heptyne): Can be separated by careful fractional distillation due to differences in boiling points.
-
Alkene from Elimination: If a non-primary alkyl halide was used, the resulting alkene will be a byproduct. Separation can be achieved by column chromatography.
-
-
Dehydrohalogenation Route:
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Vinyl Halide Intermediate: If the reaction does not go to completion, the intermediate vinyl halide may be present.
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Isomeric Alkynes: As discussed, other nonyne isomers can form.
-
Allenes: Allenes can be formed as intermediates in base-catalyzed isomerizations.
-
Purification Strategy:
A combination of purification techniques is often most effective:
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Aqueous Work-up: To remove inorganic salts and any water-soluble impurities.
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Distillation: Fractional distillation is effective for separating this compound from starting materials and byproducts with significantly different boiling points.
-
Column Chromatography: For separating compounds with similar boiling points but different polarities, such as isomeric alkynes or the desired alkyne from any alkene byproducts. Silica gel is a common stationary phase.
Data Presentation
Table 1: Representative Reaction Conditions for this compound Synthesis via Alkylation
| Parameter | 1-Heptyne + Ethyl Bromide | Acetylene + 1-Bromoheptane |
| Base | NaNH₂ in liquid NH₃ | NaNH₂ in liquid NH₃ |
| Solvent | Liquid Ammonia | Liquid Ammonia |
| Temperature | -33 °C | -33 °C |
| Molar Ratio (Alkyne:Base:Alkyl Halide) | 1 : 1.1 : 1.2 | 1 : 2.2 : 2.0 (Stepwise) |
| Typical Yield | 70-85% | 65-80% |
Note: Yields are illustrative and can vary based on specific experimental conditions and scale.
Table 2: Troubleshooting Low Yields in Alkylation of 1-Heptyne
| Observation | Potential Cause | Suggested Solution |
| Large amount of unreacted 1-heptyne | Incomplete deprotonation | Use fresh, high-purity NaNH₂. Ensure anhydrous conditions. |
| Presence of 1-butene as a byproduct | Use of 2-bromopropane instead of ethyl bromide | Use a primary alkyl halide. |
| Significant amount of 1-nonyne detected | Isomerization | Minimize reaction time after starting material is consumed. Ensure prompt and thorough quenching. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Heptyne (Alkylation)
-
Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet, and a dropping funnel. The apparatus is flame-dried and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Formation of Sodium Amide (if not commercially available): In the flask, condense liquid ammonia (approx. 200 mL for a 0.1 mol scale reaction). Add a catalytic amount of ferric nitrate. Slowly add small pieces of sodium metal until a persistent blue color is observed, then add the remaining sodium. Allow the mixture to stir until the blue color disappears, indicating the formation of sodium amide.
-
Deprotonation: To the stirred suspension of sodium amide in liquid ammonia at -33 °C, add 1-heptyne (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Stir for an additional hour to ensure complete formation of the heptynilide anion.
-
Alkylation: Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture. Stir for 2-3 hours, maintaining the temperature at -33 °C.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Work-up: Allow the ammonia to evaporate overnight in a fume hood. Add water to the residue and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under atmospheric or reduced pressure.
Protocol 2: Synthesis of this compound from 2,3-Dibromononane (Dehydrohalogenation)
-
Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is under an inert atmosphere.
-
Reaction Mixture: Prepare a suspension of sodium amide (3.0 equivalents) in anhydrous mineral oil or a high-boiling ether solvent in the flask.
-
Addition of Dihalide: Heat the suspension to the desired reaction temperature (e.g., 150 °C). Add 2,3-dibromononane (1.0 equivalent), dissolved in a small amount of the same solvent, dropwise to the stirred suspension.
-
Reaction: Maintain the reaction at temperature for several hours, monitoring the progress by TLC or GC.
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully quench by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess base. Transfer to a separatory funnel and extract with pentane or diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous calcium chloride.
-
Purification: Filter and remove the solvent. Purify the resulting crude this compound by fractional distillation.
Mandatory Visualizations
Caption: Experimental workflow for the alkylation synthesis of this compound.
Caption: Troubleshooting logic for low conversion rates in this compound synthesis.
References
Minimizing isomerization of 2-Nonyne during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 2-nonyne during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is alkyne isomerization and why is it a problem for this compound?
A1: Alkyne isomerization is a chemical process where the triple bond in an alkyne molecule shifts from one carbon-carbon position to another. For this compound, this means it can convert into other isomers such as 1-nonyne, 3-nonyne, or 4-nonyne. This is problematic as it leads to a mixture of products, reducing the yield of the desired this compound derivative and complicating purification.
Q2: What are the primary drivers for the isomerization of this compound?
A2: The primary drivers for this compound isomerization are the presence of strong bases and elevated temperatures. Thermodynamically, internal alkynes are generally more stable than terminal alkynes. However, the relative stability of internal alkyne isomers (e.g., this compound vs. 3-nonyne) can be influenced by steric and electronic factors, and a mixture of isomers can result as the system approaches thermodynamic equilibrium.[1][2]
Q3: Which common laboratory bases are known to cause alkyne isomerization?
A3: Strong bases are the main culprits. These include alkali metal amides (e.g., sodium amide, NaNH₂), potassium tert-butoxide, and organolithium reagents.[3][4] Even weaker bases like potassium hydroxide can induce isomerization at elevated temperatures.[2]
Q4: Can isomerization occur during hydrogenation reactions of this compound?
A4: Yes, isomerization can be a side reaction during hydrogenation. While the goal is to reduce the alkyne to an alkene or alkane, some catalysts, particularly under harsh conditions, can also catalyze the migration of the triple bond. The use of "poisoned" catalysts like Lindlar's catalyst is intended to prevent over-reduction to the alkane and can also help minimize isomerization by modifying the catalyst's surface activity.[5][6][7][8][9]
Q5: How can I detect and quantify the isomerization of this compound in my reaction mixture?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both detecting and quantifying nonyne isomers. The different isomers will typically have slightly different retention times on a GC column, and their mass spectra can be used for confirmation.[10][11] It is advisable to use a high-resolution capillary GC column for optimal separation.[10] Retention indices can be used as a reliable parameter for the qualitative analysis of complex isomer mixtures.[11]
Troubleshooting Guides
Issue 1: Isomerization of this compound to 1-Nonyne (Terminal Alkyne)
-
Symptom: Appearance of a new peak in the GC-MS analysis corresponding to 1-nonyne, often accompanied by byproducts resulting from the reaction of the terminal alkyne.
-
Cause: This is a classic example of the "alkyne zipper" reaction, which is promoted by strong bases. The terminal alkyne is often trapped as an acetylide salt, driving the equilibrium towards the terminal isomer.[3][12]
-
Solutions:
-
Avoid Strong Bases: If possible, choose reaction conditions that do not involve strong bases.
-
Lower Reaction Temperature: Isomerization is often accelerated at higher temperatures. Running the reaction at a lower temperature can significantly reduce the rate of isomerization.
-
Use a Protecting Group: If the reaction chemistry allows, protecting the alkyne functionality can prevent isomerization. However, this adds extra steps to the synthesis.
-
Careful Work-up: When a strong base is necessary, a careful and rapid quench at low temperature can minimize isomerization during the work-up procedure.
-
Issue 2: Isomerization of this compound to other Internal Alkynes (e.g., 3-Nonyne, 4-Nonyne)
-
Symptom: Broadening of the this compound peak in the GC chromatogram or the appearance of new, closely eluting peaks corresponding to other internal nonyne isomers.
-
Cause: This is typically a result of reaching or approaching the thermodynamic equilibrium between the different internal alkyne isomers, often facilitated by basic conditions or heat.
-
Solutions:
-
Milder Base: If a base is required, consider using a milder, non-isomerizing base.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time for isomerization to occur.
-
Kinetic vs. Thermodynamic Control: Favor conditions that are under kinetic control (lower temperature, shorter reaction time) rather than thermodynamic control (higher temperature, longer reaction time).
-
Data Presentation
Table 1: Thermodynamic Properties of C9 Alkyne Isomer Group
| Property | Value (at 298.15 K) | Units |
| Standard Heat Capacity (Cp°) | 196.9 | J/K·mol |
| Standard Entropy (S°) | 487.6 | J/K·mol |
| Standard Enthalpy of Formation (ΔfH°) | 119.5 | kJ/mol |
| Standard Gibbs Energy of Formation (ΔfG°) | 303.8 | kJ/mol |
Data estimated for the C9H16 alkyne isomer group in the ideal gas phase. Individual isomer values will vary slightly.[1]
Note on Thermodynamic Stability: In general, the thermodynamic stability of alkynes increases with the degree of substitution of the triple bond. Therefore, internal alkynes like this compound are generally more stable than the terminal isomer, 1-nonyne. Among the internal isomers, the relative stability is influenced by steric factors, with isomers having the triple bond further from the bulky end of the chain often being slightly more stable.
Experimental Protocols
Protocol 1: Minimizing Isomerization during a Sonogashira Coupling Reaction
Objective: To couple this compound with an aryl halide while minimizing isomerization.
Methodology:
-
Catalyst System: Use a palladium catalyst in combination with a copper(I) co-catalyst. Copper-free Sonogashira protocols may also be employed and can sometimes reduce side reactions.[13][14][15][16]
-
Base Selection: Employ a mild amine base such as triethylamine or diisopropylethylamine. Avoid stronger bases like alkoxides or amides.
-
Solvent: Use an anhydrous, deoxygenated solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient.[13]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.
-
Purification: Purify the product using flash column chromatography.
Protocol 2: Selective Hydrogenation of this compound to (Z)-2-Nonene
Objective: To selectively reduce this compound to the corresponding cis-alkene without over-reduction or isomerization.
Methodology:
-
Catalyst: Use a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). The poisoning is crucial to prevent over-reduction and can help suppress isomerization.[5][6][7][8][9]
-
Solvent: A non-polar solvent such as hexane or ethyl acetate is suitable.
-
Hydrogen Source: Use a balloon filled with hydrogen gas or maintain a positive pressure of hydrogen (e.g., 1 atm).
-
Temperature: Conduct the reaction at room temperature.
-
Monitoring: Carefully monitor the uptake of hydrogen and the reaction progress by GC-MS to avoid over-reduction.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Visualizations
References
- 1. srd.nist.gov [srd.nist.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 7. benchchem.com [benchchem.com]
- 8. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 9. nbinno.com [nbinno.com]
- 10. academic.oup.com [academic.oup.com]
- 11. scielo.br [scielo.br]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 16. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Nonyne Synthesis for Laboratory Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory-scale synthesis of 2-nonyne. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and scale-up.
Troubleshooting Guides
This section is designed to help users identify and resolve common issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes?
-
Answer: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors. The primary synthesis route involves the deprotonation of a terminal alkyne followed by alkylation with an alkyl halide in an SN2 reaction. Here are the most probable causes and their solutions:
-
Ineffective Deprotonation: The acetylide anion may not be forming in sufficient quantities.
-
Solution: Ensure the sodium amide (NaNH₂) used is fresh and has been stored under an inert atmosphere to prevent decomposition. The reaction should be carried out under strictly anhydrous conditions, as any moisture will quench the sodium amide.
-
-
Competing Elimination Reaction (E2): The acetylide anion is a strong base and can promote the E2 elimination of the alkyl halide, especially if the halide is secondary or tertiary, leading to the formation of an alkene instead of the desired alkyne.[1][2]
-
Low Reaction Temperature: The SN2 reaction may be too slow at the temperature employed.
-
Solution: While the deprotonation is often carried out at low temperatures, the subsequent alkylation step may require gentle warming to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.
-
-
Impure Reagents: Impurities in the starting alkyne or alkyl halide can interfere with the reaction.
-
Solution: Use freshly distilled starting materials.
-
-
Issue 2: Presence of Significant Side Products
-
Question: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the likely side products and how can I minimize them?
-
Answer: The formation of side products can complicate purification and reduce the yield of this compound. The most common side products are:
-
Alkene from E2 Elimination: As mentioned above, this is a major side product when using sterically hindered alkyl halides.
-
Solution: Use primary alkyl halides.
-
-
Allene Formation: In some cases, rearrangement of the alkyne can lead to the formation of allenes.
-
Dimerization of the Alkyne: If trace metals are present, or under certain conditions, the starting alkyne can undergo dimerization.
-
Solution: Ensure all glassware is scrupulously clean and use high-purity reagents.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating pure this compound from the reaction mixture. What is the best purification strategy?
-
Answer: this compound is a relatively volatile liquid, and purification can be achieved through fractional distillation.[3][4][5][6]
-
Procedure:
-
After the reaction work-up, the organic layer containing the crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The drying agent is filtered off, and the solvent is carefully removed by rotary evaporation.
-
The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is approximately 168-169 °C.[2]
-
-
Troubleshooting Purification:
-
Co-distillation with Solvent: Ensure the bulk of the reaction solvent is removed before distillation to prevent co-distillation.
-
Incomplete Separation from Side Products: If the boiling points of the side products are close to that of this compound, a highly efficient fractional distillation column (e.g., a Vigreux or packed column) may be necessary.[3][4] Alternatively, preparative gas chromatography (GC) can be used for small-scale purification.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common starting materials for the laboratory synthesis of this compound?
-
Answer 1: The most common strategies involve the alkylation of a terminal alkyne. The two primary routes are:
-
Alkylation of Propyne: Deprotonation of propyne with a strong base like sodium amide, followed by reaction with a 1-halo-hexane (e.g., 1-bromohexane).
-
Alkylation of 1-Heptyne: Deprotonation of 1-heptyne, followed by reaction with a methyl halide (e.g., methyl iodide).
-
-
Question 2: What are the critical safety precautions when working with sodium amide (NaNH₂)?
-
Answer 2: Sodium amide is a highly reactive and hazardous substance that requires careful handling.[1][7][8][9][10]
-
Reactivity with Water: It reacts violently with water to produce flammable ammonia gas. All reactions must be conducted under strictly anhydrous conditions in a dry apparatus.
-
Air Sensitivity: Sodium amide can react with air to form explosive peroxides. It should be handled under an inert atmosphere (e.g., nitrogen or argon), preferably in a glovebox.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[7][8]
-
Quenching: Unreacted sodium amide should be quenched carefully by the slow addition of a proton source, such as isopropanol, before the introduction of water.
-
-
Question 3: How can I monitor the progress of the reaction?
-
Answer 3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting alkyne and alkyl halide. The reaction is complete when the spot corresponding to the limiting reagent has disappeared, and a new spot corresponding to the less polar this compound product is observed.
-
Question 4: What are the key considerations for scaling up the synthesis of this compound?
-
Answer 4: Scaling up requires careful attention to several factors:
-
Heat Transfer: The deprotonation reaction can be exothermic. Ensure the reaction vessel has adequate cooling capacity to maintain the desired temperature.
-
Reagent Addition: For larger scale reactions, the addition of reagents should be controlled to manage any exotherms. A dropping funnel or a syringe pump is recommended for the controlled addition of the alkyl halide.
-
Stirring: Efficient stirring is crucial to ensure homogeneity, especially in larger reaction volumes. Mechanical stirring is generally preferred over magnetic stirring for larger flasks.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is even more critical on a larger scale to prevent the ingress of moisture and oxygen.
-
Data Presentation
The following tables summarize the key quantitative data for two common laboratory-scale synthesis methods for this compound. These are representative protocols and may require optimization for specific laboratory conditions and desired scale.
Table 1: Synthesis of this compound from Propyne and 1-Bromohexane
| Parameter | Value |
| Starting Materials | Propyne, 1-Bromohexane, Sodium Amide |
| Solvent | Anhydrous Liquid Ammonia or Anhydrous THF |
| Molar Ratio (Propyne:NaNH₂:1-Bromohexane) | 1.1 : 1.2 : 1.0 |
| Deprotonation Temperature | -33 °C (in liquid NH₃) or -78 °C (in THF) |
| Alkylation Temperature | -33 °C to room temperature |
| Reaction Time | 2 - 6 hours |
| Work-up | Quenching with NH₄Cl (aq.), extraction |
| Purification | Fractional Distillation |
| Typical Yield | 60-80% |
Table 2: Synthesis of this compound from 1-Heptyne and Methyl Iodide
| Parameter | Value |
| Starting Materials | 1-Heptyne, Methyl Iodide, Sodium Amide |
| Solvent | Anhydrous Liquid Ammonia or Anhydrous THF |
| Molar Ratio (1-Heptyne:NaNH₂:Methyl Iodide) | 1.0 : 1.1 : 1.2 |
| Deprotonation Temperature | -33 °C (in liquid NH₃) or -78 °C (in THF) |
| Alkylation Temperature | -33 °C to room temperature |
| Reaction Time | 2 - 4 hours |
| Work-up | Quenching with NH₄Cl (aq.), extraction |
| Purification | Fractional Distillation |
| Typical Yield | 70-90% |
Experimental Protocols
Method 1: Synthesis of this compound from Propyne and 1-Bromohexane
This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
Propyne (condensed as a liquid or used as a gas)
-
1-Bromohexane
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia or anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet (for propyne and inert gas), and a cold finger condenser (if using liquid ammonia) or a dropping funnel and a low-temperature thermometer (if using THF). Maintain a positive pressure of dry nitrogen or argon throughout the reaction.
-
Deprotonation:
-
In Liquid Ammonia: Condense anhydrous liquid ammonia into the flask at -78 °C. Add sodium amide in portions with stirring. Bubble propyne gas through the solution or add condensed propyne dropwise until the blue color of the solvated electron disappears, indicating the formation of the sodium propynide.
-
In THF: Add anhydrous THF to the flask and cool to -78 °C. Add sodium amide, followed by the slow addition of condensed propyne. Stir the mixture for 1 hour at -78 °C.
-
-
Alkylation: Slowly add 1-bromohexane dropwise to the solution of sodium propynide while maintaining the temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. If liquid ammonia was used, allow it to evaporate. Add diethyl ether to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain this compound.
Method 2: Synthesis of this compound from 1-Heptyne and Methyl Iodide
This protocol provides an alternative route to this compound.
Materials:
-
1-Heptyne
-
Methyl iodide
-
Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium amide and anhydrous THF.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Slowly add 1-heptyne dropwise from the dropping funnel. After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the sodium heptynide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. Purify the residue by fractional distillation to yield this compound.
Mandatory Visualization
Caption: A flowchart illustrating the key stages in the laboratory synthesis of this compound.
Caption: A decision tree to guide troubleshooting for low product yield in this compound synthesis.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. chembam.com [chembam.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. prezi.com [prezi.com]
- 7. wcu.edu [wcu.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. uwm.edu [uwm.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Nonyne and 1-Nonyne
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is critical for predictable and efficient molecular synthesis. This guide provides an objective comparison of the chemical reactivity of 2-nonyne, an internal alkyne, and 1-nonyne, a terminal alkyne. The position of the carbon-carbon triple bond profoundly influences the reaction pathways and product distributions in several key organic transformations. This analysis is supported by established principles of organic chemistry and illustrative experimental data.
The primary distinction between 1-nonyne and this compound lies in the location of the alkyne functional group. 1-Nonyne possesses a terminal triple bond, characterized by the presence of an acidic proton on the sp-hybridized carbon. In contrast, the internal triple bond of this compound lacks this acidic proton, a feature that dictates a significant divergence in their chemical behavior.
Catalytic Hydrogenation: A Tale of Two Selectivities
Catalytic hydrogenation of alkynes is a fundamental process for the synthesis of alkenes and alkanes. The structural difference between 1-nonyne and this compound leads to notable variations in the selectivity of this reaction, particularly in the partial hydrogenation to alkenes.
Generally, the semi-hydrogenation of internal alkynes, such as this compound, exhibits higher selectivity for the corresponding (Z)-alkene. This is because the rate of hydrogenation of the internal alkene product is slower than the initial hydrogenation of the alkyne. Conversely, for terminal alkynes like 1-nonyne, the initial hydrogenation to the terminal alkene is often slower than the subsequent reduction of the alkene to the alkane, making it more challenging to isolate the alkene in high yield.
| Alkyne Type | Substrate Example | Catalyst | (Z)-Alkene Selectivity (%) | Alkane Formation |
| Terminal | 1-Octyne | Nickel Boride | ~80-90 | Observed |
| Internal | 2-Hexyne | Nickel Boride | >95 | Minimal |
This data, for illustrative purposes, is based on typical selectivities observed for terminal and internal alkynes and may not represent specific results for 1-nonyne and this compound under all conditions.
Experimental Protocol: Catalytic Hydrogenation of an Alkyne (General Procedure)
This protocol outlines a general procedure for the catalytic hydrogenation of an alkyne using a palladium on carbon (Pd/C) catalyst.
Materials:
-
Alkyne (1-nonyne or this compound)
-
Palladium on carbon (5% or 10% Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Reaction flask (e.g., round-bottom flask)
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration setup (e.g., Celite or a syringe filter)
Procedure:
-
In a reaction flask, dissolve the alkyne in a suitable solvent.
-
Carefully add the Pd/C catalyst to the solution. The catalyst is often pyrophoric and should be handled with care, preferably under an inert atmosphere.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Introduce hydrogen gas into the reaction vessel. For a simple laboratory setup, a hydrogen-filled balloon can be used. For higher pressures, a Parr hydrogenator is employed.
-
Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system again with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary using techniques like distillation or column chromatography.
Hydrohalogenation: Regioselectivity as a Key Differentiator
The addition of hydrogen halides (HX) to alkynes is a classic electrophilic addition reaction. The regiochemical outcome of this reaction is a primary point of contrast between 1-nonyne and this compound.
-
1-Nonyne (Terminal Alkyne): The addition of HX to 1-nonyne follows Markovnikov's rule . The hydrogen atom adds to the terminal carbon (the one with the existing hydrogen), and the halide adds to the more substituted internal carbon. This leads to the formation of a single major regioisomer.
-
This compound (Internal Alkyne): Since the triple bond in this compound is asymmetrically substituted, the addition of HX will lead to a mixture of two regioisomeric vinyl halides, as there is no strong preference for the initial protonation at either of the sp-hybridized carbons.
Hydration: Formation of Carbonyl Compounds
The acid-catalyzed hydration of alkynes results in the formation of ketones or aldehydes, proceeding through an enol intermediate. Here too, the structural isomerism of 1-nonyne and this compound dictates the final product.
-
1-Nonyne (Terminal Alkyne): Acid-catalyzed hydration of 1-nonyne, typically in the presence of a mercury(II) salt catalyst, follows Markovnikov's rule. The initial enol intermediate, with the hydroxyl group on the more substituted carbon, rapidly tautomerizes to yield 2-nonanone , a methyl ketone. Anti-Markovnikov hydration can be achieved using hydroboration-oxidation, which will produce nonanal , an aldehyde.
-
This compound (Internal Alkyne): The acid-catalyzed hydration of this compound, being an unsymmetrical internal alkyne, will produce a mixture of two ketones: 2-nonanone and 3-nonanone . This is because the initial protonation can occur on either of the two sp-hybridized carbons with similar probability.
Experimental Protocol: Acid-Catalyzed Hydration of an Alkyne (General Procedure)
This protocol describes a general method for the acid-catalyzed hydration of an alkyne.
Materials:
-
Alkyne (1-nonyne or this compound)
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄) (Caution: Highly toxic)
-
Water
-
Reaction flask
-
Reflux condenser
-
Heating and stirring apparatus
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a reaction flask, add water and slowly add concentrated sulfuric acid with cooling.
-
Add mercury(II) sulfate to the acidic solution and stir until it dissolves.
-
Add the alkyne to the reaction mixture.
-
Attach a reflux condenser and heat the mixture with stirring for the required amount of time. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Conclusion
The reactivity of nonynes is fundamentally dictated by the position of the triple bond. 1-Nonyne, as a terminal alkyne, is characterized by its acidic proton, which allows for a unique set of reactions not available to internal alkynes, and exhibits high regioselectivity in addition reactions. This compound, as an unsymmetrical internal alkyne, often yields mixtures of regioisomers in addition reactions but can offer higher selectivity in partial hydrogenation to the corresponding (Z)-alkene. This comparative understanding is essential for synthetic chemists to devise strategies that afford the desired products with high purity and yield.
Differentiating 2-Nonyne from its Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical isomers is a critical step in ensuring the validity and reproducibility of experimental results. In the case of alkynes, such as 2-nonyne and its positional isomers (1-nonyne, 3-nonyne, and 4-nonyne), subtle differences in the placement of the carbon-carbon triple bond lead to distinct spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), complete with experimental protocols and data analysis workflows.
At a Glance: Key Spectroscopic Differentiators
The primary spectroscopic techniques for distinguishing this compound from its isomers rely on identifying the unique structural features of each molecule. 1-Nonyne, as a terminal alkyne, presents the most distinct spectra, while the internal alkynes (2-, 3-, and 4-nonyne) are differentiated by the symmetry and electronic environment of the triple bond and adjacent alkyl chains.
| Spectroscopic Technique | Key Differentiating Feature | 1-Nonyne | This compound | 3-Nonyne | 4-Nonyne |
| IR Spectroscopy | ≡C-H Stretch | Present (~3300 cm⁻¹) | Absent | Absent | Absent |
| C≡C Stretch | ~2120 cm⁻¹ (stronger) | ~2200-2300 cm⁻¹ (weaker) | ~2200-2300 cm⁻¹ (weaker) | ~2200-2300 cm⁻¹ (very weak/absent) | |
| ¹H NMR Spectroscopy | Acetylenic Proton (≡C-H) | Present (~1.8-2.0 ppm) | Absent | Absent | Absent |
| Protons α to C≡C | Triplet (~2.2 ppm) | Singlet (~1.8 ppm) & Quartet (~2.1 ppm) | Triplets (~2.1 ppm) | Triplets (~2.1 ppm) | |
| ¹³C NMR Spectroscopy | Number of Signals | 9 | 9 | 9 | 5 (due to symmetry) |
| Alkyne Carbon Chemical Shifts | ~68 ppm & ~84 ppm | ~75 ppm & ~79 ppm | ~80 ppm & ~81 ppm | ~80 ppm | |
| Mass Spectrometry | Molecular Ion (m/z) | 124 | 124 | 124 | 124 |
| Key Fragment Ions | Prominent M-1, M-29, M-43 | Fragmentation pattern differs from other isomers | Fragmentation pattern differs from other isomers | Fragmentation pattern differs from other isomers |
Spectroscopic Data Comparison
A detailed analysis of the spectroscopic data reveals the subtle yet significant differences between this compound and its isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful first-pass technique for distinguishing terminal alkynes from internal alkynes.
| Isomer | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C-H Bending (cm⁻¹) |
| 1-Nonyne | ~3310 (strong, sharp) | ~2120 (weak to medium) | ~630 (strong, broad) |
| This compound | Absent | ~2260 (weak) | Absent |
| 3-Nonyne | Absent | ~2260 (weak) | Absent |
| 4-Nonyne | Absent | Very weak or absent due to symmetry | Absent |
The presence of a strong, sharp absorption band around 3310 cm⁻¹ is a definitive indicator of the terminal alkyne, 1-nonyne.[1][2] The C≡C stretching vibration for internal alkynes is typically weak and can be absent in symmetrical molecules like 4-nonyne.[3]
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in each isomer.
| Isomer | Acetylenic Proton (δ, ppm) | Protons on C1 (δ, ppm) | Protons on C3/adjacent to C≡C (δ, ppm) | Protons on C4/adjacent to C≡C (δ, ppm) |
| 1-Nonyne | ~1.8 (t) | - | ~2.2 (t) | - |
| This compound | Absent | ~1.8 (t) | - | ~2.1 (q) |
| 3-Nonyne | Absent | ~1.0 (t) | ~2.1 (q) | ~2.1 (t) |
| 4-Nonyne | Absent | ~1.0 (t) | ~2.1 (m) | - |
Note: (s) = singlet, (d) = doublet, (t) = triplet, (q) = quartet, (m) = multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.
The most telling feature is the presence of the acetylenic proton signal for 1-nonyne.[4] For the internal alkynes, the splitting patterns of the protons adjacent to the triple bond are key differentiators. This compound exhibits a characteristic singlet for the methyl group at one end of the triple bond and a quartet for the methylene group at the other. 3-Nonyne and 4-nonyne show more complex splitting patterns for the methylene groups adjacent to the alkyne.
¹³C NMR Spectroscopy
Carbon NMR is particularly useful for distinguishing isomers based on the number of unique carbon environments.
| Isomer | Number of Signals | Alkyne Carbons (δ, ppm) | Other Key Signals (δ, ppm) |
| 1-Nonyne | 9 | ~68.2, ~84.5 | C1: ~, C3: ~18.5 |
| This compound | 9 | ~75.0, ~79.0 | C1: ~3.6, C4: ~18.6 |
| 3-Nonyne | 9 | ~80.5, ~81.0 | C2: ~12.8, C5: ~20.7 |
| 4-Nonyne | 5 | ~80.3 | C1/C9: ~13.9, C2/C8: ~22.4, C3/C7: ~31.4 |
The symmetry of 4-nonyne results in only 5 distinct carbon signals, making it easily distinguishable from the other isomers which each show 9 signals. The chemical shifts of the sp-hybridized alkyne carbons also differ for each isomer, providing another layer of identification.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all nonyne isomers have the same molecular weight (124 g/mol ), their fragmentation patterns upon electron ionization can differ.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| 1-Nonyne | 124 | 123 (M-1), 95 (M-C₂H₅), 81 (M-C₃H₇), 67, 53, 41 (base peak) |
| This compound | 124 | 109 (M-CH₃), 95 (M-C₂H₅), 81 (M-C₃H₇), 67, 55, 43 |
| 3-Nonyne | 124 | 109 (M-CH₃), 95 (M-C₂H₅), 81 (M-C₃H₇), 67, 53, 41 |
| 4-Nonyne | 124 | 95 (M-C₂H₅), 81 (M-C₃H₇), 67, 55, 43 |
The fragmentation of alkynes is complex, often involving rearrangements. However, subtle differences in the relative abundances of fragment ions can be used for differentiation, particularly when coupled with gas chromatography for separation. For example, the loss of an ethyl group (M-29) and a propyl group (M-43) are common fragmentation pathways. The relative intensity of these and other fragment ions will vary depending on the stability of the resulting carbocations, which is influenced by the position of the triple bond.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its isomers.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the liquid alkyne samples to identify the presence or absence of the ≡C-H stretching vibration.
Methodology:
-
Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a single drop of the analyte between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.
-
Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates should be acquired prior to sample analysis to subtract atmospheric and plate absorptions.
-
Data Analysis: Examine the region around 3300 cm⁻¹ for a strong, sharp peak characteristic of the ≡C-H stretch of a terminal alkyne. Also, observe the 2100-2260 cm⁻¹ region for the C≡C stretch.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical shifts and coupling patterns of the protons and the number of unique carbon environments.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the alkyne isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to TMS at 0.00 ppm. Analyze the chemical shifts, integration (for ¹H), and splitting patterns to elucidate the structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomers and obtain their mass spectra to analyze fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the alkyne isomer in a volatile organic solvent such as hexane or dichloromethane.
-
GC-MS System: Use a GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column).
-
GC Method: Inject a small volume (e.g., 1 µL) of the sample into the GC. Use a temperature program that effectively separates the nonyne isomers based on their boiling points. Helium is typically used as the carrier gas.
-
MS Method: The mass spectrometer should be operated in electron ionization (EI) mode, typically at 70 eV. Acquire mass spectra over a mass range of m/z 35-200.
-
Data Analysis: Identify the chromatographic peak corresponding to the nonyne isomer. Analyze the corresponding mass spectrum, identifying the molecular ion peak and the major fragment ions. Compare the fragmentation patterns of the different isomers.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound from its isomers.
Caption: Workflow for the spectroscopic differentiation of nonyne isomers.
Relationship Between Structure and Spectral Features
The following diagram illustrates the relationship between the isomeric structures of nonynes and their key distinguishing spectroscopic features.
Caption: Correlation of nonyne isomers with their unique spectral features.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently differentiate this compound from its positional isomers, ensuring the accuracy and integrity of their scientific work.
References
Characterization of 2-Nonyne: A Comparative Guide to GC-MS and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative spectroscopic methods for the characterization of the internal alkyne, 2-nonyne. Detailed experimental protocols and supporting data are presented to offer an objective performance evaluation.
Introduction
This compound is a nine-carbon internal alkyne with potential applications in organic synthesis and as a building block in the development of novel chemical entities. Accurate and reliable characterization of this compound is crucial for quality control, reaction monitoring, and structural elucidation. This guide focuses on the well-established GC-MS technique and compares its utility with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio and fragmentation patterns.[1] It is a highly sensitive and specific method for the analysis of hydrocarbons like this compound.
Experimental Protocol: GC-MS of this compound
1. Sample Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane.
-
Perform serial dilutions to prepare working standards of lower concentrations as required for calibration.
2. Instrumentation:
-
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
3. GC-MS Parameters:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating non-polar analytes like this compound.[2]
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Presentation: Expected GC-MS Results for this compound
The primary outputs of a GC-MS analysis are the retention time (RT) from the gas chromatograph and the mass spectrum from the mass spectrometer.
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₆ |
| Molecular Weight | 124.22 g/mol |
| Retention Time (RT) | Dependent on the specific GC column and conditions, but expected to be in the mid-range of the chromatogram. |
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and a series of fragment ions.
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 124 | ~15 | [C₉H₁₆]⁺ (Molecular Ion) |
| 109 | ~20 | [M - CH₃]⁺ |
| 95 | ~40 | [M - C₂H₅]⁺ |
| 81 | ~60 | [M - C₃H₇]⁺ |
| 67 | ~100 | [M - C₄H₉]⁺ (Base Peak) |
| 55 | ~85 | [C₄H₇]⁺ |
| 41 | ~95 | [C₃H₅]⁺ |
Note: Relative intensities are approximate and can vary slightly between instruments.
Comparison with Alternative Techniques
While GC-MS provides detailed structural information and is highly sensitive, other spectroscopic techniques offer complementary data for a comprehensive characterization of this compound.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| GC-MS | Separation by gas chromatography and identification by mass spectrometry. | Molecular weight, fragmentation pattern, and retention time. | High sensitivity and specificity, excellent for mixture analysis. | Destructive technique, requires volatile and thermally stable compounds. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed information about the carbon-hydrogen framework, including connectivity and chemical environment of atoms.[3] | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity than MS, requires higher sample concentrations. |
| IR Spectroscopy | Vibrational transitions of molecular bonds upon absorption of infrared radiation. | Presence of specific functional groups.[4][5] | Fast, non-destructive, and provides information about bond types. | Provides limited information on the overall molecular structure. |
Expected Spectroscopic Data for this compound
-
¹H NMR (Proton NMR):
-
Signals corresponding to the different types of protons in the molecule, with chemical shifts influenced by their proximity to the alkyne group. Protons on carbons adjacent to the triple bond will show characteristic shifts.
-
-
¹³C NMR (Carbon NMR):
-
Distinct signals for the sp-hybridized carbons of the alkyne bond (typically in the 65-90 ppm range).[3]
-
Signals for the other aliphatic carbons in the chain.
-
-
IR Spectroscopy:
Visualizing the Workflow and Data Analysis
The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical process of identifying this compound from the acquired data.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical workflow for the identification of this compound from GC-MS data.
Conclusion
For the characterization of this compound, GC-MS stands out as a highly sensitive and specific technique, providing both separation and detailed structural information through fragmentation analysis. While NMR and IR spectroscopy are powerful complementary tools for unambiguous structure elucidation and functional group identification, respectively, GC-MS offers a robust and efficient method for routine analysis, purity assessment, and identification in complex matrices. The choice of analytical technique will ultimately depend on the specific research question, available instrumentation, and the required level of structural detail.
References
Comparing internal vs terminal alkyne reactivity in organic synthesis.
A Comprehensive Guide to the Comparative Reactivity of Internal vs. Terminal Alkynes in Organic Synthesis
For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is paramount for efficient molecular design and synthesis. The seemingly subtle difference in the location of the carbon-carbon triple bond—at the end of a carbon chain (terminal) versus within it (internal)—dramatically influences the synthetic outcomes. This guide provides an objective comparison of the reactivity of internal and terminal alkynes across several key classes of organic reactions, supported by experimental data and detailed protocols.
The primary distinction arises from the presence of a weakly acidic proton on the sp-hybridized carbon of a terminal alkyne, which is absent in internal alkynes. This feature, along with steric and electronic differences, governs their behavior in fundamental transformations such as hydrohalogenation, hydration, and coupling reactions.
Hydrohalogenation
The addition of hydrogen halides (HX) to alkynes is a classic electrophilic addition reaction. The regioselectivity of this reaction is a key differentiator between terminal and internal alkynes.
With terminal alkynes, the addition of HX follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears the greater number of hydrogen atoms.[1][2][3] This results in the formation of a vinyl halide, and with the addition of a second equivalent of HX, a geminal dihalide is formed, where both halogen atoms are attached to the same carbon.[1] In contrast, the hydrohalogenation of symmetrical internal alkynes lacks regioselectivity, as both carbons of the triple bond are equally substituted.[1][3] This leads to a mixture of E and Z isomeric vinyl halides with one equivalent of HX. With unsymmetrical internal alkynes, a mixture of regioisomers is often obtained.
Anti-Markovnikov addition of HBr to terminal alkynes can be achieved in the presence of peroxides, proceeding via a free-radical mechanism to yield the E and Z isomers of the corresponding vinyl bromide.[1]
Data Presentation: Regioselectivity in Hydrohalogenation
| Alkyne Type | Substrate | Reagent (1 equiv.) | Major Product(s) | Yield (%) | Reference |
| Terminal | 1-Hexyne | HBr | 2-Bromo-1-hexene | High (Markovnikov) | [1] |
| Terminal | 1-Hexyne | HBr, ROOR | 1-Bromo-1-hexene (E/Z mixture) | High (anti-Markovnikov) | [1] |
| Internal (Symmetrical) | 3-Hexyne | HBr | 3-Bromo-3-hexene (E/Z mixture) | Not Applicable | [1] |
| Internal (Unsymmetrical) | 2-Hexyne | HBr | Mixture of 2-bromo-2-hexene and 3-bromo-2-hexene | Mixture | [3] |
Experimental Protocol: Hydrobromination of an Alkyne
A solution of the alkyne (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) is cooled to 0 °C. A solution of HBr in acetic acid or a stream of HBr gas is then slowly introduced to the stirred alkyne solution. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[4]
Reaction Pathway for Hydrohalogenation of a Terminal Alkyne
Caption: Markovnikov addition of HX to a terminal alkyne.
Hydration
The hydration of alkynes is a valuable method for the synthesis of carbonyl compounds. The choice of reaction conditions and the type of alkyne determine the final product.
Mercury(II)-catalyzed hydration of terminal alkynes in the presence of aqueous acid follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to a methyl ketone.[5][6][7] For internal alkynes, this reaction is generally less useful for unsymmetrical substrates as it produces a mixture of two isomeric ketones.[8] However, for symmetrical internal alkynes, a single ketone product is formed.[8]
In contrast, hydroboration-oxidation of terminal alkynes results in the anti-Markovnikov addition of water, yielding an aldehyde after tautomerization of the enol intermediate.[8][9] For internal alkynes, hydroboration-oxidation produces ketones.[8][9]
Data Presentation: Products of Alkyne Hydration
| Alkyne Type | Substrate | Reagents | Major Product | Yield (%) | Reference |
| Terminal | 1-Hexyne | H₂O, H₂SO₄, HgSO₄ | 2-Hexanone (Methyl ketone) | ~80 | [5] |
| Terminal | Phenylacetylene | H₂O, H₂SO₄, HgSO₄ | Acetophenone | 86 | [10] |
| Terminal | 1-Hexyne | 1. Sia₂BH 2. H₂O₂, NaOH | Hexanal (Aldehyde) | High | [8] |
| Internal (Symmetrical) | 3-Hexyne | H₂O, H₂SO₄, HgSO₄ | 3-Hexanone | Good | [8] |
| Internal (Unsymmetrical) | 1-Phenyl-1-propyne | H₂O, H₂SO₄, HgSO₄ | Mixture of 1-phenyl-2-propanone and 1-phenyl-1-propanone | Mixture | [11] |
Experimental Protocol: Mercury(II)-Catalyzed Hydration of 1-Hexyne
To a solution of mercury(II) sulfate in aqueous sulfuric acid, 1-hexyne is added dropwise with vigorous stirring. The reaction mixture is heated for several hours while monitoring the disappearance of the starting material by GC. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation, and the resulting crude ketone is purified by distillation or column chromatography.[5]
Hydration of Terminal vs. Internal Alkynes
Caption: Product outcomes of terminal vs. internal alkyne hydration.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[12][13]
A critical requirement for the Sonogashira reaction is the presence of the acidic terminal alkyne proton. This proton is removed by the base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] Consequently, internal alkynes, lacking this acidic proton, are unreactive in the standard Sonogashira coupling.
Data Presentation: Sonogashira Coupling Reactivity
| Alkyne Type | Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Terminal | Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene | >90 | [14] |
| Terminal | 1-Octyne | 4-Iodotoluene | Pd(PPh₃)₄, CuI, n-BuNH₂ | 1-(4-Methylphenyl)-1-octyne | 95 | [13] |
| Internal | Diphenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | No Reaction | 0 | - |
Experimental Protocol: Sonogashira Coupling of Phenylacetylene with Iodobenzene
To a solution of iodobenzene (1.0 eq) and phenylacetylene (1.1 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, under an inert atmosphere (argon or nitrogen), is added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%). The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting materials are consumed, as monitored by TLC or GC. Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water or a dilute acid solution to remove residual amine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[15][16]
Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Click Chemistry: Azide-Alkyne Cycloaddition
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," known for its high efficiency, reliability, and biocompatibility.[17][18] This reaction forms a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.
Similar to the Sonogashira coupling, the widely used CuAAC reaction is generally restricted to terminal alkynes.[19] The proposed mechanism involves the formation of a copper acetylide intermediate, which is necessary for the cycloaddition to proceed efficiently.[20] Internal alkynes are typically unreactive under these conditions.
However, a significant development in this area is the use of ruthenium catalysts for azide-alkyne cycloadditions (RuAAC). Ruthenium-catalyzed reactions can proceed with both terminal and internal alkynes.[19][21][22] Notably, with terminal alkynes, RuAAC regioselectively yields the 1,5-disubstituted 1,2,3-triazole isomer, which is complementary to the 1,4-isomer produced in CuAAC.[21][23] With internal alkynes, RuAAC provides access to fully substituted 1,2,3-triazoles.[19][21]
Data Presentation: Azide-Alkyne Cycloaddition Reactivity
| Reaction | Alkyne Type | Substrate | Catalyst | Product Regioisomer | Yield (%) | Reference |
| CuAAC | Terminal | Phenylacetylene | CuSO₄, Sodium Ascorbate | 1,4-disubstituted | High | [20] |
| CuAAC | Internal | Diphenylacetylene | CuSO₄, Sodium Ascorbate | No Reaction | 0 | - |
| RuAAC | Terminal | Phenylacetylene | CpRuCl(PPh₃)₂ | 1,5-disubstituted | High | [21] |
| RuAAC | Internal | Diphenylacetylene | CpRuCl(PPh₃)₂ | 1,4,5-trisubstituted | 80 | [19] |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In a typical procedure, the terminal alkyne (1.0 eq) and the azide (1.0 eq) are dissolved in a suitable solvent system, often a mixture of t-butanol and water. A solution of copper(II) sulfate (1-5 mol%) is added, followed by a freshly prepared solution of sodium ascorbate (5-10 mol%) to reduce Cu(II) to the active Cu(I) species. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent, followed by washing, drying, and concentration. Further purification can be achieved by recrystallization or column chromatography.[17][20]
Workflow for Azide-Alkyne Click Chemistry
References
- 1. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. google.com [google.com]
- 4. benchchem.com [benchchem.com]
- 5. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ch 9: Alkynes + borane [chem.ucalgary.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. d-nb.info [d-nb.info]
- 16. rsc.org [rsc.org]
- 17. broadpharm.com [broadpharm.com]
- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 22. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chesci.com [chesci.com]
A Comparative Guide to Validating 2-Nonyne Purity: HPLC vs. GC-FID
For researchers, scientists, and drug development professionals, the precise determination of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the validation of 2-Nonyne purity. Experimental protocols and comparative data are presented to assist in selecting the most suitable method for your analytical needs.
Introduction to this compound and Purity Analysis
This compound (CH₃C≡C(CH₂)₅CH₃) is an internal alkyne, a class of unsaturated hydrocarbons containing a carbon-carbon triple bond. Its non-polar nature and volatility influence the choice of analytical methodology for purity assessment. Common impurities in commercially available this compound may include isomers (such as other nonynes), residual starting materials from synthesis (e.g., dihalides), or degradation products.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used separation techniques in analytical chemistry. While both can be applied to purity determination, their principles of separation and instrumental requirements differ significantly, leading to distinct advantages and limitations for a given analyte.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
Given the non-polar nature of this compound, a Reverse-Phase HPLC (RP-HPLC) method is proposed. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[1][2][3] Non-polar compounds like this compound will have a stronger affinity for the stationary phase and thus will be retained longer, allowing for separation from more polar impurities.[2][3]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water
-
Gradient Elution:
-
0-2 min: 70% Acetonitrile
-
2-10 min: Linearly increase to 95% Acetonitrile
-
10-15 min: Hold at 95% Acetonitrile
-
15-16 min: Linearly decrease to 70% Acetonitrile
-
16-20 min: Re-equilibration at 70% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (alkynes have weak UV absorbance at low wavelengths)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
Gas chromatography is an ideal technique for volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a response proportional to the mass of carbon, making it excellent for purity determination.
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet
-
Autosampler
-
Flame Ionization Detector (FID)
Chromatographic Conditions:
-
Column: Non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of Hexane.
Data Presentation and Comparison
To illustrate the performance of each method, a hypothetical sample of this compound containing two common impurities—an isomer (3-Nonyne) and a synthesis precursor (1,2-Dibromononane)—was analyzed. The results are summarized below.
Table 1: Comparison of HPLC and GC-FID for this compound Purity Analysis
| Parameter | HPLC Method | GC-FID Method |
| Principle of Separation | Partitioning between a polar mobile phase and a non-polar stationary phase based on hydrophobicity.[1][2][3] | Partitioning between a gaseous mobile phase and a liquid stationary phase based on boiling point and polarity. |
| Typical Run Time | 20 minutes | 21 minutes |
| Sample Preparation | Dissolution in Acetonitrile | Dissolution in Hexane |
| Detection Method | UV Absorbance at 210 nm | Flame Ionization |
| Selectivity | Good separation of this compound and 1,2-Dibromononane. Potential co-elution of isomers like 3-Nonyne. | Excellent separation of isomers (this compound and 3-Nonyne) based on boiling point differences. Good separation from the less volatile 1,2-Dibromononane. |
| Sensitivity (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Calculated Purity (%) | 98.5% | 99.2% |
Table 2: Quantitative Purity Results from HPLC and GC-FID
| Compound | HPLC (Area %) | GC-FID (Area %) |
| This compound | 98.5 | 99.2 |
| 3-Nonyne | Not Resolved | 0.5 |
| 1,2-Dibromononane | 1.5 | 0.3 |
| Total | 100.0 | 100.0 |
Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for purity determination.
Caption: Workflow for analytical method validation.
Comparative Analysis and Recommendations
HPLC:
-
Advantages: HPLC is a versatile technique suitable for a wide range of compounds. It operates at room temperature, which is beneficial for thermally labile impurities.
-
Disadvantages: For a non-polar, weakly UV-absorbing compound like this compound, HPLC may lack the sensitivity and selectivity of GC. The choice of a C18 column may not be sufficient to resolve closely related isomers.
GC-FID:
-
Advantages: GC-FID is highly sensitive to hydrocarbons and offers excellent resolving power for volatile isomers with different boiling points. The FID provides a uniform response factor for similar hydrocarbons, simplifying quantification.
-
Disadvantages: The sample must be volatile and thermally stable. Non-volatile impurities will not be detected.
For the specific application of validating this compound purity, GC-FID is the recommended method . Its superior selectivity for isomers and higher sensitivity for hydrocarbon analysis provide a more accurate and reliable assessment of purity. The HPLC method, while viable, may not fully resolve critical impurities and is less sensitive.
Researchers should choose the analytical method that best suits the specific requirements of their study, considering the potential impurities and the desired level of analytical detail. For comprehensive characterization, employing both techniques can provide orthogonal information, confirming the purity profile of this compound with a high degree of confidence.
References
A Comparative Guide to the Kinetic Studies of 2-Nonyne Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetics of various addition reactions involving 2-nonyne, an internal alkyne. Due to a lack of publicly available, specific quantitative kinetic data for this compound, this guide focuses on the general principles and relative reactivity observed for internal alkynes, supported by data from analogous systems. The information presented is intended to inform experimental design and aid in the selection of appropriate reaction conditions for synthetic applications.
Comparison of Kinetic Parameters for this compound Addition Reactions
While specific rate constants and activation energies for this compound are not readily found in the literature, the following table summarizes the expected relative rates and key kinetic characteristics for common addition reactions based on studies of similar internal alkynes. This provides a qualitative to semi-quantitative comparison to guide reaction planning.
| Reaction Type | Reagents/Catalyst | Relative Rate | Reaction Order (Typical) | Key Kinetic Features & Selectivity |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Lindlar's Catalyst | Fast | Typically first order in alkyne and H₂ | The rate of hydrogenation of the resulting alkene is often faster than the alkyne, making selective stoppage at the alkene stage challenging.[1] Using a "poisoned" catalyst like Lindlar's catalyst can achieve syn-selective addition to form a cis-alkene.[1] |
| Hydroboration-Oxidation | 1. BH₃, 9-BBN, or other dialkylboranes 2. H₂O₂, NaOH | Moderate | Typically second order overall (first order in alkyne and borane) | The use of bulky boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) is common for internal alkynes to ensure mono-hydroboration.[2][3] The reaction proceeds via a syn-addition of the H-B bond. For an unsymmetrical internal alkyne like this compound, a mixture of two regioisomeric ketones is expected upon oxidation.[4][5] |
| Electrophilic Halogenation (e.g., Bromination) | Br₂, Cl₂ | Slow | Often complex, can be second or third order | The rate of electrophilic addition to alkynes is notably slower (by a factor of 100-1000) than to analogous alkenes.[1][6] The reaction typically proceeds through a bridged halonium ion intermediate, leading to anti-addition products.[7][8] For 3-hexyne, stereoselective anti-addition has been observed.[7] |
| Hydrohalogenation | HBr, HCl | Moderate to Fast | Generally second order | The addition of hydrogen halides to unsymmetrical internal alkynes like this compound will lead to a mixture of regioisomeric vinyl halides.[9][10] The reaction follows Markovnikov's rule, but with an internal alkyne, the electronic and steric differences between the two triple-bonded carbons are small, often resulting in poor regioselectivity.[1] Kinetic studies suggest a concerted termolecular mechanism may be at play in some cases.[11] |
Experimental Protocols for Kinetic Studies
To determine the specific kinetic parameters for this compound addition reactions, a series of experiments must be conducted. The following outlines a general methodology.
General Experimental Setup
A typical kinetic study involves monitoring the concentration of reactants and products over time in a controlled environment.
-
Reactor Setup: Reactions are typically carried out in a jacketed glass reactor to maintain a constant temperature. The reactor should be equipped with a magnetic or overhead stirrer to ensure proper mixing. For reactions involving gases, such as hydrogenation, a gas inlet and a system to monitor gas uptake are necessary.
-
Temperature Control: A circulating bath is used to maintain the reactor at a precise temperature, as reaction rates are highly temperature-dependent.
-
Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn. To quench the reaction in the sample, it can be rapidly cooled or mixed with a reagent that stops the reaction.
-
Analysis: The concentration of this compound and its products in each sample is determined using analytical techniques such as:
-
Gas Chromatography (GC): Suitable for volatile compounds, allowing for the separation and quantification of reactants and products.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile compounds or when derivatization is needed for GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to follow the reaction in real-time (in situ monitoring) or by analyzing quenched samples. The disappearance of the alkyne signal and the appearance of product signals can be integrated to determine their relative concentrations.
-
Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS) to identify and quantify reaction components.
-
Determining Reaction Order and Rate Constant
The data collected (concentration vs. time) is then used to determine the rate law of the reaction.
-
Initial Rates Method: A series of experiments are performed where the initial concentration of one reactant is varied while the others are kept constant. The initial rate of the reaction is determined for each experiment (e.g., by taking the slope of the concentration vs. time plot at t=0). The effect of the change in concentration on the initial rate is used to determine the order of the reaction with respect to that reactant.
-
Integral Method: The concentration vs. time data is fitted to the integrated rate laws for different reaction orders (zero, first, second). The order that gives a linear plot is considered the order of the reaction. For example, a plot of ln[this compound] vs. time will be linear for a first-order reaction.
The rate constant (k) is then determined from the slope of the linear plot.
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for conducting a kinetic study of a this compound addition reaction.
Caption: A generalized workflow for the kinetic analysis of this compound addition reactions.
Conceptual Pathways of this compound Addition Reactions
This diagram illustrates the different reaction pathways and expected products for the addition reactions of this compound.
Caption: A conceptual diagram of addition reaction pathways for this compound.
References
- 1. Alkyne Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The hydroboration–oxidation of internal alkynes produces ketones.... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
A Researcher's Guide to DFT Studies on the Electronic Structure of 2-Nonyne: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the electronic structure of molecules like 2-nonyne is fundamental. Density Functional Theory (DFT) has emerged as a powerful computational tool for these investigations. This guide provides a comparative overview of DFT methodologies for studying the electronic structure of this compound, offering insights into the selection of appropriate computational protocols and the interpretation of the resulting data. Due to the limited specific literature on this compound, this guide will use 3-hexyne as a representative internal alkyne to illustrate the comparative performance of different DFT functionals and basis sets.
Unveiling the Electronic Landscape: A DFT Approach
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. A typical DFT study on a molecule like this compound involves a series of steps, from initial structure optimization to the calculation of various electronic properties.
Caption: A generalized workflow for a DFT study of a molecule like this compound.
Comparing Computational Approaches: Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Different functionals and basis sets offer varying compromises between computational cost and accuracy. Below is a comparison of calculated electronic and structural properties for 3-hexyne, a structural isomer of this compound, using various popular DFT methods. This data serves as a proxy to guide the selection of methods for studying this compound.
Electronic Properties: The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key parameter.
| Functional | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| B3LYP | 6-31G(d) | -6.53 | 1.25 | 7.78 |
| B3LYP | cc-pVTZ | -6.58 | 1.20 | 7.78 |
| PBE0 | 6-31G(d) | -7.01 | 1.09 | 8.10 |
| PBE0 | cc-pVTZ | -7.05 | 1.05 | 8.10 |
| M06-2X | 6-31G(d) | -7.89 | 0.98 | 8.87 |
| M06-2X | cc-pVTZ | -7.93 | 0.94 | 8.87 |
Note: Data is illustrative and based on typical performance of these functionals for organic molecules. Exact values may vary based on the specific computational setup.
Structural Properties: The Carbon-Carbon Triple Bond
The length of the C≡C triple bond is a fundamental structural parameter that can be accurately predicted by DFT.
| Functional | Basis Set | C≡C Bond Length (Å) |
| B3LYP | 6-31G(d) | 1.215 |
| B3LYP | cc-pVTZ | 1.213 |
| PBE0 | 6-31G(d) | 1.212 |
| PBE0 | cc-pVTZ | 1.210 |
| M06-2X | 6-31G(d) | 1.210 |
| M06-2X | cc-pVTZ | 1.208 |
Note: Experimental C≡C bond lengths in internal alkynes are typically around 1.21 Å.
Vibrational Properties: The C≡C Stretching Frequency
Vibrational frequency calculations are important for characterizing molecular structures and interpreting infrared (IR) and Raman spectroscopy data.
| Functional | Basis Set | C≡C Stretching Frequency (cm⁻¹) |
| B3LYP | 6-31G(d) | 2275 |
| B3LYP | cc-pVTZ | 2280 |
| PBE0 | 6-31G(d) | 2290 |
| PBE0 | cc-pVTZ | 2295 |
| M06-2X | 6-31G(d) | 2305 |
| M06-2X | cc-pVTZ | 2310 |
Note: Experimental C≡C stretching frequencies for internal alkynes are typically in the range of 2100-2260 cm⁻¹. Calculated harmonic frequencies are often scaled to better match experimental values.
The Interplay of Method Choice and Accuracy
The selection of a DFT functional and basis set is a critical decision that directly impacts the accuracy and computational cost of the study. The following diagram illustrates the general relationship between these choices and the expected quality of the results.
Caption: The relationship between computational method, basis set size, and the resulting accuracy and cost.
Experimental Protocols: A Guide to DFT Calculations
For researchers embarking on DFT studies of this compound or similar molecules, the following provides a generalized protocol based on common practices in computational chemistry.
Molecular Structure Preparation
-
Initial Geometry: The starting 3D coordinates of this compound can be generated using molecular modeling software such as Avogadro, GaussView, or ChemDraw. It is crucial to start with a reasonable initial geometry to ensure convergence to the correct energy minimum.
Geometry Optimization
-
Purpose: To find the lowest energy conformation of the molecule.
-
Typical Method: A DFT functional such as B3LYP is often used for initial geometry optimizations due to its balance of speed and accuracy. A basis set like 6-31G(d) is generally sufficient for this step.
-
Software: Common quantum chemistry packages for this purpose include Gaussian, ORCA, and Q-Chem.
-
Convergence Criteria: Default convergence criteria for the forces and energy are usually adequate.
Vibrational Frequency Calculation
-
Purpose: To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
Methodology: Frequency calculations should be performed at the same level of theory (functional and basis set) as the final geometry optimization. The resulting harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental anharmonic frequencies.
Electronic Property Calculations
-
Purpose: To obtain key electronic structure information such as HOMO-LUMO energies, molecular orbital shapes, and charge distributions.
-
Methodology: For higher accuracy, single-point energy calculations can be performed on the optimized geometry using a more robust functional (e.g., PBE0, M06-2X) and a larger basis set (e.g., cc-pVTZ or aug-cc-pVTZ). This approach, often referred to as a "single-point correction," provides more reliable electronic properties without the high computational cost of a full geometry optimization at that higher level of theory.
By following these guidelines and considering the comparative data presented, researchers can confidently undertake DFT studies to elucidate the electronic structure of this compound and other related molecules, paving the way for a deeper understanding of their chemical behavior and potential applications.
A Comparative Analysis of Catalysts for the Selective Hydrogenation of 2-Nonyne to cis-2-Nonene
For researchers, scientists, and drug development professionals, the selective hydrogenation of internal alkynes to cis-alkenes is a critical transformation in the synthesis of complex organic molecules. The choice of catalyst is paramount in achieving high conversion and selectivity, avoiding over-reduction to the corresponding alkane or formation of the undesired trans-alkene. This guide provides a comparative analysis of common catalysts employed for the hydrogenation of 2-nonyne, a representative internal alkyne.
This analysis focuses on four key classes of catalysts: the classical Lindlar catalyst, P-2 nickel boride, supported gold nanoparticles, and rhodium-based catalysts. While direct comparative studies on this compound are limited in publicly available literature, this guide draws on data from the closely related substrate, 2-hexyne, to provide a quantitative performance overview.
Comparative Catalyst Performance
The following table summarizes the performance of different catalysts in the selective hydrogenation of internal alkynes to cis-alkenes. It is important to note that direct comparative data for this compound is scarce; therefore, data for 2-hexyne is used as a representative model. Reaction conditions can significantly influence outcomes.
| Catalyst System | Substrate | Conversion (%) | Selectivity to cis-Alkenes (%) | Reaction Conditions | Reference |
| Lindlar Catalyst | 2-Hexyne | >95 | ~93 | 25°C, 1 bar H₂, Heptane | [1] |
| 1% Pd/SiO₂ (unmodified) | 2-Hexyne | 100 | ~61 (max yield) | 25°C, 1.04 bar H₂, n-heptane | [1] |
| P-2 Nickel Boride | Generic Internal Alkynes | High | High (cis-selective) | Typically room temp, low H₂ pressure, ethanol | [2][3] |
| Supported Gold Nanoparticles | Phenylacetylene | High | High | Varies (e.g., room temp, 1 bar H₂) | [4][5] |
| Rhodium-based Catalysts | Diphenylacetylene | Moderate | 100 (to stilbene) | 50°C, Al/H₂O as H₂ source | [6] |
Note: The performance of P-2 Nickel Boride and Supported Gold Nanoparticles is described qualitatively as "High" due to the lack of specific quantitative data for this compound or 2-hexyne in the reviewed literature. Their effectiveness is well-established for alkyne semi-hydrogenation.
Reaction Pathway and Experimental Workflow
The selective hydrogenation of this compound aims to produce cis-2-nonene while minimizing the formation of trans-2-nonene and the fully saturated nonane. The general reaction pathway and a typical experimental workflow are depicted in the diagrams below.
References
In-Depth Analysis of Novel Derivatives from 2-Nonyne: A Comparative Guide
This guide will instead provide a foundational understanding of the potential synthetic pathways that could be employed to derive novel compounds from 2-nonyne, based on the known reactivity of alkynes. We will explore hypothetical derivatives and outline the types of experimental characterization and biological evaluation that would be necessary to fulfill the requirements of a comprehensive comparison for a scientific audience.
Hypothetical Synthetic Pathways and Potential Derivatives
The triple bond in this compound is a versatile functional group that can participate in a variety of organic reactions, leading to a diverse range of potential derivatives. Key reaction types include cycloadditions, hydrofunctionalizations, and transition-metal-catalyzed cross-coupling reactions.
Cycloaddition Reactions: Building Heterocyclic Scaffolds
One of the most powerful methods for generating molecular complexity from alkynes is through cycloaddition reactions. These reactions could be employed to synthesize novel heterocyclic derivatives of this compound, which are often of significant interest in medicinal chemistry.
-
[3+2] Cycloadditions: Reaction of this compound with 1,3-dipoles such as azides or nitrile oxides could yield novel triazole and isoxazole derivatives, respectively. These heterocyclic cores are present in numerous biologically active compounds.
-
[4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, this compound could potentially act as a dienophile with highly reactive dienes to form substituted cyclohexadiene derivatives.
Experimental Workflow for Cycloaddition Reactions:
Caption: Synthetic and characterization workflow for hypothetical cycloaddition derivatives of this compound.
Synthesis of Azole Derivatives with a Nonyl Side Chain
While not directly starting from this compound, a study by Cristalli et al. provides a relevant synthetic route to azole derivatives possessing a nonyl group, which could serve as a benchmark for comparison. This research focused on the synthesis of erythro-1-(2-hydroxy-3-nonyl)azole derivatives as potential adenosine deaminase (ADA) inhibitors.
Experimental Protocol for the Synthesis of erythro-1-(2-hydroxy-3-nonyl)azole Derivatives (Adapted from Cristalli et al.):
-
Alkylation: React 2-bromo-3-nonanone with the desired azole (e.g., 1,2,4-triazole) in a suitable solvent to form the N-substituted (3-oxo-2-nonyl)azole intermediate.
-
Reduction: Reduce the carbonyl group of the intermediate using a reducing agent such as sodium borohydride to yield a diastereoisomeric mixture of N-substituted (2-hydroxy-3-nonyl)azoles.
-
Purification and Separation: Purify the crude product via column chromatography. Separate the erythro and threo diastereoisomers using High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC).
-
Characterization: Confirm the structures of the synthesized compounds using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Data Presentation: A Template for Comparison
Should research on novel this compound derivatives become available, the following tables provide a structured format for presenting and comparing the data.
Table 1: Physicochemical Properties of Hypothetical this compound Derivatives
| Derivative ID | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| ND-T1 | (Structure Diagram) | C₁₁H₁₉N₃ | 193.29 | - | - |
| ND-I2 | (Structure Diagram) | C₁₁H₁₇NO | 179.26 | - | - |
| Alternative-A | (Structure Diagram) | - | - | - | - |
| Alternative-B | (Structure Diagram) | - | - | - | - |
Table 2: Comparative Biological Activity of Hypothetical this compound Derivatives
| Derivative ID | Target | Assay Type | IC₅₀ / EC₅₀ (µM) | Selectivity Index |
| ND-T1 | Enzyme X | Inhibition Assay | - | - |
| ND-I2 | Cancer Cell Line Y | Cytotoxicity Assay | - | - |
| Alternative-A | Enzyme X | Inhibition Assay | - | - |
| Alternative-B | Cancer Cell Line Y | Cytotoxicity Assay | - | - |
Potential Signaling Pathways and Logical Relationships
The biological activity of novel compounds is often mediated through their interaction with specific signaling pathways. For instance, if a derivative of this compound were designed as an enzyme inhibitor, its mechanism of action could be visualized as follows:
Caption: A simplified diagram illustrating the inhibitory action of a hypothetical this compound derivative on an enzyme.
Conclusion and Future Directions
While this guide could not provide a direct comparison of existing novel derivatives of this compound due to a lack of available data, it has outlined the potential synthetic avenues and the necessary experimental framework for such an investigation. The reactivity of the alkyne functional group in this compound presents a promising platform for the synthesis of a wide array of novel compounds.
Future research in this area should focus on:
-
Exploring diverse reaction conditions to synthesize a library of this compound derivatives.
-
Thorough characterization of these new compounds using modern analytical techniques.
-
Screening for biological activity against a range of therapeutic targets to identify potential lead compounds for drug development.
Such studies would be invaluable to the scientific community and would enable the creation of a comprehensive comparative guide as envisioned in the initial request. Researchers with specific synthetic targets or reaction pathways in mind are encouraged to pursue these investigations to unlock the potential of this compound as a versatile building block in organic synthesis and medicinal chemistry.
Safety Operating Guide
Proper Disposal of 2-Nonyne: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Nonyne is a critical component of laboratory safety and environmental stewardship. As a flammable liquid, improper handling of this compound waste can lead to significant safety hazards, including fires and explosions, and environmental contamination.[1][2][3] This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. All handling of this compound waste must be conducted in a certified chemical fume hood.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[5]
-
Hand Protection: Use compatible, chemical-resistant gloves.[4]
-
Skin and Body Protection: Wear a flame-resistant lab coat and other protective clothing to prevent skin contact.[4][5]
Handling Precautions:
-
Avoid inhalation of vapors and any personal contact with the chemical.[1][5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][6][7]
-
Use only non-sparking tools and take precautionary measures against static discharge.[1][6]
-
Ensure containers are always tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[1][3]
Quantitative Safety Data
Understanding the physicochemical properties of this compound is essential for safe handling and disposal. This data is typically found in the substance's Safety Data Sheet (SDS).
| Property | Value | Significance for Disposal |
| CAS Number | 19447-29-1 | Unique identifier for the chemical substance.[1] |
| Classification | Flammable Liquid | Indicates a significant fire hazard; requires storage away from ignition sources.[1][6] |
| Flash Point | Not specified in results | The lowest temperature at which vapors can ignite. Flammable liquids generally have low flash points.[3] |
| Hazards | Flammable, potential for vapor explosion | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] |
| Environmental | Should not be released into the environment | Poses a risk to aquatic life; do not empty into drains.[1][6] |
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on whether it is in its pure form or part of a reaction mixture. Chemical waste generators are responsible for correctly identifying and classifying their waste according to local, regional, and national regulations.[1][8]
Pathway 1: Unused or Expired this compound
-
Do Not Open: If the container is sealed and the product is simply expired or no longer needed, do not open it.
-
Inspect Container: Ensure the original container is in good condition, free from leaks or damage. If the original container is compromised, carefully transfer the contents to a compatible, properly labeled hazardous waste container.
-
Labeling: Securely label the container as "Hazardous Waste: this compound". Ensure the label includes the full chemical name and clearly indicates that it is a "Flammable Liquid".[9]
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.[4][10]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for collection.[4][9]
Pathway 2: Reaction Mixtures and Contaminated Materials
Reaction mixtures containing this compound must be handled as hazardous waste. This also applies to any materials (e.g., silica gel, filter paper, gloves) contaminated with this compound.
-
Quenching (If Necessary): While this compound is an internal alkyne and less reactive than terminal alkynes, ensure any reactive reagents in your mixture are fully quenched according to your experimental protocol before preparing for disposal.[4]
-
Waste Collection:
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste".[5]
-
List all chemical constituents of the mixture, including solvents, with approximate percentages.
-
Mark all relevant hazards (e.g., "Flammable," "Toxic").
-
-
Storage: Keep the waste container tightly closed except when adding waste.[5] Store it in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible waste streams (e.g., do not store flammable liquids with oxidizers).[10]
-
Arrange Pickup: Once the container is nearly full (do not exceed 90% capacity) or ready for disposal, arrange for pickup through your institution's EHS office.[5]
Key Experimental Protocol: Spill Cleanup
In the event of a this compound spill, immediate and correct action is crucial to prevent injury and fire.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Remove Ignition Sources: Immediately extinguish any open flames and turn off equipment that could create a spark.[1][7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Contain Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[5][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Wearing appropriate PPE, use spark-proof tools to carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][7]
-
Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it following the procedure for contaminated materials.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Disclaimer: This document provides guidance for the disposal of this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS), and adhere to all local, state, and federal regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. google.com [google.com]
- 3. triumvirate.com [triumvirate.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2-Nonyne
Essential Safety and Handling Guide for 2-Nonyne
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Properties and Hazards: this compound is a flammable liquid and vapor.[1][2] It is crucial to be aware that it can be fatal if swallowed and enters the airways.[1][2] It is also known to cause skin irritation and may lead to drowsiness or dizziness.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Body Part | PPE Type | Specifications & Standards |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are required. For tasks with a high splash potential, a face shield should be worn in addition to goggles.[1][3] All eye and face protection should meet ANSI Z87.1 standards. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact.[3][4] For prolonged handling or immersion, it is recommended to consult the glove manufacturer's resistance guide. |
| Body | Laboratory Coat | A flame-retardant and antistatic lab coat is recommended. Ensure the coat is fully buttoned to provide maximum skin coverage. |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material and cover the entire foot to protect against spills. |
| Respiratory | Fume Hood/Respirator | All work should be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[3][5] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ensure grounding and bonding of containers and receiving equipment to prevent static discharge.[1]
Handling Procedures:
-
Keep this compound away from heat, sparks, open flames, and other ignition sources.[1]
-
Use only non-sparking tools when opening and handling containers.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mist.
-
When transferring, pour slowly and carefully to minimize splashing.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat and sources of ignition.[1]
-
Store locked up.[1]
Emergency Procedures
Spill Response:
-
Minor Spill: For a small spill contained within a fume hood, absorb the liquid with an inert material such as sand or vermiculite.[1] Collect the absorbed material and place it in a sealed container for disposal.
-
Major Spill: Evacuate the area immediately. If flammable vapors are present, eliminate all ignition sources.[3] Contact your institution's environmental health and safety department.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1] If skin irritation persists, call a physician.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1] If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[1]
Disposal Plan
Waste Collection:
-
Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.
-
The first rinse of any container that held this compound should be collected as hazardous waste.[6]
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not release into the environment.[1]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
